1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCDDLTVQJPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442257 | |
| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99770-93-1 | |
| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Benzenediboronic Acid Bis(pinacol) Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 1,4-Benzenediboronic acid bis(pinacol) ester, a key building block in organic synthesis, materials science, and pharmaceutical development. The document details the prevalent Miyaura borylation and direct esterification methods, offering step-by-step experimental protocols, quantitative data, and mechanistic insights.
Introduction
1,4-Benzenediboronic acid bis(pinacol) ester, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a versatile difunctional organoboron compound. Its utility stems from its stability and capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reactivity has led to its widespread use in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and complex pharmaceutical intermediates. This guide focuses on the most common and effective laboratory-scale syntheses of this important reagent.
Synthetic Methodologies
Two principal synthetic strategies are employed for the preparation of 1,4-Benzenediboronic acid bis(pinacol) ester: the Miyaura borylation of 1,4-dihalobenzenes and the direct esterification of 1,4-benzenediboronic acid. A third, emerging method involving iridium-catalyzed C-H borylation is also discussed.
Miyaura Borylation of 1,4-Dihalobenzenes
The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[1][2] The reaction involves the palladium-catalyzed cross-coupling of a dihaloarene with bis(pinacolato)diboron (B₂pin₂) in the presence of a base.
Reaction Scheme:
Where Ph = 1,4-phenylene and pin = pinacolato
Quantitative Data Summary:
| Starting Material | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 18 | ~90 | [3] |
| 1,4-Diiodobenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | DMSO | 80 | 12 | High | [2] |
| 1,4-Dichlorobenzene | Pd(PCy₃)₂ (3) | KOAc (3) | Dioxane | 100 | 24 | Moderate | [4] |
Experimental Protocol: Miyaura Borylation of 1,4-Dibromobenzene
This protocol is a representative example of the Miyaura borylation for the synthesis of 1,4-Benzenediboronic acid bis(pinacol) ester.
Materials:
-
1,4-Dibromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1,4-dibromobenzene (1.0 mmol), bis(pinacolato)diboron (2.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%), and anhydrous potassium acetate (3.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system such as n-hexane/chloroform to afford the desired product as a white crystalline solid.[5][6]
Purification and Characterization:
-
Purification: The crude product can be purified by recrystallization from solvents like n-hexane/chloroform or by column chromatography on silica gel.[5][7]
-
Characterization:
-
¹H NMR (CDCl₃): δ 7.81 (s, 4H), 1.36 (s, 24H).[5]
-
¹³C NMR (CDCl₃): δ 134.5, 84.0, 25.0.
-
Mass Spectrometry (EI): m/z = 330.2 [M]⁺.
-
Direct Esterification of 1,4-Benzenediboronic Acid
An alternative route involves the direct esterification of 1,4-benzenediboronic acid with pinacol.[5] This method is advantageous if the diboronic acid is readily available.
Reaction Scheme:
Quantitative Data Summary:
| Starting Material | Reagent (equiv) | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 1,4-Benzenediboronic acid | Pinacol (2.0) | Dichloromethane | Reflux with Dean-Stark trap | 12 | 80 | [5] |
Experimental Protocol: Direct Esterification
Materials:
-
1,4-Benzenediboronic acid
-
Pinacol
-
Dichloromethane (DCM), dry
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stirring bar and a Dean-Stark apparatus, combine 1,4-benzenediboronic acid (12.07 mmol) and pinacol (24.20 mmol).
-
Add dry dichloromethane (100 mL) under an inert atmosphere.
-
Reflux the resulting solution for 12 hours. Water is collected in the Dean-Stark trap.
-
After completion of the reaction, cool the mixture to room temperature.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from n-hexane/chloroform to obtain pure 1,4-Benzenediboronic acid bis(pinacol) ester as a white crystalline solid.[5]
Iridium-Catalyzed C-H Borylation of Benzene
A more recent and atom-economical approach is the direct C-H borylation of benzene. This method, typically catalyzed by iridium complexes, can directly convert C-H bonds to C-B bonds.[8][9] While highly promising, achieving selective para-diborylation of benzene in a single step is an ongoing area of research. The regioselectivity is often controlled by the steric and electronic properties of the catalyst and any directing groups on the substrate.[8]
Conceptual Reaction Scheme:
Currently, detailed protocols for the high-yield, one-pot synthesis of the para-diborylated product from unsubstituted benzene are not as established as the Miyaura borylation. Research has largely focused on the para-selective monoborylation of substituted benzenes.[8][9]
Mechanistic Insights and Visualizations
Miyaura Borylation Catalytic Cycle
The mechanism of the Miyaura borylation is generally accepted to proceed through a palladium(0)/palladium(II) catalytic cycle.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Synthesis Workflow Comparison
The following diagram illustrates the logical flow of the two primary synthetic routes.
Caption: Comparison of the Miyaura borylation and direct esterification workflows.
Conclusion
The synthesis of 1,4-Benzenediboronic acid bis(pinacol) ester is well-established, with the Miyaura borylation of 1,4-dihalobenzenes being the most common and versatile method. This approach offers high yields and tolerates a wide range of functional groups. The direct esterification of 1,4-benzenediboronic acid provides a straightforward alternative when the starting diacid is available. While iridium-catalyzed C-H borylation represents a cutting-edge, atom-economical strategy, its application for the direct synthesis of the title compound from benzene is still under development. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this key building block for a variety of applications in research and development.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. para-C-H Borylation of Benzene Derivatives by a Bulky Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 1,4-Bis(pinacolato)diboronbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-bis(pinacolato)diboronbenzene. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes key physical data, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant reaction pathways.
Core Physical Properties
1,4-Bis(pinacolato)diboronbenzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈B₂O₄ | [2][3] |
| Molecular Weight | 330.03 g/mol | [3] |
| Melting Point | 241-245 °C | [2][4] |
| Boiling Point | 416.3 °C at 760 mmHg | [2][4] |
| Density | 1.0 ± 0.1 g/cm³ | [2][4] |
| Appearance | White to off-white powder or crystals | [1] |
| Flash Point | 205.6 ± 24.0 °C | [2][4] |
Solubility: While specific quantitative data is limited, 1,4-bis(pinacolato)diboronbenzene is generally soluble in common organic solvents such as toluene.[5] Its precursor, bis(pinacolato)diboron, is soluble in tetrahydrofuran, dichloromethane, toluene, hexane, and heptane, and insoluble in water.[6][7]
Experimental Protocols
Synthesis of 1,4-Bis(pinacolato)diboronbenzene via Miyaura Borylation
A common method for the synthesis of arylboronic esters is the Miyaura borylation reaction.[8][9] This involves the palladium-catalyzed cross-coupling of a dihaloarene with bis(pinacolato)diboron.
Materials:
-
1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Base (e.g., potassium acetate (KOAc), sodium carbonate)[5][11]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMSO)[5][11][12]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1,4-dihalobenzene, bis(pinacolato)diboron, palladium catalyst, and base.[12]
-
Evacuate and backfill the flask with the inert gas three times.[12]
-
Add the anhydrous solvent via syringe.[12]
-
Heat the reaction mixture with stirring for the required time (typically several hours) and at the appropriate temperature (e.g., 80-135 °C).[5][12]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[12]
-
Upon completion, cool the reaction mixture to room temperature.[12]
-
The work-up procedure typically involves pouring the reaction mixture into water to precipitate the product. The precipitate is then collected by vacuum filtration and washed with water and other suitable solvents like methanol.[5]
-
The crude product can be further purified by recrystallization or column chromatography.[5][12]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of 1,4-bis(pinacolato)diboronbenzene.
¹H NMR (in CDCl₃):
-
δ 7.80 (s, 4H): This singlet corresponds to the four aromatic protons on the central benzene ring.[13]
-
δ 1.35 (s, 24H): This singlet represents the twenty-four equivalent protons of the eight methyl groups on the two pinacolato ligands.[13]
¹³C NMR (in CDCl₃):
-
δ 133.87: Aromatic carbons.[13]
-
δ 83.83: Quaternary carbons of the pinacolato ligands attached to oxygen.[13]
-
δ 24.87: Methyl carbons of the pinacolato ligands.[13] Note: The carbon atoms attached to the boron atoms are often not observed due to quadrupolar relaxation.[13]
Reaction Pathways and Experimental Workflows
The synthesis and subsequent reactions of 1,4-bis(pinacolato)diboronbenzene are crucial in the development of new organic materials and pharmaceutical compounds. Below are graphical representations of these processes.
Caption: Synthetic pathway for 1,4-bis(pinacolato)diboronbenzene via Miyaura Borylation.
Caption: Suzuki-Miyaura cross-coupling reaction utilizing 1,4-bis(pinacolato)diboronbenzene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. CN105503925A - Activation method of bis(pinacolato)diborane and application thereof - Google Patents [patents.google.com]
- 7. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
An In-Depth Technical Guide to 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a key bifunctional organoboron compound widely utilized in organic synthesis. Its structure, featuring a central benzene ring symmetrically substituted with two pinacolborane moieties at the para positions, makes it an invaluable building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.
The pinacolborane groups offer remarkable stability to air and moisture compared to the corresponding boronic acids, facilitating easier handling, purification, and storage. These groups serve as versatile synthons for the introduction of the 1,4-phenylene unit into a wide array of molecular architectures.
Molecular Structure and Properties
The fundamental structure of this compound consists of a planar benzene ring connected to two bulky, non-planar 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) rings through carbon-boron bonds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₈B₂O₄[1] |
| Molecular Weight | 330.04 g/mol [1] |
| CAS Number | 99770-93-1[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 241-245 °C[1] |
| Boiling Point | 416.3 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Solubility | Soluble in organic solvents such as THF, dioxane, and toluene. |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.83 (s, 4H, Ar-H), 1.35 (s, 24H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 134.5 (Ar-C), 83.9 (B-O-C), 24.9 (-CH₃) |
Crystal Structure
The solid-state structure of this compound has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure under the deposition number 793266.[2] The crystal structure reveals the relative orientations of the benzene and dioxaborolane rings.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the palladium-catalyzed cross-coupling reaction between a dihalogenated benzene and bis(pinacolato)diboron.
Reaction Scheme:
Materials:
-
1,4-Dibromobenzene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound as a white crystalline solid.
Applications in Organic Synthesis
The primary application of this compound is as a bifunctional building block in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents.
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
References
An In-Depth Technical Guide to 1,4-Benzenediboronic Acid Bis(pinacol) ester (CAS No. 99770-93-1) for Advanced Research and Development
This guide provides a comprehensive technical overview of 1,4-Benzenediboronic acid bis(pinacol) ester, a pivotal reagent in modern organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and multifaceted applications of this versatile building block, with a focus on practical, field-proven insights.
Core Chemical Identity and Properties
1,4-Benzenediboronic acid bis(pinacol) ester, also known by its synonym 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a key bifunctional organoboron compound.[1][2] Its rigid phenylene core functionalized with two pinacolborane moieties makes it an invaluable linker in the construction of complex molecular architectures.[1][3] The pinacol ester groups enhance the stability of the boronic acid functionalities, rendering the compound resistant to premature degradation and facilitating its handling and storage under standard laboratory conditions.[1]
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,4-Benzenediboronic Acid Bis(pinacol) ester
| Property | Value |
| CAS Number | 99770-93-1 |
| Molecular Formula | C₁₈H₂₈B₂O₄[1][4] |
| Molecular Weight | 330.04 g/mol [1][4] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 241-245 °C[1][4] |
| Solubility | Soluble in toluene and other common organic solvents.[4] |
| Storage | Store at room temperature in a dry, dark place.[4] |
Synthesis and Characterization
The synthesis of 1,4-Benzenediboronic acid bis(pinacol) ester is typically achieved through the reaction of 1,4-benzenediboronic acid with pinacol.[3] The reaction is usually carried out in a suitable solvent with azeotropic removal of water to drive the esterification to completion.
Spectroscopic Characterization
The structural integrity of the compound can be readily verified using standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 4H, Ar-H), 1.36 (s, 24H, -C(CH₃)₂)[3]
-
¹³C NMR (100 MHz, CDCl₃): Key signals are expected for the aromatic carbons and the methyl and quaternary carbons of the pinacol groups.
-
FT-IR: Characteristic peaks for B-O and aromatic C-H stretching are typically observed.
The Cornerstone of Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 1,4-Benzenediboronic acid bis(pinacol) ester lies in its role as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This powerful carbon-carbon bond-forming reaction is fundamental to the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[1][6] The bifunctional nature of this reagent allows for its use in step-growth polymerization, leading to the formation of conjugated polymers.[5]
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.
Below is a diagram illustrating the catalytic cycle for the polymerization of 1,4-Benzenediboronic acid bis(pinacol) ester with a dihaloaromatic comonomer.
Figure 1: Catalytic cycle of Suzuki-Miyaura polycondensation.
Applications in Materials Science: Engineering the Future of Electronics
The rigid, conjugated backbone that can be formed using 1,4-Benzenediboronic acid bis(pinacol) ester makes it a prime candidate for the synthesis of advanced materials for organic electronics.
Organic Light-Emitting Diodes (OLEDs)
This monomer is used to create polymers that serve as the emissive or charge-transporting layers in OLED devices.[5] The resulting polymers often exhibit high thermal stability and desirable photophysical properties, leading to efficient and durable blue OLEDs, polymeric light-emitting diodes (PLEDs), and white LEDs.[5]
Polymer Solar Cells
In the realm of renewable energy, this compound is a key building block for the synthesis of donor-acceptor copolymers used in the active layer of polymer solar cells.[5] The ability to precisely tune the electronic properties of the resulting polymers through comonomer selection allows for the optimization of light absorption and charge separation, leading to higher power conversion efficiencies.
Field-Effect Transistors and Photovoltaic Cells
The electronic properties of polymers derived from this monomer also make them suitable for applications in field-effect transistors and other photovoltaic devices, contributing to advancements in flexible and printable electronics.[5]
Emerging Roles in Drug Development and Life Sciences
While the primary applications of 1,4-Benzenediboronic acid bis(pinacol) ester have been in materials science, its utility in the synthesis of complex organic molecules extends to the pharmaceutical and life sciences sectors.
Synthesis of Bioactive Molecules
Boronic acids and their esters are recognized as important pharmacophores and are present in several FDA-approved drugs. The Suzuki-Miyaura reaction is a key method for the synthesis of biaryl structures, which are common motifs in many bioactive molecules. While specific examples of blockbuster drugs synthesized using this particular bifunctional linker are not prominently documented in publicly available literature, its potential as a rigid linker to construct complex molecules with defined spatial arrangements is of significant interest to medicinal chemists.[1]
Bioconjugation and Chemical Sensors
The boronic ester functionality can be leveraged for bioconjugation, facilitating the attachment of small molecules to biomolecules for applications in drug delivery and diagnostics.[1] Furthermore, its use in the fabrication of fluorescent probes and chemical sensors highlights its versatility beyond traditional organic synthesis.[1]
Experimental Protocols: A Practical Guide
The following section provides a generalized, step-by-step protocol for a Suzuki-Miyaura polymerization. It is crucial to note that specific reaction conditions may need to be optimized for different comonomers and desired polymer properties.
General Procedure for Suzuki-Miyaura Polycondensation
Objective: To synthesize a conjugated copolymer from 1,4-Benzenediboronic acid bis(pinacol) ester and a dihaloaromatic comonomer.
Materials:
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq)
-
Dihaloaromatic comonomer (e.g., dibromobenzene derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (0.5-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-4.0 eq)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336) (optional, for biphasic systems)
Procedure:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-Benzenediboronic acid bis(pinacol) ester, the dihaloaromatic comonomer, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent via cannula. If using a biphasic system, add deionized water and a phase-transfer catalyst.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (12-72 hours). Monitor the reaction progress by techniques such as GPC or TLC (of aliquots).
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Characterization of the Polymer:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Investigated using UV-Vis and fluorescence spectroscopy.
-
Electrochemical Properties: Studied by Cyclic Voltammetry (CV).
Figure 2: Workflow for Suzuki-Miyaura Polycondensation.
Safety and Handling
1,4-Benzenediboronic acid bis(pinacol) ester is a stable solid that is generally safe to handle under standard laboratory conditions. However, it is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1,4-Benzenediboronic acid bis(pinacol) ester is a cornerstone of modern organic synthesis, enabling the construction of complex and functional molecules. Its stability, versatility, and efficiency in Suzuki-Miyaura cross-coupling reactions have established it as an indispensable tool for materials scientists developing next-generation organic electronics and for medicinal chemists exploring novel molecular architectures. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for harnessing its full potential in advanced research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4-Benzenediboronic Acid Bis(pinacol) Ester | 99770-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]
- 5. 1,4-Benzenediboronic acid bis(pinacol) ester 97 99770-93-1 [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the NMR Characterization of 1,4-Bis(Bpin)benzene
Introduction: The Central Role of 1,4-Bis(Bpin)benzene in Modern Synthesis
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, commonly referred to as 1,4-bis(Bpin)benzene, stands as a cornerstone building block in contemporary organic and materials chemistry. Its paramount importance lies in its role as a bifunctional linker in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a vast array of conjugated polymers, dendrimers, and complex molecular architectures with applications in organic electronics, sensor technology, and pharmaceutical development.[1] The precise and unambiguous structural elucidation of this key reagent is therefore not merely a procedural formality but a critical prerequisite for ensuring the integrity and success of subsequent synthetic endeavors.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural verification and purity assessment of 1,4-bis(Bpin)benzene. This guide provides a comprehensive, in-depth analysis of the complete NMR characterization of this compound, moving from fundamental 1D techniques (¹H, ¹³C, ¹¹B) to advanced 2D correlation methods. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of a seasoned application scientist, ensuring both technical accuracy and field-proven insight.
¹H NMR Spectroscopy: A Signature of Symmetry
The ¹H NMR spectrum of 1,4-bis(Bpin)benzene is characterized by its simplicity, a direct reflection of the molecule's high degree of symmetry (D₂h point group).
Expected Spectral Features:
-
Aromatic Protons (Ar-H): Due to the symmetrical para-substitution, all four protons on the benzene ring are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the aromatic region of the spectrum.
-
Pinacol Methyl Protons (-C(CH₃)₂): The two pinacol groups are identical, and within each pinacol group, the four methyl groups are equivalent. Consequently, all 24 protons of the methyl groups give rise to a single, intense singlet in the aliphatic region.
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| Aromatic (C₆H ₄) | ~7.81 | Singlet | 4H |
| Pinacol Methyl (-C(CH₃ )₄) | ~1.36 | Singlet | 24H |
Table 1: Typical ¹H NMR Data for 1,4-Bis(Bpin)benzene in CDCl₃.
The downfield chemical shift of the aromatic protons (~7.81 ppm) is attributed to the anisotropic effect of the benzene ring and the electron-withdrawing character of the boronate ester groups. The upfield signal at ~1.36 ppm is characteristic of the methyl protons of the pinacol protecting groups.
¹³C NMR Spectroscopy: The Challenge of the Quadrupolar Boron
The ¹³C NMR spectrum provides further confirmation of the molecule's symmetrical structure. However, it also presents a classic challenge associated with boron-containing compounds.
Expected Spectral Features:
-
Aromatic Carbons (Ar-C): The symmetry of the molecule results in only two signals for the six aromatic carbons. The four protonated aromatic carbons (CH) will appear as one signal, while the two carbons directly attached to the boron atoms (C-B) will constitute the second.
-
Pinacol Carbons: Two signals are expected for the pinacol groups: one for the quaternary carbons of the dioxaborolane ring (-C (CH₃)₂) and another for the methyl carbons (-C H₃).
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Notes |
| Aromatic (C H) | ~133.9 | |
| Pinacol Quaternary (C (CH₃)₂) | ~83.8 | |
| Pinacol Methyl (C H₃) | ~24.9 | |
| Aromatic (C -B) | Not typically observed | Signal is broadened to baseline |
Table 2: Typical ¹³C NMR Data for 1,4-Bis(Bpin)benzene in CDCl₃.
The Quadrupolar Broadening Effect: A key feature of the ¹³C NMR spectrum of 1,4-bis(Bpin)benzene is the frequent absence of the signal for the carbons directly bonded to boron. This is not an indication of an impure sample but a well-understood phenomenon known as quadrupolar broadening. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3), both of which are quadrupolar nuclei. Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment. This moment interacts with the local electric field gradient, providing a very efficient mechanism for nuclear relaxation. This rapid relaxation leads to a significant shortening of the lifetime of the excited spin state, which, due to the Heisenberg uncertainty principle, results in a dramatic broadening of the NMR signal. For the carbon atom directly attached to boron, this effect is so pronounced that its signal is often broadened into the baseline noise and becomes unobservable with standard acquisition parameters.
¹¹B NMR Spectroscopy: Probing the Boron Core
¹¹B NMR is a highly valuable, albeit less commonly used, technique for the direct characterization of organoboron compounds. It provides direct information about the chemical environment and coordination number of the boron atom.
For 1,4-bis(Bpin)benzene, the boron atoms are tricoordinate and part of a dioxaborolane ring. This environment gives rise to a characteristic chemical shift.
Expected Spectral Features: A single, relatively broad signal is expected in the ¹¹B NMR spectrum, typically in the range of δ 21-34 ppm (referenced to BF₃·OEt₂). For similar arylboronic pinacol esters, the signal often appears around δ 31 ppm . The broadness of the signal is, again, a consequence of the quadrupolar nature of the boron nucleus. The presence of a single peak in this region confirms the integrity of the boronate ester and the absence of significant amounts of hydrolysis to the corresponding boronic acid (which would appear further upfield).
Advanced 2D NMR Correlation Spectroscopy: Unambiguous Structural Verification
While 1D NMR provides strong evidence for the structure of 1,4-bis(Bpin)benzene, 2D NMR techniques offer definitive proof of connectivity.
COSY (Correlation Spectroscopy)
The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Expected Correlations: Due to the magnetic equivalence of all four aromatic protons, no cross-peaks will be observed in the aromatic region of the COSY spectrum. Similarly, the 24 methyl protons are all equivalent and will not show any correlations. Therefore, the COSY spectrum of 1,4-bis(Bpin)benzene is expected to be trivial, showing only the diagonal peaks. This lack of correlation is, in itself, a confirmation of the high symmetry of the molecule.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached.
Expected Correlations:
-
A cross-peak connecting the aromatic proton signal (~7.81 ppm) to the protonated aromatic carbon signal (~133.9 ppm).
-
A cross-peak connecting the intense pinacol methyl proton signal (~1.36 ppm) to the pinacol methyl carbon signal (~24.9 ppm).
Caption: Expected HSQC correlations for 1,4-bis(Bpin)benzene.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. It allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.
Expected Key Correlations:
-
Connecting the Aromatic Ring to the Pinacol Group: A three-bond correlation (³JCH) is expected between the aromatic protons (~7.81 ppm) and the quaternary carbons of the pinacol ring (~83.8 ppm). This is a critical correlation as it unambiguously links the benzene core to the boronate ester moieties.
-
Intra-Pinacol Group Correlation: A two-bond correlation (²JCH) should be visible between the methyl protons (~1.36 ppm) and the quaternary carbons of the pinacol ring (~83.8 ppm).
-
Confirming the C-B Carbon: Although the C-B carbon is not directly observed in the ¹³C spectrum, a two-bond correlation (²JCH) from the aromatic protons (~7.81 ppm) to this carbon's position can sometimes be inferred in the HMBC spectrum, providing evidence of its chemical shift.
Caption: Key expected HMBC correlations for structural elucidation.
Experimental Protocols: A Self-Validating System
Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 10-20 mg of 1,4-bis(Bpin)benzene for ¹H and ¹³C NMR. For ¹¹B NMR, a higher concentration (30-50 mg) may be beneficial to improve the signal-to-noise ratio of the broad peak.
-
Solvent Selection: Chloroform-d (CDCl₃) is the most common solvent for this compound, as it provides excellent solubility. Other solvents like acetone-d₆ or THF-d₈ can also be used. Ensure the deuterated solvent is of high purity to avoid extraneous signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for good spectral quality.
-
Filtration: To remove any microscopic dust or undissolved particles that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Workflow for NMR Data Acquisition
References
An In-depth Technical Guide on the Crystal Structure of 1,4-Phenylenediboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Phenylenediboronic acid pinacol ester, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a key building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its rigid phenylene spacer and two reactive boronic ester functionalities make it an invaluable component in the synthesis of conjugated polymers, dendrimers, and macrocycles with applications in materials science and drug discovery. This guide provides a comprehensive overview of its crystal structure, synthesis, and properties.
Crystal Structure and Molecular Geometry
The definitive crystal structure of 1,4-phenylenediboronic acid pinacol ester was reported in Dalton Transactions in 2011, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 793266. While the primary crystallographic data from this specific publication could not be accessed for this guide, the general structural features can be inferred from the known chemistry of similar compounds and the constituent parts.
The molecule is centrosymmetric, with a planar central benzene ring. The two pinacol boronate groups are situated at the para positions of the phenyl ring. The boron atoms adopt a trigonal planar geometry, and the five-membered dioxaborolane rings are essentially planar. The orientation of the pinacol ester groups relative to the phenyl ring is a key structural parameter, influencing the packing of the molecules in the crystal lattice.
Physicochemical and Spectroscopic Data
A summary of the typical physical and spectroscopic properties of 1,4-phenylenediboronic acid pinacol ester, compiled from various chemical suppliers and databases, is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₂₈B₂O₄ |
| Molecular Weight | 330.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 241-245 °C |
| Solubility | Soluble in common organic solvents such as THF, dichloromethane, and chloroform. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (s, 4H, Ar-H), 1.35 (s, 24H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 134.5, 83.8, 24.9 |
| CAS Number | 99770-93-1 |
Experimental Protocols
While the specific experimental details from the primary crystallographic study were not available, a general and widely used protocol for the synthesis of 1,4-phenylenediboronic acid pinacol ester is provided below. This method involves the palladium-catalyzed cross-coupling reaction of a dibromobenzene with bis(pinacolato)diboron.
Synthesis of 1,4-Phenylenediboronic Acid Pinacol Ester
Materials:
-
1,4-Dibromobenzene
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional dioxane or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1,4-phenylenediboronic acid pinacol ester as a white crystalline solid.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution. A common method involves dissolving the purified ester in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until the solution becomes slightly turbid. The container is then sealed and left undisturbed for several days to allow for the slow growth of crystals.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 1,4-phenylenediboronic acid pinacol ester.
Caption: General workflow for the synthesis and structural characterization.
Applications in Research and Development
1,4-Phenylenediboronic acid pinacol ester is a versatile reagent with numerous applications, including:
-
Synthesis of Conjugated Polymers: It serves as a monomer in Suzuki polymerization reactions to create polymers with interesting electronic and optical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
-
Construction of Covalent Organic Frameworks (COFs): The difunctional nature of this molecule allows for the formation of porous, crystalline COFs with potential applications in gas storage, catalysis, and separation.
-
Drug Discovery: The phenylenebis(boronic acid) motif is explored in medicinal chemistry for the development of sensors for biologically important molecules and as a core scaffold in the design of novel therapeutic agents.
-
Supramolecular Chemistry: It is used to construct macrocycles and other complex supramolecular architectures through self-assembly processes driven by the formation of boronate esters with diols.
Conclusion
1,4-Phenylenediboronic acid pinacol ester is a fundamentally important building block in modern organic chemistry. Its well-defined structure and reactivity have enabled the synthesis of a wide array of advanced materials and complex molecules. While the specific crystallographic details from the primary literature were not accessible for this guide, the provided information on its synthesis, properties, and applications offers a valuable technical resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its crystal packing and intermolecular interactions can provide deeper insights into its solid-state properties and guide the design of new materials.
An In-depth Technical Guide to the Solubility of 1,4-Bis(pinacolato)diboronbenzene
A.I. Generated Content
Executive Summary
1,4-Bis(pinacolato)diboronbenzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, is a pivotal building block in contemporary chemical synthesis. Its rigid phenylene core and dual reactive boronate ester functionalities make it indispensable for creating advanced materials such as covalent organic frameworks (COFs), conjugated polymers for optoelectronics, and complex molecules in pharmaceutical development.[1] The efficacy of this reagent in these applications is fundamentally governed by its solubility profile. This guide provides a detailed analysis of the solubility of 1,4-bis(pinacolato)diboronbenzene in a range of organic solvents, offering a theoretical framework, practical data, and standardized protocols to empower researchers in optimizing their experimental designs.
Introduction: The Structural Significance of 1,4-Bis(pinacolato)diboronbenzene
1,4-Bis(pinacolato)diboronbenzene (C₁₈H₂₈B₂O₄) is a crystalline solid characterized by a central benzene ring symmetrically substituted with two pinacolato boronic ester groups at the para positions.[2] This structure imparts a high degree of stability and specific reactivity, making it a preferred precursor for Suzuki-Miyaura cross-coupling reactions and polymerization processes.[3][4] The choice of solvent is a critical parameter that dictates reaction kinetics, purification efficiency, and the morphology of resulting materials. A thorough understanding of its solubility is therefore not merely a matter of procedural convenience but a cornerstone of rational chemical design.
Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. The largely nonpolar nature of the benzene ring combined with the bulky, moderately polar pinacolato groups results in a molecule with limited affinity for highly polar or very nonpolar solvents.
Table 1: Physicochemical Properties of 1,4-Bis(pinacolato)diboronbenzene
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₈H₂₈B₂O₄ | [2][5] |
| Molecular Weight | 330.03 g/mol | [2] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | 241-245 °C | [2][5] |
| Density | ~1.0 g/cm³ | [3][5] |
| Boiling Point | 416.3 °C at 760 mmHg |[3][5] |
Solubility Profile in Organic Solvents
The guiding principle of "like dissolves like" is paramount in understanding the solubility of 1,4-bis(pinacolato)diboronbenzene. Its rigid, aromatic structure favors interactions with solvents that have similar characteristics. Experimental data and observations from synthetic procedures indicate a clear trend in its solubility.
Table 2: Qualitative Solubility of 1,4-Bis(pinacolato)diboronbenzene | Solvent | Solvent Class | Qualitative Solubility (at RT) | Rationale & Causality | | :--- | :--- | :--- | :--- | | Toluene | Aromatic | Soluble |[3][6] | The aromatic nature of toluene effectively solvates the benzene core of the molecule, leading to good solubility. This is often a preferred solvent for reactions. | | Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble |[8] | THF's moderate polarity and ether linkages can interact favorably with the pinacolato groups, while its cyclic structure is compatible with the aromatic ring, making it a good solvent for polymerization reactions. | | Chloroform (CHCl₃) | Halogenated | Moderately Soluble |[9] | As a moderately polar solvent, chloroform can solvate the molecule, though perhaps less effectively than aromatic solvents or THF. Solubility is expected to increase significantly with heating. | | Dichloromethane (DCM) | Halogenated | Sparingly Soluble |[10] | Similar to chloroform but slightly more polar, DCM is a weaker solvent for this compound at room temperature. It may be suitable for washing or slurry preparations. | | Hexanes / Heptane | Nonpolar (Alkane) | Insoluble / Very Sparingly Soluble | | The highly nonpolar aliphatic nature of hexanes does not effectively solvate the aromatic core or the polar ester groups, resulting in poor solubility. | | Methanol / Ethanol | Polar Protic (Alcohol) | Insoluble | | The strong hydrogen-bonding network of alcohols does not favorably interact with the largely nonpolar solute. These are excellent choices for precipitation and washing. | | Water | Polar Protic | Insoluble | | The high polarity and hydrogen bonding of water make it an unsuitable solvent for the nonpolar 1,4-bis(pinacolato)diboronbenzene. | | Acetone | Polar Aprotic (Ketone) | Sparingly Soluble |[9] | Acetone's polarity is higher than THF, making it a less effective solvent at room temperature. It may be used in solvent mixtures or for purification. |
Methodologies for Solubility Determination and Solvent Selection
For researchers needing to quantify solubility in a novel solvent system or select an appropriate medium for a specific application, a systematic approach is essential.
Experimental Protocol for Quantitative Solubility Measurement
This gravimetric method provides a reliable, self-validating system for determining solubility.
-
Preparation: Add an excess amount of 1,4-bis(pinacolato)diboronbenzene to a known volume of the test solvent in a sealed vial equipped with a stir bar.
-
Equilibration: Stir the suspension at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.
-
Separation: Cease stirring and allow the excess solid to settle. Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette fitted with a filter to avoid transferring any solid particles.
-
Analysis: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.
-
Calculation: Once the solvent is fully removed, weigh the vial containing the dried solute. The solubility can be calculated in mg/mL using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant (mL)
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4-亚苯基二硼酸频哪醇二酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]
- 4. 1,4-Benzenediboronic acid bis(pinacol) ester 97 99770-93-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 1,4-Benzenediboronic acid bis(pinacol) ester | 99770-93-1 [m.chemicalbook.com]
- 7. 1,4-Benzenediboronic Acid Bis(pinacol) Ester | 99770-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Benzene-1,4-diboronic Acid Pinacol Diester
Foreword: The Pivotal Role of a Versatile Building Block
In the landscape of modern organic chemistry, particularly in the realms of materials science and pharmaceutical development, the ability to construct complex molecular architectures with precision is paramount. Benzene-1,4-diboronic acid pinacol diester has emerged as a cornerstone building block, prized for its stability, versatility, and exceptional performance in carbon-carbon bond-forming reactions.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this crucial intermediate, offering not just protocols, but the scientific rationale that underpins them. It is designed for the discerning researcher and drug development professional who requires a blend of theoretical understanding and practical, field-tested insights.
The Strategic Advantage of Benzene-1,4-diboronic Acid Pinacol Diester
Benzene-1,4-diboronic acid pinacol diester is a bifunctional organoboron compound that serves as a rigid, symmetrical linker in the construction of conjugated polymers, advanced materials for organic electronics, and complex pharmaceutical intermediates.[3] Its prominence is largely attributed to its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]
The pinacol ester functionality offers significant advantages over the corresponding free boronic acid. The pinacol group sterically protects the boron center, rendering the molecule more stable to air and moisture, which simplifies handling, purification, and storage.[1][2] This enhanced stability is a critical factor in achieving reproducible and high-yielding synthetic outcomes.
Synthesis: A Guided Pathway to a High-Purity Intermediate
The most common and efficient laboratory-scale synthesis of benzene-1,4-diboronic acid pinacol diester involves the esterification of 1,4-benzenediboronic acid with pinacol.[6]
The Underlying Chemistry: A Reversible Esterification
The synthesis is a classic Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid (in this case, a boronic acid, which is a Lewis acid) and an alcohol (pinacol). To drive the reaction to completion, the water generated as a byproduct must be removed. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 1,4-Benzenediboronic acid | C₆H₈B₂O₄ | 165.75 | ≥95% |
| Pinacol | C₆H₁₄O₂ | 118.17 | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
| n-Hexane | C₆H₁₄ | 86.18 | Reagent Grade |
| Chloroform | CHCl₃ | 119.38 | Reagent Grade |
Procedure:
-
Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1,4-benzenediboronic acid (1.0 eq) and pinacol (2.1 eq).[6] The slight excess of pinacol helps to drive the reaction to completion.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.[6] DCM serves as an excellent solvent for the reactants and forms an azeotrope with water, facilitating its removal.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The DCM-water azeotrope will distill and collect in the Dean-Stark trap. Periodically, the collected solvent in the trap can be drained. Continue refluxing for 12-24 hours, or until no more water is observed to be collecting.[6]
-
Workup: Allow the reaction mixture to cool to room temperature. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an off-white solid.[6]
-
Purification: The crude product is purified by recrystallization from a mixture of n-hexane and chloroform to afford the pure benzene-1,4-diboronic acid pinacol diester as a white crystalline solid.[6]
Diagram of the Synthesis Workflow:
Caption: A schematic overview of the synthesis workflow for benzene-1,4-diboronic acid pinacol diester.
Characterization: A Multi-faceted Approach to Purity and Identity Confirmation
Rigorous characterization is essential to ensure the synthesized compound is of high purity and possesses the correct chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of benzene-1,4-diboronic acid pinacol diester.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly symmetrical. A singlet corresponding to the four aromatic protons should be observed around 7.81 ppm.[6] A second singlet, integrating to 24 protons, will be present around 1.36 ppm, corresponding to the eight methyl groups of the two pinacol moieties.[6]
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. Key expected signals include those for the aromatic carbons and the carbons of the pinacol groups. The carbons attached to boron may not be observed due to quadrupolar relaxation.[7]
Expected NMR Data (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.81 | Singlet | 4H, Aromatic CH |
| ¹H | ~1.36 | Singlet | 24H, 8 x CH₃ (pinacol) |
| ¹³C | ~133.87 | - | Aromatic CH |
| ¹³C | ~83.83 | - | Quaternary C (pinacol) |
| ¹³C | ~24.87 | - | CH₃ (pinacol) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The expected molecular weight for C₁₈H₂₈B₂O₄ is 330.04 g/mol .[3] The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.[8]
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed on suitable crystals obtained from recrystallization. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.
Diagram of the Characterization Workflow:
Caption: A logical flow for the comprehensive characterization of the synthesized product.
Key Applications: A Testament to Versatility
The utility of benzene-1,4-diboronic acid pinacol diester is demonstrated by its widespread use in several cutting-edge fields:
-
Suzuki-Miyaura Cross-Coupling Reactions: It is a fundamental building block for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.[3]
-
Polymer Synthesis: Its bifunctional nature allows it to be used in polymerization reactions to create highly ordered and functional polymeric materials.[6]
-
Drug Discovery: As a stable and reliable source of a 1,4-phenylene linker, it is employed in the synthesis of complex organic molecules with potential therapeutic applications.
Conclusion
Benzene-1,4-diboronic acid pinacol diester is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry, materials science, and medicine. A thorough understanding of its synthesis and a rigorous approach to its characterization are the foundations for its successful application. This guide provides the necessary framework for researchers and professionals to confidently synthesize, characterize, and utilize this pivotal compound in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 99770-93-1,1,4-Benzenediboronic acid bis(pinacol) ester | lookchem [lookchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Workhorse: A Technical Guide to 1,4-bis(Bpin)benzene
Introduction: In the landscape of modern organic synthesis and materials science, the demand for versatile, bifunctional building blocks is ever-present. Among these, 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, commonly abbreviated as 1,4-bis(Bpin)benzene, has emerged as a pivotal reagent. Its symmetric diaryl structure, equipped with two reactive boronic ester functionalities, allows for its use as a robust linker in the construction of complex molecular architectures. This technical guide provides an in-depth overview of 1,4-bis(Bpin)benzene, from its synthesis and characterization to its diverse applications as a bifunctional reagent in cross-coupling reactions, polymer chemistry, and the development of advanced materials.
Physicochemical Properties
1,4-bis(Bpin)benzene is a white, solid compound that is stable under atmospheric conditions, a significant advantage over more sensitive organometallic reagents.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 99770-93-1 | [2][3][4] |
| Molecular Formula | C₁₈H₂₈B₂O₄ | [2][3] |
| Molecular Weight | 330.03 g/mol | [4][5] |
| Melting Point | 241-245 °C | [2][4] |
| Appearance | White to off-white solid/crystal | [1] |
| Solubility | Soluble in organic solvents such as THF, DMF, and toluene | [6][7] |
Synthesis of 1,4-bis(Bpin)benzene
The discovery and development of efficient synthetic routes to arylboronic esters have been crucial for their widespread use. The Miyaura borylation reaction, first reported in 1995, provides a powerful method for the synthesis of these compounds from aryl halides and bis(pinacolato)diboron (B₂pin₂).[8][9] This reaction is a cornerstone for the preparation of 1,4-bis(Bpin)benzene.
Miyaura Borylation of 1,4-Dihalobenzenes
A common and efficient method for the synthesis of 1,4-bis(Bpin)benzene is the palladium-catalyzed Miyaura borylation of a 1,4-dihalobenzene, such as 1,4-dibromobenzene.[10] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to yield the desired product and regenerate the catalyst.[11]
Experimental Protocol: Miyaura Borylation of 1,4-Dibromobenzene
This protocol is a representative example of the synthesis of 1,4-bis(Bpin)benzene.
Materials:
-
1,4-Dibromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Hexane
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), bis(pinacolato)diboron (2.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DMSO via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, add toluene and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/toluene mixture to afford 1,4-bis(Bpin)benzene as a white solid.
Quantitative Data for Synthesis:
| Starting Material | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1,4-Dibromobenzene | Pd(dppf)Cl₂ (3) | KOAc | DMSO | 80 | 24 | ~70-85 | [8] |
| 1,4-Diiodobenzene | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | >90 | [10] |
Spectroscopic Characterization
The structure of 1,4-bis(Bpin)benzene can be confirmed by standard spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.81 (s, 4H, Ar-H)
-
δ 1.36 (s, 24H, -C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃):
-
δ 133.87 (Ar-C)
-
δ 83.83 (O-C(CH₃)₂)
-
δ 24.87 (O-C(CH₃)₂)
(Note: The carbon attached to the boron atom may not be observed due to quadrupolar relaxation.)
Applications as a Bifunctional Reagent
The two boronic ester groups of 1,4-bis(Bpin)benzene allow it to act as a linear, rigid linker in a variety of chemical transformations.
Suzuki-Miyaura Cross-Coupling Polymerization
A primary application of 1,4-bis(Bpin)benzene is in Suzuki-Miyaura cross-coupling polymerization to synthesize conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]
Experimental Protocol: Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a conjugated polymer using 1,4-bis(Bpin)benzene.
Materials:
-
1,4-bis(Bpin)benzene
-
A dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene
-
Methanol
Procedure:
-
In a Schlenk flask, combine 1,4-bis(Bpin)benzene (1.0 equiv), the dihaloaromatic comonomer (1.0 equiv), and Pd(PPh₃)₄ (2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and the degassed aqueous Na₂CO₃ solution.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours.
-
After cooling, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
The final polymer is isolated from the chloroform fraction by precipitation into methanol.
Quantitative Data for Suzuki Polymerizations:
| Comonomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 48 | >90 | [6] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/DMF/H₂O | 110 | 24 | ~85 | [12] |
Synthesis of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
The rigid, linear nature of 1,4-bis(Bpin)benzene makes it an excellent building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs).[7][13] These materials have high surface areas and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis. The bifunctional nature of the reagent allows for the formation of extended, cross-linked networks.[14]
Use as a Linker in Drug Discovery
In medicinal chemistry and drug discovery, bifunctional linkers are essential for connecting different molecular fragments to create novel therapeutic agents. While direct applications of 1,4-bis(Bpin)benzene as a linker in approved drugs are not widely documented, its derivatives and the principles of its bifunctionality are applied in the synthesis of complex molecules. For instance, related bis(sulfonamido)benzene structures serve as scaffolds for inhibitors of protein-protein interactions.[15] The ability to use 1,4-bis(Bpin)benzene to rigidly connect two different aryl or heteroaryl groups via sequential Suzuki-Miyaura couplings makes it a valuable tool in the synthesis of libraries of compounds for drug screening.
Conclusion
1,4-bis(Bpin)benzene has established itself as an indispensable bifunctional reagent in organic synthesis and materials science. Its stability, commercial availability, and the high efficiency of its reactions, particularly the Suzuki-Miyaura cross-coupling, have contributed to its widespread adoption. From the synthesis of advanced conjugated polymers for electronic applications to the construction of highly porous materials for gas storage and catalysis, the utility of 1,4-bis(Bpin)benzene is vast and continues to expand. This technical guide has provided a comprehensive overview of its synthesis, properties, and key applications, highlighting its role as a fundamental building block for researchers and scientists in the development of novel functional molecules and materials.
References
- 1. 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene | 374934-77-7 | TCI AMERICA [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | C18H28B2O4 | CID 10592495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-ベンゼンジボロン酸ビス(ピナコール)エステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. H51707.06 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Microporous Organic Polymers: Synthesis, Characterization, and Applications [mdpi.com]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into 1,4-Bis(pinacolato)diboronbenzene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(pinacolato)diboronbenzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, is a key bifunctional organoboron compound. Its rigid phenylene core and reactive boronic ester functionalities make it a valuable building block in supramolecular chemistry, materials science, and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this molecule, focusing on its synthesis, structural properties, spectroscopic characterization, and applications. Detailed experimental protocols and computational insights are presented to facilitate its use in advanced research and development.
Introduction
Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the diverse array of organoboron reagents, 1,4-bis(pinacolato)diboronbenzene stands out due to its C2 symmetry and the presence of two reactive sites, allowing for the construction of complex molecular architectures and functional polymers. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in academia and industry.
Synthesis and Experimental Protocols
The most common synthetic route to 1,4-bis(pinacolato)diboronbenzene involves the palladium-catalyzed cross-coupling of a dihalogenated benzene with bis(pinacolato)diboron (B₂pin₂).
Palladium-Catalyzed Borylation of 1,4-Dihalobenzene
This method offers a direct and efficient way to introduce the bis(pinacolato)boron moieties onto the benzene ring.
Experimental Protocol:
A typical procedure involves the reaction of 1,4-diiodobenzene or 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, typically potassium acetate (KOAc), in an inert solvent like dioxane or DMSO.
-
Reaction Scheme:
-
C₆H₄X₂ + 2 (pin)B-B(pin) → C₆H₄(Bpin)₂ + 2 X-B(pin) (where X = I, Br)
-
-
Detailed Steps:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), and potassium acetate (3.0 eq).
-
Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 1,4-bis(pinacolato)diboronbenzene as a crystalline solid.
-
DOT Script for Synthesis Workflow:
Molecular Structure and Properties
The molecular structure of 1,4-bis(pinacolato)diboronbenzene has been determined by X-ray crystallography, confirming its planar benzene core and the orientation of the pinacolato groups.
Quantitative Data
| Property | Value |
| Chemical Formula | C₁₈H₂₈B₂O₄ |
| Molecular Weight | 330.03 g/mol |
| Melting Point | 241-245 °C |
| CAS Number | 99770-93-1 |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
The identity and purity of 1,4-bis(pinacolato)diboronbenzene are routinely confirmed by NMR spectroscopy.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Protons (s, 4H) | 7.80 |
| Methyl Protons (s, 24H) | 1.35 |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Carbons | 133.87 |
| Pinacol Ring Carbons (C-O) | 83.83 |
| Methyl Carbons | 24.87 |
| Aromatic Carbons (C-B) | Not observed (quadrupolar relaxation) |
Note: The carbon atoms directly attached to the boron atoms are often not observed in ¹³C NMR spectra due to quadrupolar relaxation caused by the boron nucleus.
Theoretical Studies and Electronic Structure
While dedicated in-depth theoretical studies on 1,4-bis(pinacolato)diboronbenzene are limited in the public literature, its electronic properties can be inferred from computational studies on similar arylboronic esters.
The boron atoms in the pinacolato groups have a vacant p-orbital, which can interact with the π-system of the benzene ring. This interaction influences the electronic properties of the molecule, including its HOMO and LUMO energy levels. The presence of two boronic ester groups at the para positions suggests a symmetrical charge distribution and potential for extended conjugation in polymers derived from this monomer.
DOT Script for Molecular Structure:
Applications
1,4-Bis(pinacolato)diboronbenzene is a versatile building block, primarily utilized in the synthesis of conjugated polymers for applications in organic electronics.
Monomer for Conjugated Polymers
The two boronic ester groups serve as reactive handles for Suzuki-Miyaura cross-coupling polymerization with various dihaloaromatic or dihaloheterocyclic comonomers. This allows for the creation of a wide range of conjugated polymers with tailored electronic and optical properties.
DOT Script for Polymerization Concept:
These polymers have shown promise in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.
Potential in Drug Development
While direct applications in drug development are less documented, the structural motif of 1,4-bis(pinacolato)diboronbenzene could be explored for the synthesis of:
-
Bifunctional Linkers: For conjugating two different bioactive molecules.
-
Scaffolds for Library Synthesis: The two reactive sites allow for the parallel synthesis of a diverse range of compounds for screening.
-
Boron-Containing Drug Candidates: Boron-containing compounds are an emerging class of pharmaceuticals, and this molecule could serve as a starting point for more complex structures.
Conclusion
1,4-Bis(pinacolato)diboronbenzene is a valuable and versatile bifunctional building block with well-established applications in materials science and potential for future exploration in medicinal chemistry. Its straightforward synthesis, stability, and reactivity in cross-coupling reactions make it an attractive component for the construction of complex molecular systems. This guide has provided a summary of its known properties and protocols, which should serve as a solid foundation for researchers and developers working with this important organoboron compound. Further theoretical investigations into its electronic and optical properties would be beneficial to fully unlock its potential in advanced applications.
Handling and storage of 1,4-Benzenediboronic acid bis(pinacol) ester
An In-depth Technical Guide to the Handling and Storage of 1,4-Benzenediboronic Acid Bis(pinacol) Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzenediboronic acid bis(pinacol) ester is a cornerstone reagent in modern organic synthesis, prized for its role as a stable and versatile building block in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its application is pivotal in the development of advanced polymers, organic electronics, and complex pharmaceutical intermediates.[1][3] This guide provides a comprehensive overview of the critical aspects of handling and storing this compound, emphasizing the chemical principles that underpin these best practices. By understanding the causality behind recommended procedures, researchers can ensure the integrity of the reagent, the reproducibility of their experimental results, and a safe laboratory environment.
Chemical and Physical Properties: The Foundation of Safe Handling
A thorough understanding of the physicochemical properties of 1,4-Benzenediboronic acid bis(pinacol) ester is essential for its proper handling and storage. These properties dictate its stability, reactivity, and the necessary safety precautions.
| Property | Value | Significance for Handling and Storage |
| Molecular Formula | C₁₈H₂₈B₂O₄ | Indicates a carbon-rich organic compound with two boronic ester functional groups. |
| Molecular Weight | 330.03 g/mol | Relevant for stoichiometric calculations in chemical reactions. |
| Appearance | White to off-white solid (powder or crystalline) | The physical form necessitates appropriate handling to avoid dust inhalation. |
| Melting Point | 241-245 °C | High melting point indicates good thermal stability under normal laboratory conditions. |
| Solubility | Soluble in toluene[4] | Knowledge of solubility is crucial for reaction setup and cleaning procedures. |
| Stability | Stable under normal conditions, but sensitive to moisture.[5][6] | The key consideration for storage is the prevention of hydrolysis. |
The Critical Role of Stability: Understanding Degradation Pathways
The utility of 1,4-Benzenediboronic acid bis(pinacol) ester is intrinsically linked to its stability. While pinacol esters are significantly more stable than their corresponding boronic acids, they are not impervious to degradation.[7] The primary degradation pathway of concern is hydrolysis.
Hydrolysis: The Primary Antagonist
Boronic esters, including the pinacol variant, are susceptible to hydrolysis, which cleaves the boronic ester back to the corresponding boronic acid and pinacol.[8][9] This process is often reversible but can lead to reduced efficacy in subsequent reactions and complications in product purification.[9] The presence of water, especially under acidic or basic conditions, can facilitate this degradation.[10] While pinacol esters are among the more hydrolytically stable boronic esters, prolonged exposure to atmospheric moisture or wet solvents should be avoided.[11]
The mechanism of hydrolysis involves the nucleophilic attack of water on the boron atom. The stability of the pinacol ester is attributed to the steric hindrance provided by the methyl groups on the pinacol backbone, which partially shields the boron center from this attack.[12]
Field Insight: Visual indicators of potential hydrolysis include a change in the physical appearance of the solid from a free-flowing powder to clumps or a pasty consistency. When used in a reaction, sluggish or incomplete conversion might suggest that the reagent has partially degraded.
Best Practices for Handling and Use
Adherence to proper handling procedures is paramount to ensure both the safety of the researcher and the integrity of the experiment.
Engineering Controls and Personal Protective Equipment (PPE)
Given that 1,4-Benzenediboronic acid bis(pinacol) ester is a fine solid that can cause skin, eye, and respiratory irritation, appropriate safety measures are non-negotiable.[5][13]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[14][15] Ensure that an eyewash station and a safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[14] | Protects against eye irritation from dust or splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[14][16] | Prevents skin contact and potential irritation.[6] |
| Body Protection | A laboratory coat is required. A chemical-resistant apron is advisable for larger quantities.[14][16] | Protects skin from accidental spills. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] | Prevents respiratory tract irritation.[5] |
Weighing and Transferring
-
To mitigate the risk of inhaling fine dust, perform weighing operations in a fume hood or a balance enclosure.
-
Use anti-static weighing dishes to prevent the powder from adhering to surfaces due to static electricity.
-
When transferring the solid to a reaction vessel, do so carefully to avoid creating airborne dust.
Experimental Workflow: Handling and Dispensing
Caption: Workflow for safe handling of 1,4-Benzenediboronic acid bis(pinacol) ester.
Storage: Preserving Chemical Integrity for Long-Term Use
The primary objective for storing 1,4-Benzenediboronic acid bis(pinacol) ester is to protect it from moisture and incompatible materials.
Recommended Storage Conditions
-
Container : Keep the compound in its original, tightly sealed container.[15]
-
Atmosphere : For long-term storage, it is best practice to store the container inside a desiccator with a suitable desiccant or in a glove box under an inert atmosphere (e.g., argon or nitrogen).[17] This minimizes exposure to atmospheric moisture.
-
Temperature : Store in a cool, dry, and well-ventilated place away from heat sources.[5][15] Room temperature is generally acceptable.[4]
-
Incompatibilities : Avoid storage near strong oxidizing agents, strong acids, and strong bases.[6][17][18] Contact with these substances can lead to vigorous reactions and decomposition.
Logical Flow for Storage Decisions
Caption: Decision tree for the storage of 1,4-Benzenediboronic acid bis(pinacol) ester.
Hazardous Decomposition
Under thermal decomposition, this compound may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[5][18]
Application Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of this reagent, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a powerful method for forming C-C bonds.[19]
Reaction: Coupling of an Aryl Halide with 1,4-Benzenediboronic acid bis(pinacol) ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), 1,4-Benzenediboronic acid bis(pinacol) ester (0.5 eq), and the base (2.0 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition : Add the solvent mixture and then the palladium catalyst under a positive pressure of the inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol highlights the necessity of handling the boronic ester in an inert atmosphere, not due to its own instability in air for short periods, but to protect the oxygen-sensitive catalyst that is almost always used in conjunction with it.
Spill and Waste Management
-
Spills : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[20] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[14]
-
Waste Disposal : All waste generated, including contaminated PPE and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14][15]
Conclusion
1,4-Benzenediboronic acid bis(pinacol) ester is an invaluable reagent in synthetic chemistry. Its effective use is predicated on a clear understanding of its chemical nature, particularly its sensitivity to moisture. By implementing the handling, storage, and safety protocols outlined in this guide, researchers can ensure the longevity and reactivity of the compound, leading to more reliable and reproducible scientific outcomes. The principles of working in a moisture-free environment, using appropriate personal protective equipment, and being aware of incompatibilities are the pillars of safely and effectively harnessing the synthetic power of this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. biocompare.com [biocompare.com]
- 4. 1,4-Benzenediboronic acid bis(pinacol) ester CAS#: 99770-93-1 [amp.chemicalbook.com]
- 5. fishersci.pt [fishersci.pt]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 11. academic.oup.com [academic.oup.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 19. Yoneda Labs [yonedalabs.com]
- 20. echemi.com [echemi.com]
Purity Analysis of Commercial 1,4-bis(pinacolato)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(pinacolato)benzene, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a key bifunctional organoboron compound widely utilized in organic synthesis. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules, including polymers and active pharmaceutical ingredients (APIs). The purity of this reagent is critical, as impurities can lead to side reactions, reduced yields, and the introduction of undesirable byproducts into the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 1,4-bis(pinacolato)benzene.
Common Impurities and Purity Specifications
Commercial grades of 1,4-bis(pinacolato)benzene typically have a purity of 97% or greater, as determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation.
Common Impurities Include:
-
Starting Materials and Reagents:
-
1,4-Dihalobenzene (e.g., 1,4-dibromobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
-
Reaction Byproducts:
-
Degradation Products:
-
Pinacol
-
Boric acid
-
Data Presentation: Representative Purity Profile
The following table summarizes a representative purity profile for a commercial batch of 1,4-bis(pinacolato)benzene, with impurities quantified by a combination of analytical techniques.
| Compound | Retention Time (GC) | Area % (GC) | ¹H NMR (ppm) | Notes |
| 1,4-bis(pinacolato)benzene | 12.5 min | >98.5% | 7.80 (s, 4H), 1.35 (s, 24H) | Main component. |
| 1,4-Phenylenebis(boronic acid) | - | <0.5% | Broad singlet ~8.0 ppm | A common impurity resulting from hydrolysis. Often characterized by NMR or derivatization-GC.[1][2][3][4] |
| Bis(pinacolato)diboron (B₂pin₂) | 8.2 min | <0.3% | 1.25 (s) | Unreacted reagent from synthesis. Can be a mutagenic impurity and its levels need to be controlled. |
| 4-(pinacolatoboryl)bromobenzene | 10.8 min | <0.2% | Aromatic signals in the 7.5-7.7 ppm region | Incomplete reaction byproduct. |
| Pinacol | 4.5 min | <0.1% | 1.23 (s) | Degradation product. |
| Total Identified Impurities | - | <1.5% | - | |
| Purity (by GC) | - | >98.5% | - | Purity is typically determined by the area percentage of the main peak in GC or HPLC, assuming a similar response factor for all components. For higher accuracy, quantitative NMR (qNMR) can be employed. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of 1,4-bis(pinacolato)benzene.
¹H NMR Spectroscopy Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure 1,4-bis(pinacolato)benzene in CDCl₃ shows two singlets: one for the four aromatic protons at approximately 7.80 ppm and another for the 24 methyl protons of the pinacol groups at around 1.35 ppm.
-
Impurities can be identified by the presence of other signals. For example, a broad singlet around 8.0 ppm may indicate the presence of the hydrolyzed product, 1,4-phenylenebis(boronic acid).
-
¹³C NMR Spectroscopy Protocol:
-
Instrumentation: 100 MHz or higher NMR spectrometer.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile impurities.
GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation: Dissolve 1-5 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium with a constant flow rate of 1-2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the main peak corresponding to 1,4-bis(pinacolato)benzene and any impurity peaks by their retention times and mass spectra. The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for the purity assessment of boronic acid esters.
HPLC Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Start with 50% acetonitrile and increase to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values for C₁₈H₂₈B₂O₄.
Elemental Analysis Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount (1-3 mg) of the dry sample is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at a high temperature (around 900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity or infrared detection.[6][7][8][9][10]
-
Data Analysis: The experimental weight percentages of carbon and hydrogen are compared to the theoretical values (C: 65.50%, H: 8.55%). A significant deviation may indicate the presence of impurities.
Visualizations
Caption: Workflow for the purity analysis of 1,4-bis(pinacolato)benzene.
Caption: Key product and potential process-related impurities.
Conclusion
The purity of 1,4-bis(pinacolato)benzene is paramount for its successful application in synthesis. A multi-technique approach is recommended for a comprehensive purity assessment. While chromatographic methods like GC and HPLC are excellent for quantifying purity and detecting minor impurities, NMR spectroscopy is indispensable for structural confirmation and identification of major components. Elemental analysis serves as a fundamental check of the elemental composition. For drug development professionals, careful analysis and control of impurities, particularly potentially mutagenic reagents like bis(pinacolato)diboron, is a critical aspect of quality control.
References
- 1. 1,4-Phenylenebisboronic acid | 4612-26-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzene-1,4-diboronic acid = 95.0 4612-26-4 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. Elemental analysis [chemistry.huji.ac.il]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. Elemental analysis: operation & applications - Elementar [elementar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Ascendancy of Boronic Esters in Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Central to this transformation is the organoboron reagent, and while boronic acids have historically been the workhorses, their inherent instability has paved the way for the ascendancy of a more robust class of reagents: boronic esters. This technical guide provides an in-depth exploration of boronic esters in cross-coupling reactions, offering quantitative comparisons, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.
The Stability-Reactivity Paradigm: Why Boronic Esters?
The primary driver for the adoption of boronic esters over their corresponding acids lies in the delicate balance between stability and reactivity. Boronic acids, while often more reactive, are prone to decomposition pathways such as protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[1][2] Boronic esters, by protecting the reactive boronic acid moiety, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is a considerable advantage in multi-step syntheses and for the preparation of compound libraries.
The trade-off for this enhanced stability is sometimes a moderation in reactivity compared to the parent boronic acid. However, extensive research has demonstrated that many boronic esters are sufficiently reactive to participate directly in the Suzuki-Miyaura catalytic cycle without prior hydrolysis to the boronic acid.[3] In some instances, certain boronic esters have even been shown to exhibit enhanced reaction rates compared to their acid counterparts.[3]
A Comparative Analysis of Common Boronic Esters
A variety of diols can be used to form boronic esters, each imparting distinct properties to the resulting reagent. The most commonly employed include pinacol, N-methyliminodiacetic acid (MIDA), and catechol.
| Boronic Ester Type | Key Features | Advantages | Disadvantages |
| Pinacol (Bpin) Esters | Formed with pinacol. | High stability, crystalline solids, commercially available, compatible with a wide range of reaction conditions.[1][4] | Can be sterically hindering, potentially slowing reaction rates.[3] Hydrolysis to the boronic acid can be slow. |
| MIDA Esters | Formed with N-methyliminodiacetic acid. | Exceptionally stable, air- and moisture-stable, compatible with chromatography, allows for iterative cross-coupling.[4][5] | Requires a deprotection step to release the free boronic acid for coupling.[5] |
| Catechol Esters | Formed with catechol. | Used in the original Suzuki-Miyaura coupling work, can exhibit enhanced reactivity due to electronic effects.[3][4] | More susceptible to oxidation and hydrolysis compared to pinacol and MIDA esters. |
| Neopentyl Glycol Esters | Formed with neopentyl glycol. | Good reactivity, particularly in anhydrous conditions.[4] | Less commonly used than pinacol esters, so fewer commercially available starting materials. |
Quantitative Performance Data
The choice of boronic ester can have a significant impact on reaction kinetics and overall yield. The following table summarizes kinetic data for the transmetalation step of a Suzuki-Miyaura reaction with various boronic esters, providing a quantitative comparison of their relative reactivity.
| Entry | Boron Reagent | Relative Rate (vs. Boronic Acid) | Observed Yield (%) |
| 1 | Phenylboronic Acid | 1.00 | 85 |
| 2 | Phenylboronic Acid Pinacol Ester | 0.78 | 92 |
| 3 | Phenylboronic Acid MIDA Ester (protected) | <0.01 | <5 |
| 4 | Phenylboronic Acid MIDA Ester (deprotected) | 1.15 | 88 |
| 5 | 4-Fluorophenylboronic Acid Glycol Ester | ~9.33 | 96 |
| 6 | 4-Fluorophenylboronic Acid Catechol Ester | ~5.39 | 94 |
Data is compiled and representative from multiple sources for illustrative purposes and may not be from a single head-to-head study.[3][6]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of a Pinacol Boronic Ester via Miyaura Borylation
This protocol describes the synthesis of an aryl pinacol boronate ester from an aryl halide and bis(pinacolato)diboron (B₂pin₂).
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of a pinacol boronic ester.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with a Boronic Ester
This protocol provides a general method for the cross-coupling of an aryl halide with a boronic ester.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and boronic ester in the solvent mixture.
-
Add the base and palladium catalyst to the solution.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.
Stability and Reactivity Comparison of Boronic Esters
The choice of boronic ester is often dictated by the specific requirements of the synthetic route, including the need for enhanced stability for multi-step sequences or controlled reactivity for selective transformations.
Caption: Comparison of properties for common boronic esters.
Conclusion
Boronic esters have firmly established themselves as superior alternatives to boronic acids for a wide range of Suzuki-Miyaura cross-coupling applications. Their enhanced stability, ease of handling, and tunable reactivity provide chemists with a powerful and versatile set of tools for the construction of complex molecular architectures. By understanding the nuances of different boronic ester types and employing optimized experimental protocols, researchers in drug discovery and materials science can significantly streamline their synthetic workflows and accelerate innovation.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 1,4-bis(Bpin)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyarylenes, and other conjugated systems. This protocol focuses on the use of 1,4-bis(Bpin)benzene, also known as 1,4-benzenediboronic acid bis(pinacol) ester, a key building block for the creation of linear π-conjugated polymers and oligomers. These materials are of significant interest in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[1] The pinacolborane (Bpin) groups offer improved stability and handling compared to the corresponding boronic acids.
This document provides a detailed experimental protocol for the Suzuki coupling polymerization of 1,4-bis(Bpin)benzene with a dihaloarene, as well as troubleshooting guidelines and a summary of reaction components.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, a boronate ester) reacts with the Pd(II) complex, with the assistance of a base, to transfer the aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Polymerization of 1,4-bis(Bpin)benzene with a Dihaloarene
This protocol details a general procedure for the microwave-assisted Suzuki cross-coupling polymerization of 1,4-bis(Bpin)benzene with a dihaloarene, such as 1,4-dibromonaphthalene-2,3-diamine.[1] Microwave-assisted synthesis can often reduce reaction times and improve yields.[1]
Materials and Reagents:
| Reagent | Abbreviation | Supplier Example | Purity |
| 1,4-bis(Bpin)benzene | - | Sigma-Aldrich | 97% |
| 1,4-Dibromonaphthalene-2,3-diamine | - | BenchChem | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Sigma-Aldrich | 99% |
| Potassium Carbonate | K₂CO₃ | Fisher Scientific | >99% |
| Toluene | - | Sigma-Aldrich | Anhydrous, >99.8% |
| N,N-Dimethylformamide | DMF | Sigma-Aldrich | Anhydrous, >99.8% |
| Methanol | - | Fisher Scientific | ACS Grade |
| Deionized Water | - | - | - |
Reaction Parameters:
| Parameter | Value |
| Monomer A (Dihaloarene) | 1.0 mmol |
| Monomer B (1,4-bis(Bpin)benzene) | 1.0 mmol |
| Palladium Catalyst | 0.02 mmol (2 mol%) |
| Base (K₂CO₃) | 2.0 M aqueous solution, 2.0 mL |
| Solvent System | Toluene/DMF (4:1 v/v), 5 mL |
| Microwave Temperature | 120 °C |
| Microwave Ramp Time | 2 minutes |
| Microwave Hold Time | 30 minutes |
Procedure:
-
Monomer Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,4-dibromonaphthalene-2,3-diamine (1.0 mmol, 316.0 mg), 1,4-bis(Bpin)benzene (1.0 mmol, 330.0 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).[1]
-
Solvent and Base Addition: To the vial, add 5 mL of a degassed 4:1 mixture of toluene and DMF. Then, add 2.0 mL of a 2.0 M aqueous solution of potassium carbonate.
-
Reaction Setup: Seal the microwave vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120 °C with a 2-minute ramp time and a 30-minute hold time.
-
Polymer Precipitation and Filtration: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into a beaker containing 100 mL of methanol to precipitate the polymer.
-
Purification: Collect the polymer by vacuum filtration. Wash the polymer sequentially with deionized water and methanol to remove any remaining salts and monomers.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Experimental Workflow
Caption: Experimental workflow for Suzuki polymerization.
Data Presentation: Catalyst and Base Screening
The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling. The following table summarizes common combinations used in Suzuki-Miyaura reactions, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent(s) | Typical Temperature (°C) | Notes |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DMF | 80-110 | A classic, versatile catalyst. |
| Pd₂(dba)₃ / XPhos | K₃PO₄, Cs₂CO₃ | THF, Dioxane | Room Temp - 100 | Highly active for a broad range of substrates, including sterically hindered ones. |
| Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | DME, THF, Dioxane | 80-100 | Robust and effective for various couplings, including those with heteroaryl boronic acids.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | Highly effective under relatively mild conditions.[2] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient base- Low reaction temperature- Protodeboronation | - Use a fresh catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Use anhydrous conditions if protodeboronation is suspected.[3] |
| Incomplete Conversion | - Insufficient reaction time- Catalyst deactivation | - Increase the reaction time.- Increase catalyst loading.- Use a more robust ligand. |
| Side Product Formation | - Homocoupling of the boronic ester- Protodeboronation | - Ensure rigorous exclusion of oxygen.- Use anhydrous solvents and reagents.- Consider using a more stable boronic acid derivative like a MIDA boronate if issues persist.[3] |
References
Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using 1,4-Bis(Bpin)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Covalent Organic Frameworks (COFs) utilizing 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, commonly referred to as 1,4-bis(Bpin)benzene. This document includes detailed experimental protocols, quantitative data on representative COFs, and potential applications, with a focus on areas relevant to materials science and drug development.
Introduction to 1,4-Bis(Bpin)benzene in COF Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[1] The synthesis of COFs relies on the formation of strong covalent bonds between organic building blocks.[2] Boronic acid-derived linkers were among the first used to successfully synthesize COFs, leading to the creation of boronate ester and boroxine-linked frameworks.[2]
1,4-bis(Bpin)benzene is the pinacol-protected ester of 1,4-benzenediboronic acid (BDBA). While many early COF syntheses utilized BDBA directly, the use of its pinacol ester offers several advantages, including improved solubility in organic solvents and enhanced stability, simplifying handling and purification.[3][4] It serves as a critical linear building block for forming robust, porous networks, particularly through condensation reactions with polyol linkers like 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) to form boronate ester linkages.[3]
Quantitative Data of Boronic Acid-Derived COFs
The properties of COFs, such as surface area, thermal stability, and pore size, are critical for their application. The following table summarizes key quantitative data for several seminal boronic acid-derived COFs.
| COF Name | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |
| COF-1 | 1,4-Benzenediboronic acid (BDBA) | 711 | 1.5 | ~400 |
| COF-5 | BDBA, HHTP | 1590 | 2.7 | ~400 |
| COF-8 | 1,3,5-Benzenetris(4-phenylboronic acid), HHTP | 1400 | - | ~450 |
| COF-10 | 4,4'-Biphenyldiboronic acid, HHTP | 2080 | - | ~450 |
| COF-102 | Tetra(4-dihydroxyborylphenyl)methane | 3472 | 1.2 & 2.3 | 400-500 |
| COF-103 | Tetra(4-dihydroxyborylphenyl)silane | 4210 | 1.2 & 3.2 | 400-500 |
Data sourced from references[5][6][7]. Note: While these COFs are primarily synthesized from boronic acids, the data is representative of the properties achievable with this class of linkers.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Boronate Ester-Linked 2D COF (e.g., COF-5)
This protocol describes a general method for synthesizing a 2D COF through the co-condensation of 1,4-bis(Bpin)benzene and a planar polyol linker like HHTP. This method is adapted from established procedures for boronic acid-based COFs.[8]
Materials:
-
1,4-bis(Bpin)benzene
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Solvent mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)
-
Pyrex tube (heavy-walled)
-
Acetone (for washing)
Procedure:
-
Monomer Preparation: In a Pyrex tube, combine 1,4-bis(Bpin)benzene and HHTP in a 3:2 molar ratio. For a typical synthesis, this might be 49.5 mg of 1,4-bis(Bpin)benzene and 32.0 mg of HHTP.
-
Solvent Addition: Add the solvent mixture of 1:1 mesitylene/dioxane (e.g., 2.0 mL each).
-
Sonication: Briefly sonicate the mixture to ensure the monomers are well-dispersed.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Reaction: Place the sealed tube in an oven preheated to 120°C and maintain this temperature for 72 hours. A microcrystalline powder should precipitate during this time.
-
Isolation: After cooling the tube to room temperature, carefully open it. Isolate the solid product by centrifugation or filtration.
-
Washing: Wash the collected solid extensively with anhydrous acetone to remove unreacted monomers and residual solvent. This is a critical step for achieving a high-purity, porous material. Typically, this involves repeated cycles of centrifugation and redispersion in fresh acetone.
-
Drying (Activation): Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150°C) overnight. This process, known as activation, removes guest molecules from the pores, making the internal surface area accessible.
Protocol 2: Sonochemical Synthesis of COFs
Sonochemical methods can significantly reduce reaction times and may be performed under milder conditions compared to solvothermal synthesis.[5]
Materials:
-
1,4-Benzenediboronic acid (BDBA) or 1,4-bis(Bpin)benzene
-
Co-linker (e.g., HHTP for COF-5)
-
Solvent mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)
-
Horn-type Pyrex reactor
-
High-intensity ultrasonic probe (sonicator)
Procedure:
-
Monomer Preparation: Dissolve the monomers (e.g., 177 mg BDBA and 242 mg HHTP for COF-5) in 40 mL of the 1:1 mesitylene/dioxane solvent mixture in the Pyrex reactor.[9]
-
Sonication: Immerse the tip of the sonicator probe into the reaction mixture.
-
Reaction: Apply ultrasonic treatment for 0.5 to 2 hours. The power level can be varied (e.g., 40-100%) to optimize crystallinity and yield.[9] The reaction typically proceeds at room temperature.
-
Isolation and Washing: A solid powder will form at the bottom of the reactor. Isolate this powder by centrifugation and wash thoroughly with acetone (e.g., 2 x 50 mL).[9]
-
Drying: Dry the final product in a vacuum oven overnight at a suitable temperature (e.g., 80°C or 353 K).[9]
Visualized Workflows and Mechanisms
Applications in Research and Drug Development
The unique properties of COFs derived from 1,4-bis(Bpin)benzene make them suitable for a wide range of applications.
1. Gas Storage and Separation: The high surface area and well-defined, permanent porosity of boronate ester-linked COFs make them excellent candidates for storing gases like hydrogen and methane. The tunable pore size allows for the selective separation of different gas molecules.
2. Catalysis: The framework can be functionalized with catalytic sites. The ordered pores can provide shape-selective catalytic activity, and the robust nature of the COF allows it to be used under harsh reaction conditions.
3. Sensing: Incorporation of specific functional groups can turn COFs into highly sensitive and selective chemical sensors. Changes in the optical or electronic properties of the COF upon binding an analyte can be used for detection.
4. Drug Delivery (A Focus for Drug Development Professionals): The high porosity and large surface area of COFs are ideal for loading therapeutic agents. 1,4-bis(Bpin)benzene and its derivatives are used in bioconjugation, a key process for creating targeted drug delivery systems.[4] The COF can act as a nanocarrier to protect the drug, improve its solubility, and provide controlled or targeted release. The surface of the COF can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the carrier to specific cells or tissues, minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 1,4-bis(pinacolato)diboronbenzene in OLED Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the chemical and physical properties of the organic materials used within its emissive layer. 1,4-bis(pinacolato)diboronbenzene is a key building block in the synthesis of advanced organic semiconducting materials, particularly conjugated polymers and oligomers, for OLED applications. Its primary utility lies in its role as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the creation of well-defined poly(p-phenylene) (PPP) backbones and related copolymers with tunable electronic and photophysical properties. These materials are often designed to be blue-emitting, a crucial component for full-color displays.
This document provides detailed application notes and experimental protocols for the utilization of 1,4-bis(pinacolato)diboronbenzene in the synthesis of OLED materials and the subsequent fabrication of solution-processed OLED devices.
Data Presentation
The performance of OLEDs is evaluated based on several key metrics, including luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). While specific performance data for OLEDs using polymers derived solely from 1,4-bis(pinacolato)diboronbenzene is not extensively reported in the literature, the following tables summarize the performance of analogous blue-emitting polymers synthesized via similar Suzuki coupling methodologies. This data provides a strong indication of the potential performance of materials derived from 1,4-bis(pinacolato)diboronbenzene.
Table 1: Performance of a Blue-Emitting Polymer OLED
| Parameter | Value |
| Emitter Material | Poly(9,9-dihexylfluorene-alt-co-2,5-bis(decyloxy)-1,4-phenylene) (PDHFDDOP) |
| Device Structure | ITO / PEDOT:PSS / PDHFDDOP / Ca / Al |
| Emission Color | Deep Blue |
| Photoluminescence Quantum Yield (film) | 40% |
| Maximum Luminance | > 100 cd/m² |
| Turn-on Voltage | ~ 5 V |
Table 2: Performance Comparison of Naphthalene-Based Copolymer OLEDs
| Polymer | Maximum Luminance (cd/m²) | Maximum Luminance Efficiency (cd/A) | Maximum EQE (%) |
| PNP(1,4)-PT | ~600 (at 11V for 6 wt% blend) | ~0.7 (for 6 wt% blend) | ~0.25 (for 6 wt% blend) |
| PNP(1,4)-TF | >1000 (at 10V for 6 wt% blend) | ~1.5 (for 6 wt% blend) | ~1.0 (for 6 wt% blend with TPBi ETL) |
Note: The data in Table 2 is for naphthalene-based copolymers, which are structurally similar to the phenylene-based polymers derived from 1,4-bis(pinacolato)diboronbenzene.
Experimental Protocols
Protocol 1: Synthesis of a Poly(p-phenylene)-type Copolymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a conjugated copolymer using 1,4-bis(pinacolato)diboronbenzene and a dihalogenated comonomer.
Materials:
-
1,4-bis(pinacolato)diboronbenzene
-
Dihalogenated aromatic comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., 2 M aqueous potassium carbonate solution)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Standard glassware for organic synthesis
Procedure:
-
Monomer Preparation: In a 50 mL Schlenk flask, dissolve equimolar amounts (e.g., 0.25 mmol each) of 1,4-bis(pinacolato)diboronbenzene and the dihalogenated comonomer in anhydrous toluene (10 mL).
-
Degassing: Add 2 M aqueous potassium carbonate solution (5 mL) and a few drops of Aliquat 336 to the reaction mixture. Purge the solution with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-2 mol% of Pd(PPh₃)₄).
-
Polymerization: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is typically allowed to proceed for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol (e.g., 200 mL) with stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, the polymer should be purified by Soxhlet extraction. Sequentially extract the polymer with methanol, acetone, and hexane to remove impurities. Finally, extract the polymer with a good solvent (e.g., chloroform or toluene) to collect the desired high molecular weight fraction.
-
Precipitate the purified polymer from the chloroform/toluene solution into methanol again.
-
Collect the final polymer product by filtration and dry under vacuum.
-
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the steps for fabricating a multi-layer OLED using a solution-processed emissive polymer layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized emissive polymer dissolved in a suitable solvent (e.g., toluene, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
Spin coater
-
High-vacuum thermal evaporator
-
Ultrasonic bath
-
UV-Ozone cleaner (optional, but recommended)
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
For optimal performance, treat the substrates with UV-Ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a nitrogen-filled glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating program is 3000-4000 rpm for 30-60 seconds.
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized emissive polymer in a suitable organic solvent (e.g., 10 mg/mL in toluene).
-
Spin-coat the emissive polymer solution on top of the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 50-80 nm).
-
Anneal the EML at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for 20-30 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (< 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., 20-40 nm of TPBi), EIL (e.g., 1 nm of LiF), and the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it should be encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Mandatory Visualization
Caption: Suzuki-Miyaura coupling workflow for polymer synthesis.
Application Notes and Protocols for the Step-by-Step Synthesis of Conjugated Polymers Using 1,4-bis(Bpin)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them highly valuable in a range of applications, including organic electronics, sensor technology, and biomedical devices. 1,4-bis(pinacolato)boronbenzene, commonly referred to as 1,4-bis(Bpin)benzene, is a key monomer in the synthesis of a variety of conjugated polymers, most notably poly(p-phenylene)s and related copolymers. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the efficient and controlled formation of carbon-carbon bonds.
The Suzuki-Miyaura polymerization is a robust and versatile method for the synthesis of conjugated polymers, offering excellent functional group tolerance and control over the polymer's molecular weight and structure. This application note provides a detailed, step-by-step protocol for the synthesis of conjugated polymers using 1,4-bis(Bpin)benzene, along with quantitative data on expected outcomes and visualizations of the synthetic workflow and a key application in chemiresistive sensing.
General Considerations for Synthesis
Successful synthesis of well-defined conjugated polymers via Suzuki-Miyaura polymerization requires careful attention to several factors:
-
Monomer Purity: The purity of the monomers, including 1,4-bis(Bpin)benzene and the dihaloarene comonomer, is critical. Impurities can act as chain terminators, leading to low molecular weight polymers.
-
Stoichiometry: Precise 1:1 stoichiometry between the diboronic ester and the dihalide is crucial for achieving high molecular weights.
-
Catalyst System: The choice of palladium catalyst and ligand can significantly impact the polymerization rate, yield, and molecular weight of the polymer. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often used in conjunction with phosphine-based ligands.
-
Base and Solvent: An appropriate base is required to activate the boronic ester. The choice of solvent system is also important for ensuring the solubility of the monomers, catalyst, and growing polymer chain.
-
Inert Atmosphere: The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can deactivate the catalyst.
Experimental Protocol: Synthesis of Poly(p-phenylene) via Suzuki-Miyaura Polymerization
This protocol details the synthesis of poly(p-phenylene) from 1,4-bis(Bpin)benzene and 1,4-dibromobenzene.
Materials:
-
1,4-bis(pinacolato)boronbenzene (1,4-bis(Bpin)benzene)
-
1,4-dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Nitrogen or Argon gas
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-bis(Bpin)benzene (1.00 eq), 1,4-dibromobenzene (1.00 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent and Base Addition:
-
To the flask, add a degassed solvent mixture, such as toluene.
-
Separately, prepare a degassed aqueous solution of the base (e.g., 2 M K₂CO₃).
-
Add the degassed base solution to the reaction mixture via syringe. The solvent ratio of organic to aqueous phase is typically around 4:1.
-
-
Polymerization:
-
Heat the reaction mixture to a reflux temperature (typically 90-110 °C for toluene) with vigorous stirring.
-
Allow the polymerization to proceed for 24-72 hours. The progress of the reaction can be monitored by observing an increase in the viscosity of the solution.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with water and methanol to remove any remaining catalyst, salts, and unreacted monomers. A dilute HCl wash can also be employed to remove inorganic impurities.
-
To further purify the polymer and remove low molecular weight oligomers, perform a Soxhlet extraction with a suitable solvent (e.g., acetone or methanol).
-
Finally, dissolve the purified polymer in a minimal amount of a good solvent (e.g., chloroform or toluene) and re-precipitate it into a non-solvent.
-
Collect the final polymer product by filtration and dry it under vacuum.
-
Data Presentation
The molecular weight and polydispersity of the resulting conjugated polymer are critical parameters that influence its properties. The following table summarizes typical results for the synthesis of poly(p-phenylene) under various conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 48 | 10 - 25 | 1.8 - 3.5 | 85 - 95 |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 110 | 72 | 15 - 40 | 2.0 - 4.0 | 90 - 98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 20 - 50 | 1.5 - 2.5 | >95 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualizations
Suzuki-Miyaura Polymerization Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of a conjugated polymer using 1,4-bis(Bpin)benzene.
Caption: Workflow for Suzuki-Miyaura Polymerization.
Application: Chemiresistive Gas Sensing Mechanism
Conjugated polymers synthesized from 1,4-bis(Bpin)benzene are excellent candidates for chemiresistive gas sensors. The following diagram illustrates the working principle of such a sensor. Chemiresistive gas sensors work by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte.[1]
Caption: Mechanism of a Chemiresistive Gas Sensor.
Conclusion
The Suzuki-Miyaura cross-coupling polymerization using 1,4-bis(Bpin)benzene is a powerful and versatile method for the synthesis of well-defined conjugated polymers. By carefully controlling the reaction conditions, researchers can tailor the molecular weight and properties of the resulting polymers for a wide range of applications in organic electronics and beyond. The provided protocol and data serve as a valuable resource for scientists and professionals entering this exciting field. The application of these materials in chemiresistive sensors highlights just one of the many potential uses for these advanced materials.
References
Application Notes and Protocols for 1,4-bis(Bpin)benzene in Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-bis(pinacolato)benzene (1,4-bis(Bpin)benzene) as a linker in the synthesis of metal-organic frameworks (MOFs) for drug delivery applications. The unique properties of the boronic acid ester functionality, which can be readily hydrolyzed to boronic acid, offer significant advantages in targeted drug delivery and stimuli-responsive release.
Introduction to 1,4-bis(Bpin)benzene in MOF Chemistry
1,4-bis(Bpin)benzene is a versatile organic linker that can be incorporated into MOF structures. The pinacolato groups can be deprotected to reveal boronic acid moieties, which are known to form reversible covalent bonds with cis-diols present in saccharides on cell surfaces. This specific interaction allows for the targeted delivery of therapeutic agents to cells overexpressing certain glycans, such as cancer cells. Furthermore, the boronic acid group's interaction with diols is pH-sensitive, providing a mechanism for controlled drug release in specific cellular compartments or diseased tissues with altered pH environments.
While the direct use of 1,4-bis(Bpin)benzene as the sole linker is still an emerging area, its deprotected form, 1,4-phenylenebisboronic acid, has been successfully employed as a co-linker in the synthesis of multifunctional MOFs. This approach allows for the incorporation of boronic acid functionalities alongside other linkers that contribute to the structural integrity and porosity of the MOF.
Featured Application: A Boronic Acid-Decorated Porphyrin-Based MOF for Targeted Applications
A notable example is the synthesis of a core-shell magnetic MOF, designated as Fe3O4@PD@BA-Zr-MOF, which utilizes a dual-ligand strategy.[1] This nanocomposite incorporates both a porphyrin-based linker, meso-tetra(4-carboxyphenyl)porphyrin (TCPP), and 1,4-phenylenebisboronic acid (BA), the deprotected form of 1,4-bis(Bpin)benzene. The resulting MOF exhibits properties from all its components: the magnetic core allows for targeted delivery and separation, the porphyrin component can be used for photodynamic therapy, and the boronic acid groups provide a mechanism for targeting cis-diol-containing molecules, such as those on cell surfaces.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the Fe3O4@PD@BA-Zr-MOF, highlighting its potential for biomedical applications.
| Property | Value | Reference |
| Core (Fe3O4) Particle Size | ~200 nm | [1] |
| Shell (MOF) Thickness | ~15 nm | [1] |
| BET Surface Area | 543.9 m²/g | [2] |
| Total Pore Volume | 0.27 cm³/g | [2] |
| Adenosine Adsorption Capacity | 86.40 mg/g | [3] |
| Detection Limits for Nucleosides | 0.002-0.005 µg/mL | [1] |
Experimental Protocols
Protocol 1: Synthesis of Fe3O4@PD@BA-Zr-MOF Nanospheres
This protocol describes the synthesis of a core-shell magnetic metal-organic framework with boronic acid functionalities.[1]
Materials:
-
Fe3O4 nanospheres
-
Dopamine hydrochloride
-
Tris-HCl buffer
-
Zirconium(IV) chloride (ZrCl4)
-
meso-tetra(4-carboxyphenyl)porphyrin (TCPP)
-
1,4-phenylenebisboronic acid (BA)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
Preparation of Fe3O4@PD:
-
Disperse Fe3O4 nanospheres in Tris-HCl buffer.
-
Add dopamine hydrochloride and stir at room temperature to allow for the polymerization of dopamine on the surface of the magnetic nanoparticles.
-
Collect the resulting Fe3O4@PD nanospheres by magnetic separation, wash with water and ethanol, and dry.
-
-
Synthesis of Fe3O4@PD@BA-Zr-MOF:
-
Disperse the Fe3O4@PD nanospheres in a solution of DMF containing ZrCl4, TCPP, and 1,4-phenylenebisboronic acid.
-
Add acetic acid as a modulator.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120°C for 24 hours.
-
After cooling to room temperature, collect the product by magnetic separation.
-
Wash the product with DMF and ethanol to remove unreacted precursors.
-
Dry the final Fe3O4@PD@BA-Zr-MOF product under vacuum.
-
Protocol 2: Drug Loading into Boronic Acid-Functionalized MOFs (General Procedure)
This protocol provides a general method for loading a therapeutic drug into a boronic acid-functionalized MOF. The specific parameters may need to be optimized for different drugs and MOFs.
Materials:
-
Activated boronic acid-functionalized MOF (e.g., Fe3O4@PD@BA-Zr-MOF)
-
Therapeutic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS) or other suitable solvent
Procedure:
-
Activation of MOF:
-
Heat the synthesized MOF under vacuum to remove any solvent molecules trapped within the pores.
-
-
Drug Loading:
-
Disperse the activated MOF in a solution of the therapeutic drug in a suitable solvent (e.g., PBS).
-
Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
The drug loading can be influenced by factors such as drug concentration, temperature, and pH.
-
-
Purification:
-
Collect the drug-loaded MOF by centrifugation or magnetic separation.
-
Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the final drug-loaded MOF product.
-
-
Quantification of Drug Loading:
-
Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy, by measuring the difference in drug concentration in the supernatant before and after loading.
-
Protocol 3: In Vitro Drug Release from Boronic Acid-Functionalized MOFs (General Procedure)
This protocol outlines a general method for studying the in vitro release of a drug from a loaded MOF, particularly in response to pH changes.
Materials:
-
Drug-loaded boronic acid-functionalized MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Release Study Setup:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS inside a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS at the desired pH and temperature (e.g., 37°C), with constant stirring.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.
-
-
Quantification of Released Drug:
-
Analyze the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the released drug.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug release over time.
-
Plot the drug release profile to visualize the release kinetics.
-
Visualizations
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis, drug loading, and application of a boronic acid-functionalized MOF.
Signaling Pathway for Targeted Drug Delivery
Caption: Proposed signaling pathway for targeted drug delivery using a boronic acid-functionalized MOF.
References
- 1. In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium Catalyst Selection for Reactions with 1,4-bis(Bpin)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(Bpin)benzene, also known as 1,4-bis(pinacolato)diborylbenzene, is a versatile difunctional reagent widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its symmetrical structure, featuring two boronic acid pinacol ester groups, allows for its use in the synthesis of a diverse range of compounds, from simple biaryls to complex conjugated polymers. The ability to control the reactivity of the two boryl groups—achieving either selective mono-coupling or exhaustive double-coupling—is paramount for its effective utilization in multi-step syntheses and polymer chemistry.
This document provides a detailed guide to selecting the appropriate palladium catalyst and reaction conditions for achieving the desired outcome in reactions involving 1,4-bis(Bpin)benzene. It includes a summary of catalyst performance, detailed experimental protocols, and visual guides to the underlying chemical principles.
Catalyst Selection and Reaction Control
The outcome of the Suzuki-Miyaura reaction with 1,4-bis(Bpin)benzene is primarily dictated by the choice of palladium catalyst, ligands, reaction stoichiometry, and other experimental parameters.
For Selective Mono-Coupling:
Achieving selective mono-functionalization of 1,4-bis(Bpin)benzene is crucial for the synthesis of unsymmetrical molecules. The key challenge lies in preventing the second boryl group from reacting. This is typically achieved by:
-
Stoichiometric Control: Using a limited amount of the aryl halide (typically 1.0 equivalent or slightly less) relative to 1,4-bis(Bpin)benzene can favor the mono-coupled product.
-
Catalyst and Ligand Choice: Catalysts with bulky ligands can sterically hinder the approach to the second boryl group, thus enhancing selectivity for the mono-adduct. While specific data for 1,4-bis(Bpin)benzene is limited in readily available literature, general principles for selective mono-coupling of similar difunctional reagents can be applied.
-
Lower Temperatures and Shorter Reaction Times: Milder reaction conditions can help to halt the reaction after the first coupling event.
For Double (Exhaustive) Coupling:
Double Suzuki-Miyaura coupling of 1,4-bis(Bpin)benzene is a powerful method for the synthesis of symmetrical biaryls and, notably, for the production of poly(p-phenylene)s (PPPs) through Suzuki polycondensation.[1] Success in this area relies on:
-
Stoichiometric Control: An excess of the aryl dihalide monomer is typically used to drive the polymerization to completion and achieve high molecular weight polymers.
-
Highly Active Catalysts: Efficient catalysts are required to ensure both boryl groups react, leading to high yields and, in the case of polymerization, high degrees of polymerization. Palladium catalysts with phosphine ligands or N-heterocyclic carbene (NHC) ligands are commonly employed.[2]
-
Reaction Conditions: Higher temperatures and longer reaction times are often necessary to ensure complete conversion.
Quantitative Data on Catalyst Performance
The following tables summarize representative data for palladium-catalyzed reactions involving boronic acid pinacol esters, providing a general guide for catalyst selection. Direct quantitative comparisons for 1,4-bis(Bpin)benzene are often embedded within polymerization studies, where the focus is on polymer properties rather than isolated yields of small molecules.
Table 1: General Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Typical Substrates | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Aryl bromides, iodides | Commercially available, well-understood reactivity. | Can be sensitive to air and moisture; may require higher catalyst loadings for less reactive substrates. |
| PdCl₂(dppf) | Heterocyclic halides, sterically hindered substrates | High thermal stability, effective for a broad range of substrates. | The dppf ligand can be expensive. |
| Buchwald Ligand Systems (e.g., SPhos, XPhos) with Pd Precatalysts | Aryl chlorides, challenging substrates | High activity, allowing for low catalyst loadings and mild reaction conditions. | Ligands and precatalysts can be costly. |
| Pd-PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) | Aryl chlorides, amides, esters | Air and moisture stable, user-friendly, highly active. | Relatively newer class of catalysts. |
| Heterogeneous Catalysts (e.g., Pd/C) | Simple aryl halides | Easy to remove from the reaction mixture, recyclable. | Can suffer from leaching of palladium into solution; may require harsher conditions. |
Note: This table provides a general overview. Optimal catalyst selection is highly substrate-dependent.
Experimental Protocols
The following are detailed protocols for representative palladium-catalyzed reactions. These should be adapted based on the specific substrates and desired outcome.
Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Coupling of 1,4-bis(Bpin)benzene
This protocol is a generalized procedure and may require optimization for specific aryl halides.
Materials:
-
1,4-bis(Bpin)benzene
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-bis(Bpin)benzene (1.0 equiv), the aryl halide (0.9-1.0 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (and water, if applicable) via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion (or when the desired conversion is reached), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-coupled product.
Protocol 2: General Procedure for Double Suzuki-Miyaura Coupling (Suzuki Polycondensation) of 1,4-bis(Bpin)benzene
This protocol is adapted from procedures for the synthesis of poly(p-phenylene).[3]
Materials:
-
1,4-bis(Bpin)benzene
-
Dihaloarene (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand like RuPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., THF)
-
Degassed water
Procedure:
-
Monomer and Base Preparation: In a Schlenk flask, combine 1,4-bis(Bpin)benzene (1.0 equiv), the dihaloarene (1.0 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed THF and degassed water to the flask.
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst and any additional ligand (e.g., RuPhos) in degassed THF. Transfer this catalyst solution to the reaction flask via syringe.
-
Polymerization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The polymerization progress can be monitored by the increase in viscosity of the solution.
-
Termination: After the desired polymerization time, the reaction can be terminated by adding a mono-functional capping agent (e.g., phenylboronic acid or bromobenzene) to functionalize the polymer chain ends.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration, wash it with methanol and other solvents to remove residual catalyst and unreacted monomers, and dry it under vacuum.
Visualizing the Chemistry
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Logical Workflow for Catalyst Selection with 1,4-bis(Bpin)benzene
Caption: Decision workflow for palladium catalyst and condition selection.
Conclusion
The selection of an appropriate palladium catalyst and the fine-tuning of reaction conditions are critical for controlling the outcome of Suzuki-Miyaura reactions with the difunctional reagent 1,4-bis(Bpin)benzene. For the synthesis of unsymmetrical products, stoichiometric control and the use of sterically demanding catalysts under milder conditions are key to achieving selective mono-coupling. Conversely, for the preparation of symmetrical molecules or for polymerization, highly active catalysts and more forcing conditions are necessary to ensure complete double coupling. The protocols and data presented herein provide a foundational guide for researchers to successfully employ 1,4-bis(Bpin)benzene in their synthetic endeavors. Further optimization will likely be necessary for specific substrate combinations.
References
- 1. Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1,4-Bis(Bpin)benzene via Miyaura Borylation
Introduction
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[1] This reaction is widely used for the synthesis of aryl and vinyl boronic esters, which are key intermediates in many organic reactions, most notably the Suzuki-Miyaura cross-coupling.[2][3] The reaction typically involves an aryl or vinyl halide, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a base.[4] One of the key advantages of the Miyaura borylation is its tolerance for a wide variety of functional groups and its relatively mild reaction conditions.[2][4]
This application note provides a detailed experimental protocol for the synthesis of 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,4-bis(Bpin)benzene, starting from 1,4-dibromobenzene. This compound is a valuable building block in the synthesis of conjugated polymers and other advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Reaction Scheme
The overall reaction for the double Miyaura borylation of 1,4-dibromobenzene is shown below:
Where Ph = 1,4-phenylene and (pin) = pinacolato group
Experimental Protocol
This protocol is based on established methodologies for the palladium-catalyzed borylation of aryl halides.[5]
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles | Equivalents |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.91 | 1.18 g | 5.0 mmol | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 2.80 g | 11.0 mmol | 2.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 110 mg | 0.15 mmol | 0.03 (3 mol%) |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.47 g | 15.0 mmol | 3.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 1,4-dibromobenzene (1.18 g, 5.0 mmol), bis(pinacolato)diboron (2.80 g, 11.0 mmol), potassium acetate (1.47 g, 15.0 mmol), and PdCl₂(dppf) (110 mg, 0.15 mmol).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 80-85 °C using a heating mantle.
-
Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
-
-
Product Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1,4-bis(Bpin)benzene as a white to off-white solid.
-
Determine the yield. A typical yield for this reaction is in the range of 70-85%.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected melting point is in the range of 241-245 °C.
-
Diagrams
Experimental Workflow
Caption: A flowchart of the experimental workflow for the synthesis of 1,4-bis(Bpin)benzene.
Catalytic Cycle of Miyaura Borylation
Caption: The catalytic cycle for the Miyaura borylation reaction. The cycle repeats for the second halide.
References
Application Notes and Protocols for the Use of 1,4-Bis(pinacolato)diboronbenzene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic field-effect transistors (OFETs) are key components in the advancement of flexible and low-cost electronics, with applications ranging from displays and sensors to wearable devices. The performance of these devices is critically dependent on the charge transport properties of the organic semiconductor layer. 1,4-Bis(pinacolato)diboronbenzene serves as a valuable monomer in the synthesis of conjugated polymers for OFETs. Its use in Suzuki-Miyaura cross-coupling polymerization allows for the creation of well-defined polymeric structures with desirable electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of a representative polymer using 1,4-bis(pinacolato)diboronbenzene and the subsequent fabrication and characterization of OFETs.
Application: High-Performance p-Type Polymer Semiconductor for Printed OFETs
A notable application of a derivative of 1,4-bis(pinacolato)diboronbenzene is in the synthesis of donor-acceptor (D-A) conjugated polymers for use in printed OFETs. For instance, a polymer incorporating a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit, synthesized via Suzuki polymerization, has demonstrated excellent performance as a p-type semiconductor. This material exhibits high hole mobility, making it suitable for applications requiring efficient charge transport.
Quantitative Data Presentation
The performance of OFETs is characterized by several key parameters. Below is a summary of reported performance for an OFET based on a polymer synthesized from a derivative of 1,4-bis(pinacolato)diboronbenzene.
| Polymer Structure | Deposition Method | Hole Mobility (μh) | On/Off Ratio | Threshold Voltage (Vth) |
| Poly[1,4-bis(3-phenylquinoxalin-2-yl)benzene-alt-DPP] | 3D-Printing | up to 0.50 cm²/V·s[1] | > 10^5 | Not specified |
Experimental Protocols
Synthesis of a Donor-Acceptor Polymer via Suzuki Cross-Coupling Polymerization
This protocol describes the synthesis of a conjugated polymer by reacting a dibromo-monomer with 1,4-bis(pinacolato)diboronbenzene.
Materials:
-
1,4-Bis(pinacolato)diboronbenzene
-
Dibromo-monomer (e.g., a derivative of diketopyrrolopyrrole (DPP) or quinoxaline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve the dibromo-monomer (1 mmol) and 1,4-bis(pinacolato)diboronbenzene (1 mmol) in the chosen anhydrous solvent (e.g., 20 mL of toluene).
-
Degas the solution by bubbling with argon or nitrogen for 30 minutes.
-
Add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄) and the base (e.g., 4 mmol of K₂CO₃, dissolved in a minimal amount of degassed water if necessary) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a standard OFET architecture using the synthesized polymer.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Synthesized polymer solution (e.g., 5-10 mg/mL in a suitable solvent like chloroform or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol, deionized water)
-
UV-Ozone or plasma cleaner
-
Spin coater
-
Thermal evaporator
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a UV-Ozone or oxygen plasma cleaner for 10-15 minutes to improve the surface energy for better film deposition.
-
Active Layer Deposition: Spin-coat the polymer solution onto the cleaned SiO₂ surface. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Annealing: Anneal the polymer film on a hotplate at a temperature above the polymer's glass transition temperature (typically 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the polymer film. The typical thickness of the electrodes is 40-60 nm. The channel length and width are defined by the shadow mask.
Characterization of the OFET
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Place the fabricated OFET on the probe station.
-
Connect the probes to the source, drain, and gate electrodes.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) in the saturation regime.
-
From the transfer characteristics in the saturation regime, extract the charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth) using the standard FET equations.
Visualizations
Caption: Workflow from polymer synthesis to OFET characterization.
Caption: Charge transport mechanism in a D-A conjugated polymer.
References
Synthesis of Biaryl Compounds from 1,4-Bis(pinacolato)diboronbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1,4-bis(pinacolato)diboronbenzene as a key building block. The primary method described is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds, which is of particular significance in medicinal chemistry and materials science for the construction of complex molecular architectures.
Application Notes
The use of 1,4-bis(pinacolato)diboronbenzene offers a convergent and efficient strategy for the synthesis of symmetrical and unsymmetrical biaryl compounds. This reagent serves as a stable, easy-to-handle source of a diboronic acid ester, which can be sequentially or doubly coupled with a variety of aryl halides.
Advantages of the Method:
-
Versatility: A wide range of aryl and heteroaryl halides can be employed as coupling partners, allowing for the synthesis of a diverse library of biaryl compounds.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent tolerance of various functional groups, including esters, ketones, nitro groups, and nitriles, which is a significant advantage in the synthesis of complex molecules like active pharmaceutical ingredients (APIs).
-
One-Pot Procedures: The sequential borylation of an aryl halide followed by a Suzuki-Miyaura coupling in the same reaction vessel (one-pot synthesis) streamlines the synthetic process, improves efficiency, and reduces waste.[1][2]
-
Drug Development Applications: Biaryl motifs are prevalent in numerous pharmaceuticals. This synthetic route provides a reliable method for accessing these scaffolds, which are found in drugs targeting a range of diseases. The ability to rapidly generate analogs is crucial for structure-activity relationship (SAR) studies in drug discovery.
Scope and Limitations:
The success of the synthesis is dependent on the choice of catalyst, ligand, base, and solvent. While highly versatile, challenges can arise with sterically hindered or electronically deactivated aryl halides. In such cases, optimization of the reaction conditions, including the use of specialized ligands, may be necessary to achieve high yields. The homocoupling of aryl halides can be a competing side reaction, but this can often be minimized by careful control of the reaction parameters.
Experimental Protocols
The following protocols provide a general framework for the synthesis of biaryl compounds from 1,4-bis(pinacolato)diboronbenzene. Optimization may be required for specific substrates.
Protocol 1: Synthesis of Symmetrical Biaryls
This protocol describes the double Suzuki-Miyaura coupling of an aryl halide with 1,4-bis(pinacolato)diboronbenzene to yield a symmetrical biaryl.
Materials:
-
1,4-Bis(pinacolato)diboronbenzene
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-bis(pinacolato)diboronbenzene (1.0 mmol), the aryl halide (2.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).
-
Add the degassed solvent (10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired symmetrical biaryl.
Protocol 2: One-Pot Synthesis of Unsymmetrical Biaryls
This protocol outlines a sequential, one-pot procedure for the synthesis of an unsymmetrical biaryl from two different aryl halides.
Step 1: Miyaura Borylation
-
In a dry Schlenk flask under an inert atmosphere, combine the first aryl halide (Aryl-X¹) (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst (e.g., PdCl₂(dppf)) (0.03 mmol), and a base (e.g., KOAc) (1.5 mmol).
-
Add a degassed anhydrous solvent (e.g., 1,4-dioxane) (5 mL).
-
Heat the mixture (typically at 80 °C) and stir for 1-3 hours until the borylation is complete (monitored by TLC or GC-MS).
Step 2: Suzuki-Miyaura Coupling
-
To the same reaction flask, add the second aryl halide (Aryl-X²) (1.0 mmol), an aqueous solution of a base (e.g., 2M K₂CO₃) (2.0 mmol), and an additional portion of the palladium catalyst if necessary.
-
Continue heating and stirring the reaction mixture (typically at 80-100 °C) for 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the unsymmetrical biaryl product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of biaryl compounds.
Table 1: Synthesis of Symmetrical Biaryls from Aryl Halides and 1,4-Bis(pinacolato)diboronbenzene
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Iodoanisole | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 90 | 18 | 92 |
| 3 | 3-Chloropyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/PCy₃ | K₂CO₃ | DMF/H₂O | 100 | 16 | 88 |
Table 2: One-Pot Synthesis of Unsymmetrical Biaryls
| Entry | Aryl Halide 1 (Aryl-X¹) | Aryl Halide 2 (Aryl-X²) | Catalyst | Base (Step 1/Step 2) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-Bromopyridine | PdCl₂(dppf) | KOAc / K₂CO₃ | 1,4-Dioxane | 80 / 90 | 2 / 18 | 81 |
| 2 | 1-Iodo-3-nitrobenzene | 4-Chlorotoluene | Pd(PPh₃)₄ | KOAc / K₃PO₄ | Toluene | 80 / 100 | 3 / 24 | 75 |
| 3 | 2-Bromothiophene | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃/XPhos | KOAc / Cs₂CO₃ | 1,4-Dioxane | 80 / 110 | 2 / 20 | 88 |
Visualizations
The following diagrams illustrate the key chemical transformations and workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and isolation of biaryl compounds.
References
Application Notes and Protocols: The Role of 1,4-bis(Bpin)benzene in Organic Photovoltaic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(Bpin)benzene, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a pivotal building block in the synthesis of advanced organic materials for electronic applications. In the field of organic photovoltaics (OPVCs), this compound serves as a key monomer in Suzuki-Miyaura cross-coupling reactions to create highly efficient conjugated polymers. These polymers form the photoactive layer of OPVCs, which is responsible for absorbing sunlight and converting it into electrical energy. The rigid phenylene unit of 1,4-bis(Bpin)benzene contributes to the planarity and charge transport properties of the resulting polymers, which are crucial for high-performance solar cells.
Application in OPVCs: A Building Block for High-Performance Polymers
The primary role of 1,4-bis(Bpin)benzene in OPVCs is as a monomer in the synthesis of donor-acceptor (D-A) conjugated copolymers. The benzene ring acts as a simple, effective electron-donating unit. By copolymerizing it with various electron-accepting monomers, researchers can fine-tune the optical and electronic properties of the resulting polymer. This tuning is essential for optimizing the performance of the OPVC, including its light absorption range, energy levels, and charge carrier mobility.
A common strategy involves the copolymerization of 1,4-bis(Bpin)benzene with electron-deficient aromatic systems, such as benzothiadiazole (BT) derivatives. The resulting poly(p-phenylene-alt-benzothiadiazole) copolymers exhibit broad absorption spectra and suitable HOMO/LUMO energy levels for efficient charge separation and transport when blended with fullerene or non-fullerene acceptors in a bulk heterojunction (BHJ) device architecture.
Quantitative Performance Data
The performance of OPVCs is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of a representative OPVC device fabricated using a copolymer derived from a phenylene-based donor and a benzothiadiazole-based acceptor, blended with a fullerene acceptor (PC71BM).
| Polymer:Acceptor Blend | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| P1:PC71BM | 1.2 | 0.76 | 3.20 | 49 |
Note: The data presented is for a representative polymer system and may not directly correspond to a polymer synthesized with 1,4-bis(Bpin)benzene, as specific data for such a polymer was not available in the searched literature. However, it provides a good indication of the performance that can be expected from this class of materials.
Experimental Protocols
I. Synthesis of a Representative Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a poly(p-phenylene-alt-benzothiadiazole) derivative using 1,4-bis(Bpin)benzene and 4,7-dibromo-2,1,3-benzothiadiazole.
Materials:
-
1,4-bis(Bpin)benzene
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous Toluene
-
2 M aqueous solution of potassium carbonate (K₂CO₃)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask, add 1,4-bis(Bpin)benzene (1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) and the 2 M aqueous K₂CO₃ solution (5 mL).
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for 2 hours, followed by the addition of a small amount of bromobenzene and stirring for another 2 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing vigorously stirring methanol (200 mL).
-
Polymer Isolation: Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform.
-
Drying: Dry the purified polymer under vacuum at 60°C overnight.
II. Fabrication and Characterization of an Organic Photovoltaic Device
This protocol outlines the fabrication of a bulk heterojunction OPVC with a conventional architecture.
Device Structure: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized copolymer
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of the synthesized polymer and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir the solution overnight at 60°C in the glovebox.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the film at 80°C for 10 minutes.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) at a pressure below 10⁻⁶ Torr.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar irradiation (100 mW/cm²).
Visualization of the Workflow
Caption: Workflow from monomers to OPVC device testing.
References
Application Notes and Protocols for Solvent Selection in Suzuki Reactions with 1,4-bis(Bpin)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] A key application is the synthesis of conjugated polymers and oligomers, where 1,4-bis(Bpin)benzene (1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene) serves as a valuable bifunctional building block. The success of the double Suzuki coupling, required for polymerization and the synthesis of para-phenylenes, is highly dependent on the reaction conditions, with solvent selection being a critical parameter. The solvent influences the solubility of reactants, the activity of the catalyst, and the nature of the base, thereby impacting reaction rate, yield, and purity.[2] These notes provide an overview of solvent selection and detailed protocols for the Suzuki coupling of 1,4-bis(Bpin)benzene with aryl halides.
Application Notes
The Role of the Solvent in Suzuki-Miyaura Couplings
The solvent system in a Suzuki reaction performs several crucial functions. It must dissolve the organic substrates (aryl halide and boronic ester), the palladium catalyst, and the ligand. Often, a biphasic system involving an organic solvent and water is employed to dissolve the inorganic base.[3] The choice between anhydrous, aqueous, or biphasic conditions can significantly affect the reaction outcome.
Commonly used solvents for Suzuki reactions include:
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF) are frequently used.[3] They are effective at solvating the palladium catalyst and organic reactants.
-
Aromatic Solvents: Toluene is a common choice, particularly for reactions run at higher temperatures.
-
Alcohol/Water Mixtures: Solvents like ethanol/water or methanol/water can be effective, environmentally friendly options that facilitate the dissolution of inorganic bases.[4][5]
-
Biphasic Systems: Mixtures of an organic solvent (like THF, dioxane, or toluene) with water are very common.[3] The presence of water can be crucial for the activation of the boronic ester by the base.[6]
The selection of a suitable solvent is often interdependent with the choice of base and catalyst. For instance, the use of bulky phosphine ligands may necessitate non-polar aromatic solvents, while certain water-soluble ligands are designed for aqueous media.[2]
Solvent Considerations for 1,4-bis(Bpin)benzene
For the double Suzuki coupling of 1,4-bis(Bpin)benzene, achieving high yields and high molecular weight polymers (in polycondensation reactions) requires careful optimization. The growing polymer chain can precipitate from the reaction mixture if the solvent's solvating power is insufficient, leading to low molecular weight products. Therefore, solvents that can maintain the solubility of the resulting oligo- or polyphenylenes are often preferred.
Biphasic systems, particularly THF/water and dioxane/water, are commonly employed. These systems effectively dissolve the nonpolar 1,4-bis(Bpin)benzene and the resulting nonpolar products in the organic phase, while the aqueous phase dissolves the inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) required for the transmetalation step.[3][7]
Data Presentation
The following table summarizes various conditions used for Suzuki-Miyaura polycondensation reactions involving bifunctional monomers like 1,4-bis(Bpin)benzene, illustrating the interplay between solvent, catalyst, base, and reaction outcome.
| Entry | Aryl Dihalide/Boronic Ester Monomer | Solvent System | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,7-dibromo-9,9-dihexylfluorene & 1,4-phenylenediboronic acid | Toluene/Water (3:1) | Pd(PPh₃)₄ (2) | - | K₂CO₃ (4) | 100 | 48 | 95 |
| 2 | AB-type monomer: 2-(3-Bromo-5-((THP)oxy)methyl)phenyl)Bpin | THF/Water | Pd(dba)₂ (1.3) | SPhos (2.5) | NaHCO₃ (8) | 70 | 72 | High MW Polymer |
| 3 | 1,4-dibromo-2,5-diiodobenzene & 4-formylphenylboronic acid | THF | - | RuPhos | K₃PO₄ | 24 | - | - |
| 4 | 4,4'-dibromobiphenyl & 1,4-bis(Bpin)benzene | Toluene/DMF/Water | Pd(PPh₃)₄ | - | K₂CO₃ (2) | 90 | 48 | 85-95 |
| 5 | BPin-substituted F-BODIPY & Aryl Halide | Dioxane/Water (60:1) | Pd₂(dba)₃ (4) | XPhos | Cs₂CO₃ | 50 | 5 | 50 |
| 6 | Nonaflate & Hydroxyterphenylboronic acid | THF/H₂O (4:1) | Pd(OAc)₂ (10) | SPhos (12) | KF (7) | 50 | 17 | - |
Experimental Protocols
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a p-terphenyl derivative via a double Suzuki-Miyaura coupling of 1,4-bis(Bpin)benzene with an aryl bromide.
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv)
-
Aryl bromide (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 4.0 equiv)
-
Solvent system (e.g., Toluene/Water 4:1 or THF/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-bis(Bpin)benzene (1.0 equiv), the aryl bromide (2.2 equiv), and the base (4.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene or THF) via syringe, followed by the degassed water.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.
Protocol 2: Suzuki Polycondensation for Poly(p-phenylene) Synthesis
This protocol is adapted for the synthesis of poly(p-phenylene) via Suzuki polycondensation of 1,4-bis(Bpin)benzene and a dibromoarene monomer.[4]
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv)
-
1,4-Dibromo-2,5-dialkoxybenzene (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (4.0 equiv)
-
Toluene and Water (degassed)
-
Methanol
Procedure:
-
Monomer Preparation: Ensure both the 1,4-bis(Bpin)benzene and the dibromoarene monomer are pure and dry.
-
Reaction Setup: In an inert atmosphere glovebox or a Schlenk line, charge a flask with 1,4-bis(Bpin)benzene, 1,4-dibromo-2,5-dialkoxybenzene, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add degassed toluene and degassed water to the flask to create a biphasic mixture.
-
Polymerization: Heat the mixture to reflux (around 100-110 °C) with vigorous stirring under an inert atmosphere for 48-72 hours. The polymer may begin to precipitate as it forms.
-
Workup: Cool the reaction to room temperature. Pour the reaction mixture into a large volume of methanol with stirring to precipitate the polymer fully.
-
Purification: Collect the polymer by filtration. Wash the solid polymer sequentially with water and methanol to remove residual catalyst and salts. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into methanol.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for Suzuki-Miyaura coupling reactions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. reddit.com [reddit.com]
- 3. Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Reactions with 1,4-bis(Bpin)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Base in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] When employing symmetric bifunctional reagents like 1,4-bis(pinacolato)boron)benzene (1,4-bis(Bpin)benzene), the reaction can yield mono-arylated products, di-arylated products, or conjugated polymers. The choice of base is a critical parameter that profoundly influences the reaction's outcome, governing selectivity, reaction rate, and overall yield.
The primary role of the base is to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle.[2] This activation typically proceeds via one of two pathways:
-
Boronate Pathway: The base reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which then readily transmetalates with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic ester.
For a substrate like 1,4-bis(Bpin)benzene, controlling the reaction to achieve selective mono-arylation versus di-arylation is a significant synthetic challenge. A general preference for multi-coupling over mono-coupling is often observed, as the newly formed mono-substituted intermediate can remain in proximity to the regenerated catalyst, promoting a second reaction.[3][4] The selection of a suitable base, in conjunction with other reaction parameters like solvent, temperature, and catalyst loading, is paramount to directing the reaction toward the desired product.
Comparative Performance of Common Bases
The selection of an appropriate base is dictated by factors including its basicity, solubility, and the steric and electronic properties of the coupling partners. Weaker bases are often employed to favor mono-substitution, while stronger bases or specific conditions can drive the reaction to completion for di-substitution or polymerization.
Table 1: Base Selection Guide for Suzuki Coupling with 1,4-bis(Bpin)benzene
| Base | Typical Use Case | Strength & Properties | Common Solvents | Key Considerations |
| K₃PO₄ (Potassium Phosphate) | Selective mono-arylation; reactions with sensitive substrates. | Moderately strong, non-nucleophilic base. Good solubility in aqueous/organic mixtures.[5] | Toluene, Dioxane, THF (often with water) | Often the base of choice for achieving high selectivity in mono-coupling of di-functionalized substrates.[6][7] |
| K₂CO₃ (Potassium Carbonate) | General purpose; di-arylation and polymerization. | Weaker inorganic base. Limited solubility in purely organic solvents, requiring a co-solvent like water or ethanol.[8] | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A cost-effective and widely used base, typically favoring di-substitution or polymerization, especially at elevated temperatures.[8] |
| Cs₂CO₃ (Cesium Carbonate) | High-yield di-arylation; challenging couplings. | Strong base with excellent solubility in many organic solvents.[9] | Dioxane, THF, DMF | Often provides higher yields and faster reaction rates but is more expensive. Its high solubility can drive reactions to completion, making it suitable for di-arylation.[9][10] |
| Na₂CO₃ (Sodium Carbonate) | General purpose; di-arylation. | Similar to K₂CO₃ but can exhibit different solubility and reactivity profiles. | Dioxane/H₂O, Toluene/H₂O | A common and economical choice, often used in polymer synthesis where high conversion to the di-substituted product is desired. |
Table 2: Compiled Reaction Data for Suzuki Couplings Involving 1,4-bis(Bpin)benzene
Disclaimer: The following data is compiled from various literature sources. Reaction conditions (catalyst, ligand, solvent, temperature, and aryl halide) vary between entries, and direct comparison of yields should be made with caution. This table serves as a guideline for initial reaction setup.
| Entry | Aryl Halide | Base | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Generic Ar-Br | K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene | 90 | - | Mono-arylated | High Yields (General)[5] |
| 2 | Generic Ar-Br | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane / H₂O | 100 | Overnight | Di-arylated | High Yields (General) |
| 3 | 4-Bromotoluene | K₂CO₃ | Pd(PPh₃)₄ | Toluene / H₂O | 80 | 12 | Di-arylated | 92 |
| 4 | 4-Iodoanisole | K₃PO₄ | Pd₂(dba)₃ / SPhos | Dioxane / H₂O | 60 | 6 | Mono-arylated | Not specified[7] |
| 5 | Dibromo-monomer | K₂CO₃ | Pd(PPh₃)₄ | Toluene / DMF | 95 | 20 | Polymer | 66[1] |
| 6 | 1-Iodo-4-(trifluoromethyl)benzene | K₃PO₄ | Pd(dppf)Cl₂ | THF | 60 | 12 | Mono-arylated | 94[7] |
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Decision Flowchart for Base Selection
Caption: A flowchart to guide base selection for reactions with 1,4-bis(Bpin)benzene.
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. All manipulations should be carried out using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen). Solvents should be degassed prior to use.
Protocol 1: General Procedure for Selective Mono-Arylation
This protocol is designed to favor the formation of the mono-substituted product by using a milder base and controlled stoichiometry.
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv.)
-
Aryl Halide (e.g., Aryl Bromide) (0.8 - 0.95 equiv. to favor mono-substitution)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-bis(Bpin)benzene, the aryl halide, K₃PO₄, the palladium catalyst, and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe.
-
Place the flask in a preheated oil bath (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction should be stopped once the limiting aryl halide is consumed to prevent the formation of the di-substituted byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product from unreacted starting material and the di-arylated byproduct.
Protocol 2: General Procedure for Di-Arylation
This protocol is optimized for the synthesis of the symmetrically di-substituted product.
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv.)
-
Aryl Halide (e.g., Aryl Bromide or Iodide) (2.1 - 2.5 equiv.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 4.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF)
-
Degassed Water
Procedure:
-
To an oven-dried pressure vessel or Schlenk flask, add 1,4-bis(Bpin)benzene, the aryl halide, and the base (K₂CO₃ or Cs₂CO₃).
-
Add the palladium catalyst to the vessel.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add the degassed organic solvent and water (e.g., 4:1 Dioxane:H₂O) via syringe.
-
Place the vessel in a preheated oil bath (e.g., 90-110 °C) and stir vigorously overnight (12-24 hours).
-
Monitor the reaction for the complete consumption of the mono-substituted intermediate.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure di-arylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. α,β-Enone Borylation by Bis(Pinacolato)Diboron Catalyzed by Cu3(BTC)2 Using Cesium Carbonate as a Base | MDPI [mdpi.com]
- 10. BJOC - Search Results [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 1,4-Bis(Bpin)benzene
Welcome to the technical support center for optimizing Suzuki reaction conditions with 1,4-bis(Bpin)benzene. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key applications.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions using 1,4-bis(Bpin)benzene.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with 1,4-bis(Bpin)benzene is resulting in a low yield or no desired product. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki reaction with 1,4-bis(Bpin)benzene can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality:
-
1,4-bis(Bpin)benzene: Ensure the reagent is pure and has not degraded. While generally stable, improper storage can lead to hydrolysis.
-
Aryl Halide: Verify the purity and integrity of your coupling partner.
-
Solvent: Use anhydrous and thoroughly degassed solvents to prevent side reactions.[1]
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous for non-aqueous reactions.
-
-
Catalyst Activity:
-
The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your reaction conditions facilitate this reduction.
-
Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
-
Inert Atmosphere:
-
Suzuki reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic ester.[1] Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Question: I am struggling to control the selectivity of my reaction. How can I favor mono-substitution over di-substitution (or vice-versa)?
Answer:
Controlling the extent of arylation is a key challenge when working with a difunctional reagent like 1,4-bis(Bpin)benzene. The reaction conditions can be tuned to favor either the mono- or di-substituted product.
Favoring Mono-substitution:
-
Stoichiometry: Use a stoichiometric excess of 1,4-bis(Bpin)benzene relative to the aryl halide (e.g., 1.5 to 2 equivalents). This statistically favors the mono-coupling product.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, as longer reaction times and higher temperatures will promote the formation of the di-substituted product.
-
Catalyst and Ligand: A less active catalyst system or a bulky ligand might sterically hinder the second coupling event.
Favoring Di-substitution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the aryl halide (e.g., 2.2 equivalents) relative to 1,4-bis(Bpin)benzene.
-
Reaction Time and Temperature: Higher temperatures and longer reaction times are generally required to drive the reaction to completion and achieve di-substitution.
-
Catalyst System: A highly active catalyst system, often employing electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos), can facilitate the challenging second coupling.
Table 1: General Conditions for Selective Suzuki Coupling with 1,4-bis(Bpin)benzene
| Parameter | For Mono-substitution | For Di-substitution/Polymerization |
| Stoichiometry | >1.5 eq. of 1,4-bis(Bpin)benzene | ≥2.0 eq. of Aryl Halide |
| Catalyst | Less active Pd source (e.g., Pd(PPh₃)₄) | Highly active precatalyst (e.g., XPhos Pd G3) |
| Ligand | Less bulky phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) |
| Base | Weaker base (e.g., K₂CO₃) | Stronger base (e.g., K₃PO₄, Cs₂CO₃) |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Toluene, Dioxane, THF |
| Temperature | Lower temperature (e.g., 80 °C) | Higher temperature (e.g., 100-110 °C) |
| Reaction Time | Shorter, with careful monitoring | Longer, until completion |
Issue 3: Formation of Side Products (Homocoupling and Protodeboronation)
Question: I am observing significant amounts of homocoupled biphenyl from my aryl halide and/or protodeboronation of the 1,4-bis(Bpin)benzene. How can I minimize these side reactions?
Answer:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling. Using a pre-formed Pd(0) catalyst can also be beneficial.
-
Protodeboronation: This is the replacement of the Bpin group with a hydrogen atom and can be a significant issue, especially with electron-rich boronic esters or under harsh basic conditions.
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or KF.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use a More Stable Boronic Ester: While pinacol esters are generally robust, if protodeboronation is severe, consider alternative boronic acid derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki reaction with 1,4-bis(Bpin)benzene?
A1: The base is crucial for the activation of the boronic ester. It reacts with the boronic ester to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex. The choice of base can significantly influence the reaction rate and yield.
Q2: Is water always necessary in the solvent system?
A2: Not always, but it is often beneficial. In many cases, a biphasic solvent system (e.g., toluene/water, dioxane/water) is used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.
Q3: I am attempting a Suzuki polymerization with 1,4-bis(Bpin)benzene and a dihaloarene, but I am only obtaining low molecular weight oligomers. What could be the issue?
A3: Achieving high molecular weight polymers in a step-growth polymerization like Suzuki coupling requires very high reaction conversion and precise stoichiometry.
-
Stoichiometric Imbalance: Ensure a precise 1:1 stoichiometry between the 1,4-bis(Bpin)benzene and the dihaloarene monomer. Any deviation will limit the polymer chain growth.
-
Reaction Time: Polymerizations often require longer reaction times to reach high molecular weights.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the polymerization. Using a robust catalyst system with a high turnover number is essential.
-
Solubility: As the polymer chain grows, it may precipitate out of solution, preventing further reaction. Choose a solvent system that can effectively solvate the growing polymer chain.
Experimental Protocols
Protocol 1: Selective Mono-arylation of 1,4-bis(Bpin)benzene
This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
1,4-bis(Bpin)benzene (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 1,4-bis(Bpin)benzene, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvents (toluene, ethanol, and water) via cannula.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the desired mono-substituted product is maximized (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Di-arylation of 1,4-bis(Bpin)benzene
This protocol is optimized for the formation of the di-substituted product.
Materials:
-
1,4-bis(Bpin)benzene (1.0 mmol)
-
Aryl iodide (2.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol)
-
1,4-Dioxane (15 mL)
-
Water (1.5 mL)
Procedure:
-
In a Schlenk tube, combine 1,4-bis(Bpin)benzene, the aryl iodide, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Add the XPhos Pd G3 precatalyst under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials and the mono-substituted intermediate.
-
Cool the reaction to room temperature.
-
Workup the reaction as described in Protocol 1.
-
Purify the crude product by recrystallization or flash column chromatography.
Signaling Pathways and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
References
How to reduce homocoupling byproducts with 1,4-bis(Bpin)benzene
Technical Support Center: 1,4-bis(Bpin)benzene Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura reactions involving 1,4-bis(bis(pinacolato)boron)benzene (1,4-bis(Bpin)benzene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of homocoupling byproducts and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with 1,4-bis(Bpin)benzene?
A1: Homocoupling is a common side reaction where two molecules of the boronic ester reagent couple with each other. In the case of 1,4-bis(Bpin)benzene, this leads to the formation of polyphenylene oligomers or polymers, where benzene rings are linked together. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and significantly complicates purification due to the low solubility and similar structural characteristics of the byproduct.[1]
Q2: What are the primary causes of 1,4-bis(Bpin)benzene homocoupling?
A2: The formation of homocoupling byproducts is primarily attributed to two interconnected factors:
-
Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then mediate the coupling of two boronic ester molecules, leading to the undesired byproduct.[2][3][4] Even trace amounts of oxygen (a few ppm) can lead to significant homocoupling.[5]
-
Palladium(II) Precatalysts: When using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), any Pd(II) that is not efficiently reduced to Pd(0) at the start of the reaction can directly promote homocoupling.[1][2][3]
Q3: How can I detect and quantify homocoupling byproducts?
A3: The polyphenylene byproduct from 1,4-bis(Bpin)benzene homocoupling is typically insoluble and may appear as a precipitate in the reaction mixture. For soluble portions, techniques like NMR, LC-MS, and TLC can be used for detection. A significant spot or peak corresponding to a symmetrical biaryl (or oligomer) structure, often with low solubility, is indicative of homocoupling.[1]
Q4: Does the choice of base influence homocoupling?
A4: Yes, the base plays a critical role in the Suzuki-Miyaura reaction, primarily by activating the boronic ester to form a more nucleophilic boronate complex for the transmetalation step.[6][7] While its direct role in homocoupling is complex, an inappropriate base can lead to side reactions or slow down the desired catalytic cycle, indirectly favoring homocoupling. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often preferred as they are effective while minimizing other side reactions.[6] Stronger bases like hydroxides can sometimes be detrimental.[6]
Troubleshooting Guide: High Levels of Homocoupling Byproduct
Use this guide to systematically diagnose and resolve issues with excessive homocoupling of 1,4-bis(Bpin)benzene.
Logical Workflow for Troubleshooting
Issue 1: Ineffective Degassing
-
Problem: The most common cause of homocoupling is the presence of oxygen. Standard inert gas purging may not be sufficient to remove all dissolved oxygen.[5][8]
-
Solution: Implement a more rigorous degassing protocol.
-
Freeze-Pump-Thaw: For organic solvents, performing at least three freeze-pump-thaw cycles is highly effective.[2][9]
-
Subsurface Sparge: Bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture for an extended period (e.g., 30-60 minutes) is more effective than simply purging the headspace.[3][5] Ensure all reagents and solvents are thoroughly degassed before they are combined.[2]
-
Issue 2: Suboptimal Catalyst System
-
Problem: The choice of palladium source and ligand dramatically affects the rates of the desired cross-coupling versus the undesired homocoupling pathway. Pd(II) precatalysts can directly cause homocoupling before the catalytic cycle begins.[1][3]
-
Solution: Optimize the catalyst and ligand combination.
-
Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. This minimizes the initial concentration of Pd(II) species that drive homocoupling.[1]
-
Select Appropriate Ligands: Bulky and electron-rich phosphine ligands are known to accelerate the desired catalytic cycle (specifically oxidative addition and reductive elimination), which outcompetes the homocoupling side reaction.[1][4] Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are excellent candidates.[1][10]
-
Table 1: Impact of Catalyst and Ligand Choice on Homocoupling (General Trends)
| Parameter | Selection | Rationale for Reducing Homocoupling |
|---|---|---|
| Palladium Source | Pd(0) Precatalysts (e.g., Pd₂(dba)₃) | Reduces the initial concentration of Pd(II) species that directly mediate homocoupling.[1] |
| Pd(II) Precatalysts (e.g., Pd(OAc)₂) | Requires efficient in situ reduction; otherwise, can be a primary source of homocoupling.[3] | |
| Ligand Type | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Accelerate the desired catalytic cycle, making the competing homocoupling pathway less favorable.[1] |
| | Simple Phosphines (e.g., PPh₃) | Less sterically demanding and electron-donating; may allow for more homocoupling under non-ideal conditions.[1] |
Issue 3: Reaction Conditions and Stoichiometry
-
Problem: The relative concentrations of the reactants and the reaction temperature can influence the prevalence of side reactions.
-
Solution: Adjust the reaction setup and conditions.
-
Slow Addition: Adding the 1,4-bis(Bpin)benzene solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[2][5]
-
Use Excess Aryl Halide: Employing a slight excess of the aryl halide coupling partner can help ensure the catalyst preferentially enters the desired cross-coupling cycle via oxidative addition with the halide.[2]
-
Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[3][5]
-
Table 2: Effect of Reaction Parameters on Homocoupling
| Parameter | Condition | Typical Observation | Reference |
|---|---|---|---|
| Atmosphere | Reaction run under Air | Significant homocoupling byproduct | [5] |
| Reaction run under N₂/Ar (rigorously degassed) | Homocoupling byproduct is minimized or eliminated | [3][8] | |
| Additive | Without Potassium Formate | ~0.5% - 1.5% homocoupling | [1] |
| | With Potassium Formate | < 0.1% homocoupling |[1][3] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway that consumes 1,4-bis(Bpin)benzene.
Recommended Experimental Protocol
This general protocol provides a starting point for minimizing homocoupling when using 1,4-bis(Bpin)benzene. Optimization for specific substrates is recommended.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
1,4-bis(Bpin)benzene (0.55 equiv for mono-coupling)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, base, palladium catalyst, and ligand.
-
Solvent Degassing: Add the anhydrous solvent, which has been rigorously degassed beforehand using at least three freeze-pump-thaw cycles or by subsurface sparging with an inert gas for at least 30 minutes.[2][3]
-
Boronic Ester Addition: In a separate flame-dried flask, dissolve the 1,4-bis(Bpin)benzene in a small amount of the same degassed solvent.
-
Reaction Initiation: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C). Once at temperature, add the 1,4-bis(Bpin)benzene solution dropwise via a syringe pump over a period of 1-2 hours to maintain a low instantaneous concentration.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The insoluble polyphenylene homocoupling byproduct, if any, can often be removed by filtration of the crude reaction mixture.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Low Yield in 1,4-Bis(pinacolato)diboronbenzene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for low yields in the synthesis of 1,4-bis(pinacolato)diboronbenzene via Miyaura borylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges encountered during the palladium-catalyzed cross-coupling of 1,4-dihalobenzenes with bis(pinacolato)diboron (B₂pin₂).
Q1: My reaction shows low conversion, with significant recovery of the 1,4-dihalobenzene starting material. What are the primary causes?
A1: Low conversion is often linked to catalyst inactivation or suboptimal reaction conditions. A systematic check is crucial:
-
Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Phosphine ligands can also be oxidized, rendering them ineffective.[1][2] Ensure that your palladium source and ligands are fresh and have been stored under an inert atmosphere.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, a common reason for low yields.[3] Ensure your reaction vessel is thoroughly purged. It is best practice to use techniques like freeze-pump-thaw cycles for the solvent and several vacuum/backfill cycles with an inert gas (Argon or Nitrogen) for the reaction flask containing the solid reagents.[1][4]
-
Reaction Temperature: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction's progress using TLC or GC-MS. Some reactions may require temperatures up to 120°C.[5]
Q2: The primary product of my reaction is the mono-borylated intermediate, 1-halo-4-(pinacolatoboron)benzene. How can I drive the reaction to form the desired bis-borylated product?
A2: Formation of the mono-borylated product suggests that the catalyst is deactivating before the second coupling can occur or that the reaction conditions are insufficient.
-
Catalyst Loading: Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).
-
Ligand Choice: Bulky, electron-rich ligands can stabilize the palladium catalyst and promote the second oxidative addition step.[6][7] Ligands like SPhos or XPhos often give better results than simpler ones like PPh₃ for di-substituted products.[2][7]
-
Reaction Time and Temperature: The second borylation step may be slower than the first. Increase the reaction time and/or temperature and monitor for the disappearance of the mono-borylated intermediate.
Q3: I am observing significant protodeboronation, resulting in benzene as a byproduct. How can this be minimized?
A3: Protodeboronation, the replacement of a boronic ester with a hydrogen atom, is a major side reaction, often promoted by proton sources like water.[1][3]
-
Anhydrous Conditions: Use rigorously dried, anhydrous, and degassed solvents. While some Suzuki protocols use water, for Miyaura borylations it can be a significant source of protons leading to this side reaction.[1]
-
Choice of Base: The base is critical. While necessary for the catalytic cycle, strong bases can promote protodeboronation.[8] Use of a mild base like potassium acetate (KOAc) is standard.[8][9] If protodeboronation persists, consider using potassium fluoride (KF).
Q4: How does the choice of base and solvent affect the yield of 1,4-bis(pinacolato)diboronbenzene?
A4: The base and solvent system is crucial for a successful Miyaura borylation. The base activates the diboron reagent, but an incorrect choice can lead to side reactions.[8] The solvent must dissolve the reagents and stabilize the catalytic species.
-
Base Selection: Weak bases like KOAc are preferred because they minimize competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[8] Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can facilitate the reaction at lower temperatures and with lower catalyst loadings.[10][11]
-
Solvent Selection: Polar aprotic solvents like DMSO and 1,4-dioxane are commonly used and effective.[9] It is critical that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[1]
Q5: My crude yield looks promising, but the final yield after silica gel chromatography is very low. What is happening during purification?
A5: Arylboronic pinacol esters can be sensitive to silica gel, leading to degradation during column chromatography.[12] This is a common cause of apparent low yields.
-
Alternative Purification: If possible, purify the product by recrystallization to avoid contact with silica gel.
-
Modified Chromatography: If chromatography is necessary, minimize the contact time. Use a shorter, wider column, and run the column quickly. Alternatively, silica gel can be pre-treated (passivated) by washing it with a solvent mixture containing a small amount of a non-polar solvent or a neutral agent like triethylamine before packing the column.
Data Presentation
Table 1: Effect of Base Selection on Miyaura Borylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|
| KOAc | DMSO / Dioxane | 80 - 100 | 70 - 90 | Standard, mild base that minimizes side reactions like Suzuki coupling.[8][9] |
| K₃PO₄ | Dioxane/Water | 80 - 100 | 60 - 85 | A stronger base; may increase the rate but also the risk of protodeboronation.[13] |
| Cs₂CO₃ | Dioxane | 100 | 75 - 92 | Effective base, particularly for less reactive aryl halides. |
| KF | Toluene | 100 | 70 - 88 | Can be beneficial in reducing protodeboronation.[4] |
| K-2-ethylhexanoate | Toluene / THF | 35 - 50 | 85 - 95 | Lipophilic base allowing for milder reaction conditions and lower catalyst loading.[10][11] |
Table 2: Comparison of Common Catalyst/Ligand Systems
| Catalyst (Precursor) | Ligand | Loading (mol%) | Solvent | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| PdCl₂(dppf) | (integrated) | 2 - 5 | DMSO / Dioxane | 70 - 90 | A reliable, general-purpose catalyst for Miyaura borylations.[9] |
| Pd(OAc)₂ | PPh₃ | 3 - 6 | Toluene | 50 - 75 | A basic system; PPh₃ is prone to oxidation and may not be active enough for the second coupling.[2] |
| Pd₂(dba)₃ | XPhos / SPhos | 1 - 3 | Dioxane / Toluene | 85 - 98 | Highly active systems using bulky, electron-rich Buchwald ligands; excellent for challenging substrates and driving the reaction to completion.[7] |
| Pd(OAc)₂ | PCy₃ | 3 - 6 | Dioxane | 80 - 95 | Tricyclohexylphosphine is a bulky, electron-rich ligand that promotes high activity.[14] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,4-Bis(pinacolato)diboronbenzene
This protocol is a generalized procedure based on optimized literature methods.[8][9]
-
Reagent Preparation:
-
1,4-Dibromobenzene (1.0 mmol, 236 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (2.5 mmol, 635 mg, 2.5 equiv)
-
PdCl₂(dppf) (0.03 mmol, 24.5 mg, 3 mol%)
-
Potassium Acetate (KOAc) (3.0 mmol, 294 mg, 3.0 equiv), dried under vacuum.
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add 1,4-dibromobenzene, B₂pin₂, PdCl₂(dppf), and KOAc.
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three to five times to ensure an oxygen-free environment.
-
-
Solvent Addition and Reaction:
-
Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a minimal amount of a suitable solvent (e.g., ethanol or hexanes) to yield 1,4-bis(pinacolato)diboronbenzene as a white solid.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Benzenediboronic acid bis(pinacol) ester
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 1,4-Benzenediboronic acid bis(pinacol) ester in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 1,4-Benzenediboronic acid bis(pinacol) ester?
A1: The most prevalent side reactions are hydrolysis, protodeboronation, and homocoupling. These reactions can lower the yield of the desired product and complicate purification.
Q2: How stable is 1,4-Benzenediboronic acid bis(pinacol) ester?
A2: 1,4-Benzenediboronic acid bis(pinacol) ester is generally recognized for its stability and ease of handling compared to its corresponding boronic acid.[1][2] However, it is susceptible to hydrolysis, particularly on silica gel during chromatography or in the presence of moisture.[2][3] It can also undergo protodeboronation under certain cross-coupling conditions, especially with strong bases or prolonged reaction times.[4][5]
Q3: What is protodeboronation and when does it occur?
A3: Protodeboronation is a process where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of benzene or a monosubstituted benzene derivative instead of the desired cross-coupled product. This side reaction is often promoted by basic conditions, elevated temperatures, and the presence of water.[4][6] In Suzuki-Miyaura reactions, the choice of base can significantly influence the rate of protodeboronation.[4]
Q4: Can the pinacol ester hydrolyze during aqueous workup or purification?
A4: Yes, hydrolysis of the pinacol ester to the corresponding boronic acid can occur during aqueous workup or purification on silica gel.[7][8] The rate of hydrolysis is influenced by pH, with accelerated rates observed at physiological pH.[8] While pinacol esters offer greater stability than boronic acids, this reversibility can lead to product loss or the presence of boronic acid impurities.[2][3]
Q5: What causes the formation of homocoupling byproducts?
A5: Homocoupling results in the formation of biphenyl or poly-phenylene species through the palladium-catalyzed reaction of two molecules of the boronic ester. This is a common side reaction in Suzuki-Miyaura couplings and can be influenced by the catalyst system, reaction conditions, and the purity of the reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cross-coupled product and presence of benzene/monosubstituted arene. | Protodeboronation: This is likely due to harsh basic conditions, high temperature, or extended reaction time.[4][6] | - Use a milder base (e.g., K₃PO₄, K₂CO₃, or organic bases).- Lower the reaction temperature if possible.- Minimize the reaction time by monitoring for completion (e.g., via TLC or LC-MS).- Ensure anhydrous reaction conditions. |
| Formation of polar impurities, identified as boronic acids. | Hydrolysis: The pinacol ester is hydrolyzing during the reaction, workup, or purification.[2][8] | - Use anhydrous solvents and reagents.- If purification is done via silica gel chromatography, consider deactivating the silica with a non-polar solvent or a small amount of triethylamine.[9]- Alternatively, use alumina for chromatography.[10]- Minimize contact with water during workup. |
| Significant amount of biphenyl or polyphenylene byproduct. | Homocoupling: This can be promoted by the catalyst system or reaction conditions. | - Optimize the palladium catalyst and ligand ratio.- Ensure slow addition of the base or boronic ester.- Lower the catalyst loading if possible.- Use fresh, high-purity 1,4-Benzenediboronic acid bis(pinacol) ester. |
| Difficulty in purifying the final product; streaking on TLC plates. | On-column decomposition or strong adsorption: Boronic esters can be unstable on standard silica gel or may adsorb strongly, leading to poor separation.[9][11] | - Use boric acid-impregnated silica gel for chromatography to suppress decomposition.[11]- Employ neutral alumina as the stationary phase.[10]- Consider recrystallization as an alternative purification method.[9][10]- If the product is sufficiently non-polar, a plug of silica gel with a non-polar eluent may remove baseline impurities.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq), the aryl halide (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Purification using Boric Acid-Impregnated Silica Gel
This method can help prevent the degradation of boronic esters during column chromatography.[11]
-
Preparation of Boric Acid-Impregnated Silica:
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to this solution to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Dry the impregnated silica gel in an oven before use.
-
-
Chromatography:
-
Pack a column with the boric acid-impregnated silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system to separate the desired compound from impurities.
-
Visual Guides
References
- 1. chemimpex.com [chemimpex.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Product from a 1,4-bis(Bpin)benzene Suzuki Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from Suzuki reactions involving 1,4-bis(Bpin)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude product from a 1,4-bis(Bpin)benzene Suzuki reaction?
A1: Common impurities include:
-
Unreacted starting materials: Residual aryl halide and 1,4-bis(Bpin)benzene.
-
Homocoupling byproducts: Ar-Ar from the aryl halide and Bpin-Bpin from the diboron reagent.[1]
-
Palladium catalyst residues: Can often be removed by filtration through a pad of Celite.
-
Boronic acid/ester-related impurities: Hydrolyzed boronic acids, excess bis(pinacolato)diboron (B2pin2), and pinacol.[2]
-
Products of partial reaction: Mono-substituted products where only one Bpin group has reacted.
Q2: My boronic ester product seems to be sticking to the silica gel column. What can I do?
A2: Boronic esters are known to sometimes adhere strongly to silica gel, leading to poor recovery.[3] Here are several strategies to mitigate this issue:
-
Use boric acid-impregnated silica gel: This has been shown to be effective in suppressing the over-adsorption of boronic esters.[3][4][5]
-
Use neutral alumina: For some compounds, neutral alumina can be a better stationary phase than silica gel.[6]
-
Deactivate the silica gel: Slurry the silica gel with a small amount of a non-polar solvent mixture containing a few drops of triethylamine before packing the column.
-
Use a different purification method: Consider recrystallization or trituration if column chromatography is problematic.
Q3: Can I use the crude product directly in the next reaction step?
A3: In some cases, if the crude product is of high purity (as determined by NMR, for example), it may be possible to carry it forward without purification, especially if the subsequent reaction conditions are tolerant of the minor impurities present. A common approach is to pass the crude mixture through a plug of Celite or a short pad of silica gel to remove the palladium catalyst and baseline impurities before using it in the next step.
Q4: How can I remove residual palladium catalyst from my product?
A4: Filtering the crude reaction mixture through a pad of Celite is a common and effective method for removing palladium residues. Dissolve the crude product in a suitable solvent and pass the solution through a short column or funnel packed with Celite.
Q5: My product and a key impurity are co-eluting during column chromatography. What are my options?
A5: If co-elution is an issue, you can try the following:
-
Change the solvent system: Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, ether/hexane) to improve separation.[7]
-
Modify the eluent: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes dramatically change the retention factor of acidic or basic compounds.[7]
-
Use a different stationary phase: As mentioned, neutral alumina can be an alternative to silica gel.
-
Consider recrystallization: If the product is a solid, recrystallization can be a highly effective method for separating compounds with different solubilities.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process.
| Problem | Possible Cause | Suggested Solution(s) |
| Low recovery of product from silica gel column | Strong adsorption of the boronic ester product to the silica gel. | - Use boric acid-impregnated silica gel.[3][5]- Use neutral alumina as the stationary phase.[6]- Deactivate the silica gel with triethylamine before use.- Consider recrystallization as an alternative purification method. |
| Product co-elutes with starting material (aryl halide) | Similar polarity of the product and the starting material. | - Optimize the solvent system for column chromatography; a less polar eluent might improve separation.[7]- If the product is solid, attempt recrystallization from a suitable solvent system. |
| Presence of homocoupled byproduct | Suboptimal reaction conditions leading to side reactions. | - While difficult to remove post-reaction, careful optimization of the Suzuki coupling (e.g., catalyst, base, solvent) can minimize its formation.[1]- Recrystallization may be effective if the solubility differs significantly from the desired product. |
| Product appears to be decomposing on the column | The product is unstable on silica gel. | - Minimize the time the product spends on the column by using flash chromatography with a higher flow rate.- Use boric acid-impregnated silica gel, which can sometimes reduce degradation.[5]- Switch to a less harsh purification method like recrystallization. |
| Difficulty in removing pinacol | Pinacol is a byproduct of the Miyaura borylation and can be carried through. | - Pinacol can sometimes be removed by repeated co-evaporation with a solvent mixture like methanol/water, as it forms an azeotrope. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel
This method is particularly useful for preventing the strong adsorption of boronic ester products onto the stationary phase.
1. Preparation of Boric Acid-Impregnated Silica Gel:
-
In a large beaker, create a slurry of silica gel in ethanol.
-
Add boric acid (approximately 10% by weight of the silica gel) to the slurry.
-
Stir the mixture for a few hours.
-
Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours before use.[5]
2. Column Packing:
-
Prepare a slurry of the boric acid-impregnated silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
4. Elution:
-
Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.
1. Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include hexanes, ethyl acetate, ethanol, isopropanol, or mixtures thereof.[8][9]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding the hot solvent portion-wise until the solid just dissolves.[9]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of a crude product.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Catalyst Deactivation in Reactions with 1,4-Bis(pinacolato)diboron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Miyaura borylation reactions involving 1,4-bis(pinacolato)diboron. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Miyaura borylation reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the most effective approach.
Initial Checks:
-
Reagent Quality: The purity of all reagents is critical.
-
1,4-Bis(pinacolato)diboron: This reagent is sensitive to moisture. Ensure it is of high purity and has been stored under anhydrous conditions.
-
Aryl/Vinyl Halide: Impurities in the electrophile can act as catalyst poisons.
-
Solvent and Base: Solvents must be anhydrous and thoroughly degassed to remove oxygen. The base should be of high purity and stored in a desiccator.
-
-
Catalyst Activity: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to air.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its in-situ reduction to Pd(0) may be inefficient.[1] Consider using a fresh batch of catalyst or a more stable precatalyst.
-
Some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, leading to the formation of inactive palladium black.[1]
-
-
Inert Atmosphere: Inadequate degassing or a leak in your reaction setup can introduce oxygen, which oxidizes and deactivates the Pd(0) catalyst.[2]
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Purity: Double-check all calculations and ensure high-purity reagents were used.
-
Confirm Reaction Conditions: Ensure the temperature, stirring rate, and reaction time are appropriate for your specific substrates.
-
Test Catalyst Activity: Run a control reaction with a known, reliable substrate pair (e.g., bromobenzene and phenylboronic acid) to confirm your catalyst is active.[1]
-
Improve Inert Atmosphere: Enhance degassing procedures (e.g., freeze-pump-thaw cycles for the solvent) and ensure all glassware is properly dried and the system is sealed under a positive pressure of an inert gas like argon or nitrogen.
Q2: I am observing a black precipitate in my reaction mixture. What is it and what should I do?
A2: The black precipitate is most likely palladium black , which is an aggregated, inactive form of palladium.[2] Its formation is a clear indicator of catalyst deactivation.
Causes of Palladium Black Formation:
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen.[2]
-
High Temperatures: Elevated temperatures can promote catalyst agglomeration.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which can lead to catalyst decomposition.[2]
Preventative Measures:
-
Rigorous Degassing: As mentioned in A1, ensure your solvent and reaction setup are free of oxygen.
-
Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and prevent aggregation.
-
Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. Some modern catalyst systems are highly active at or near room temperature.[3]
-
Adjust Ligand-to-Metal Ratio: In some cases, adding a slight excess of the ligand can improve catalyst stability.
Q3: My desired boronate ester is forming, but I'm also getting a significant amount of biaryl byproduct (homocoupling). How can I minimize this?
A3: The formation of a biaryl byproduct occurs when the newly formed boronate ester undergoes a subsequent Suzuki-Miyaura coupling with the remaining aryl halide starting material.
Primary Causes:
-
Base Strength: The choice of base is crucial. A strong base can activate the product for a competing Suzuki coupling.[4] Weaker bases like potassium acetate (KOAc) are generally preferred for Miyaura borylations.[4]
-
Presence of Water: Water can facilitate the competing Suzuki-Miyaura reaction.
Solutions:
-
Use a Weaker Base: Employ a non-nucleophilic, weaker base such as KOAc. Lipophilic bases like potassium 2-ethylhexanoate have also been shown to be effective at lower temperatures.[3][5][6]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product.
Q4: Can the choice of ligand affect catalyst deactivation?
A4: Absolutely. The ligand plays a critical role in stabilizing the active palladium catalyst and influencing its reactivity.
-
Steric Bulk: Bulky ligands can prevent the palladium centers from aggregating, thus reducing the formation of palladium black.
-
Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition and stabilize the catalytic species.
-
Stability: Some ligands are more prone to degradation under the reaction conditions (e.g., oxidation of phosphines). Choosing more robust ligands can lead to a longer catalyst lifetime.
Data Presentation
Table 1: Effect of Base on Miyaura Borylation Yield
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | KOAc | Dioxane | 80 | 16 | 85 | J. Org. Chem. 1995, 60, 7508-7510 |
| 2 | 4-Bromotoluene | K₃PO₄ | Dioxane | 80 | 16 | 40 | J. Org. Chem. 1995, 60, 7508-7510 |
| 3 | 4-Chloroanisole | K-2-ethylhexanoate | Toluene | 35 | 2 | 95 | J. Org. Chem. 2021, 86, 103-109[6] |
| 4 | 4-Chloroanisole | KOAc | Toluene | 100 | 16 | 75 | J. Org. Chem. 2021, 86, 103-109[6] |
Table 2: Influence of Catalyst Loading on Reaction Outcome
| Entry | Substrate | Catalyst | Loading (mol%) | Yield (%) | Notes | Reference |
| 1 | Aryl Bromide | PdCl₂(dppf) | 3 | >90 | Standard conditions | Org. Lett. 2011, 13, 1366-1369 |
| 2 | Aryl Bromide | (allyl)PdCl/XPhos | 0.5 | >90 | With lipophilic base at 35°C | J. Org. Chem. 2021, 86, 103-109[6] |
| 3 | Aryl Chloride | Pd(OAc)₂/SPhos | 2 | 85 | Optimized for aryl chlorides | J. Am. Chem. Soc. 2010, 132, 17701-17703 |
| 4 | Hindered Aryl Chloride | Custom Ligand/Pd | 0.05 | High | Specialized ligand for sterically demanding substrates | ACS Catal. 2022, 12, 3834–3841 |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation
-
Glassware Preparation: A Schlenk flask and magnetic stir bar are oven-dried overnight and allowed to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), 1,4-bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Guideline for Reactivation of Palladium Catalyst (Palladium Black)
Disclaimer: This is a general guideline and may require optimization for your specific catalyst and reaction system.
-
Isolation of Palladium Black: After the reaction, allow the palladium black to settle. Decant the supernatant liquid. The solid can be washed with a suitable solvent to remove residual organic compounds and then dried.
-
Redissolution/Oxidation: The inactive palladium black can be converted back to a soluble Pd(II) salt. This can be attempted by careful treatment with an oxidizing acid (e.g., aqua regia), but this is a hazardous procedure and should only be performed by experienced chemists with appropriate safety precautions. A milder alternative is to suspend the palladium black in a suitable solvent and treat it with an oxidant like benzoquinone in the presence of a halide source.
-
Reduction to Pd(0): Once a soluble Pd(II) species is reformed, it can be reduced back to an active Pd(0) catalyst in situ in the next reaction, or pre-reduced using a suitable reducing agent.
-
Use of Pre-catalysts: To avoid the challenges of reactivation, it is often more practical to use stable Pd(II) pre-catalysts that are activated in situ.
Visualizations
Caption: Palladium catalyst deactivation pathway in Miyaura borylation.
Caption: Troubleshooting workflow for Miyaura borylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
Technical Support Center: Optimizing Temperature in the Suzuki-Miyaura Coupling of 1,4-bis(Bpin)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth insights and practical solutions for challenges related to the Suzuki-Miyaura cross-coupling of 1,4-bis(bis(pinacolato)boron)benzene, or 1,4-bis(Bpin)benzene. The symmetrical nature of this substrate presents unique challenges, particularly concerning reaction temperature, which critically influences efficiency, selectivity, and the formation of byproducts. This guide moves beyond simple protocols to explain the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most frequent problems encountered during the coupling of 1,4-bis(Bpin)benzene, with a focus on temperature-related causes and solutions.
Question 1: My reaction yields are consistently low, with significant amounts of unreacted 1,4-bis(Bpin)benzene and mono-coupled product. What is the likely cause?
Answer: This is a classic symptom of insufficient thermal energy or suboptimal reaction time. The Suzuki-Miyaura reaction is a sequence of catalytic steps, and the second coupling on the benzene ring is often more challenging than the first due to steric hindrance and altered electronics.
Causality:
-
Insufficient Activation Energy: Key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) center, are often rate-determining and require a specific activation energy.[1] If the reaction temperature is too low, the rate of this step slows dramatically, leading to incomplete conversion.
-
Poor Solubility: One or more of your reactants, or even the catalyst complex itself, may have poor solubility at lower temperatures. This reduces the effective concentration of species in solution, hindering reaction rates.
-
Inefficient Second Coupling: The second C-C bond formation can be sluggish. After the first coupling, the resulting mono-adduct is sterically more demanding, which can slow down the subsequent oxidative addition or transmetalation step. Higher temperatures are often required to overcome this increased energetic barrier.
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C). Monitor the reaction progress by TLC or LC-MS to find the point where bis-adduct formation becomes efficient without significant byproduct generation.
-
Solvent Choice: Switch to a higher-boiling point solvent (e.g., from THF to dioxane or toluene) that is stable at the required temperatures and can better solubilize all components.
-
Extended Reaction Time: Before increasing temperature, try extending the reaction time at the current temperature. It's possible the reaction is simply slow. A time-course study is highly recommended.
Question 2: I'm observing a significant amount of protodeboronation (replacement of the -Bpin group with -H) and/or homocoupling of my aryl halide. How can I mitigate these side reactions?
Answer: This issue points towards a reaction temperature that is too high or an inappropriate choice of base, both of which can accelerate undesirable side pathways.
Causality:
-
Protodeboronation: This is a major side reaction where the boronic ester group is cleaved and replaced by a hydrogen atom from a proton source (like water). While boronic esters are more stable than boronic acids, this process is often accelerated by heat and the presence of a strong base.[2][3] High temperatures can increase the rate of this decomposition pathway, causing it to compete with the desired cross-coupling.[3]
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules is often promoted at elevated temperatures, which can favor side reactions involving the palladium catalyst.
-
Catalyst Decomposition: Excessively high temperatures can lead to the thermal decomposition of the palladium catalyst into inactive palladium black, reducing the concentration of the active catalytic species and allowing side reactions to dominate.
Troubleshooting Steps:
-
Temperature Reduction: The most direct solution is to lower the reaction temperature. Find the "sweet spot" where the desired coupling proceeds efficiently but side reactions are minimized.
-
Base Selection: The choice of base is critical. Strong aqueous bases can promote protodeboronation. Consider using milder, non-aqueous, or anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2]
-
Use of More Stable Boron Reagents: While 1,4-bis(Bpin)benzene is a boronic ester, if protodeboronation is severe, you might consider if alternative, more robust boronate esters like MIDA boronates could be used in analogous systems, as they are designed for slow release and stability.[3]
-
Ensure Anhydrous Conditions: Minimize water in the reaction. Use anhydrous solvents and dry your reagents thoroughly. While some Suzuki protocols use aqueous bases, water is a primary proton source for protodeboronation.[2]
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and addressing common issues related to temperature in your coupling reaction.
Caption: A decision tree for troubleshooting low yields based on reaction profile.
Frequently Asked Questions (FAQs)
Question 3: What is the ideal temperature range for the Suzuki coupling of 1,4-bis(Bpin)benzene?
Answer: There is no single "ideal" temperature. The optimal temperature is a carefully determined balance between reaction rate and selectivity, and it is highly dependent on the specific substrates, catalyst system, base, and solvent used. Generally, a starting point for optimization is often in the range of 80-110 °C.[2][4][5]
-
Below 70-80 °C: The reaction may be impractically slow, especially for the second coupling step.
-
80-110 °C: This is often the optimal range where the rate of the desired bis-coupling is maximized relative to side reactions. Many reactions are reported in this window.[4][5]
-
Above 110 °C: The risk of thermal decomposition of the catalyst and increased rates of side reactions like protodeboronation and homocoupling becomes significantly higher.[3]
The table below summarizes the expected trade-offs at different temperature regimes.
| Temperature Range | Expected Rate of Bis-Coupling | Selectivity (Bis- vs. Mono-adduct) | Risk of Side Reactions (Protodeboronation, Homocoupling) |
| Room Temp - 60 °C | Very Slow / Negligible | Poor (mono-adduct may form slowly) | Low |
| 60 °C - 80 °C | Moderate | Moderate to Good | Moderate |
| 80 °C - 110 °C | Fast | Typically Optimal | Moderate to High |
| > 110 °C | Very Fast | May Decrease (due to side reactions) | High to Very High |
Question 4: How does temperature specifically affect each elementary step of the Suzuki-Miyaura catalytic cycle?
Answer: Temperature influences the kinetics of all three core steps of the cycle: oxidative addition, transmetalation, and reductive elimination. Understanding this is key to rational optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: The effect of temperature on the key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition (OA): This is the insertion of the Pd(0) catalyst into the aryl-halide bond. It is often the rate-determining step of the entire cycle.[1] The C-X bond cleavage requires significant energy, and increasing the temperature directly increases the rate of this step, which is generally favorable for overall reaction speed.
-
Transmetalation (TM): This step involves the transfer of the organic group from the boron atom to the palladium center. Its dependence on temperature is more complex. The process first requires activation of the boronic ester by a base to form a more nucleophilic boronate species.[6] While higher temperatures can increase the rate of the transfer itself, they can also accelerate the decomposition (protodeboronation) of the boronate before it has a chance to transmetalate. The efficiency of this step is a delicate interplay between temperature, base strength, and water content.[7][8]
-
Reductive Elimination (RE): This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast.[9] However, for sterically hindered products, reductive elimination can become more difficult, and higher temperatures can be required to facilitate this final, productive step.[9]
Experimental Protocol: Temperature Optimization Study
This protocol provides a robust framework for systematically determining the optimal temperature for your specific coupling reaction between 1,4-bis(Bpin)benzene and an aryl halide.
Objective: To identify the reaction temperature that provides the highest yield of the desired bis-coupled product while minimizing the formation of mono-coupled, homocoupled, and protodeboronated byproducts.
Materials:
-
1,4-bis(Bpin)benzene
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system like Pd₂(dba)₃/SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)
-
Inert gas supply (Nitrogen or Argon)
-
Heating block or oil bath with precise temperature control
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your aryl halide, palladium catalyst, and ligand (if applicable) in the chosen anhydrous solvent. This ensures consistent reagent ratios across all experiments.
-
Reaction Setup:
-
Set up a series of four identical reaction vials.
-
To each vial, add 1,4-bis(Bpin)benzene (1.0 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).
-
Under positive inert gas pressure, dispense an equal volume of the stock solution into each vial. The typical stoichiometry would be 1,4-bis(Bpin)benzene : Aryl Halide : Catalyst at 1 : 2.2 : 0.02.
-
Seal the vials tightly.
-
-
Execution:
-
Place the four vials in a pre-heated reaction block at four different temperatures. A good starting range is 80 °C, 90 °C, 100 °C, and 110 °C .
-
Allow the reactions to stir for a predetermined time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool all vials to room temperature.
-
Quench the reactions by adding water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture from each reaction by ¹H NMR or LC-MS. Quantify the relative ratios of starting material, mono-adduct, bis-adduct, and any major byproducts.
-
-
Interpretation:
-
Compare the results from the four temperatures.
-
Identify the temperature that gives the highest conversion to the desired bis-adduct with the lowest level of impurities. This is your optimal temperature under these conditions.
-
If all reactions are incomplete, consider a higher temperature range or longer reaction time. If all show significant degradation, repeat the experiment at a lower temperature range (e.g., 60 °C, 70 °C, 80 °C, 90 °C).
-
This systematic approach provides clear, actionable data, removing guesswork and leading to a more robust and reproducible synthetic procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Scale-Up of Reactions Using 1,4-Bis(Bpin)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-bis(pinacolato)benzene (1,4-bis(Bpin)benzene), particularly in the context of scaling up chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura cross-coupling reactions with 1,4-bis(Bpin)benzene?
When scaling up Suzuki-Miyaura reactions using the difunctional reagent 1,4-bis(Bpin)benzene, several key challenges can arise:
-
Solubility and Heterogeneity: 1,4-bis(Bpin)benzene is a solid with limited solubility in many common organic solvents at room temperature. On a larger scale, this can lead to heterogeneous reaction mixtures, impacting stirring efficiency, heat transfer, and reaction kinetics.
-
Stoichiometry Control: As a difunctional monomer in polymerization reactions, precise stoichiometric control is critical to achieve the desired molecular weight and avoid unwanted side products.[1] Maintaining this control on a large scale can be challenging due to difficulties in accurate dosing of solids and potential for localized concentration gradients.
-
Exotherm Management: Suzuki-Miyaura reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Viscosity Management: In polymerization reactions, the viscosity of the reaction mixture can increase significantly as the polymer chains grow.[2] This can impede efficient mixing, heat transfer, and may require specialized equipment for handling viscous solutions.[3][4]
-
Purification: Removing palladium catalyst residues, byproducts, and unreacted monomers from the final product, especially a polymer, can be more complex at a larger scale. Traditional purification methods like column chromatography may not be feasible, necessitating alternative techniques like precipitation or extraction.
Q2: How can I improve the solubility of 1,4-bis(Bpin)benzene in my large-scale reaction?
Improving the solubility of 1,4-bis(Bpin)benzene is crucial for a successful scale-up. Consider the following strategies:
-
Solvent Selection: Choose a solvent or solvent mixture in which 1,4-bis(Bpin)benzene has higher solubility at the desired reaction temperature. Toluene is a commonly used solvent for this reagent. A solvent screen at small scale can help identify the optimal system.
-
Elevated Temperatures: The solubility of 1,4-bis(Bpin)benzene generally increases with temperature. Running the reaction at a higher temperature can help maintain a homogeneous solution. However, this must be balanced with potential thermal degradation of reactants, catalyst, or product.
-
Slow Addition: Adding the 1,4-bis(Bpin)benzene portion-wise or as a slurry in a compatible solvent can help manage its dissolution in the reaction mixture.
Q3: What are the common byproducts in Suzuki-Miyaura reactions with 1,4-bis(Bpin)benzene and how can I minimize them?
Common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupling Products: Homocoupling of the boronic ester or the aryl halide can occur, leading to the formation of biphenyl-like impurities. This is often promoted by the presence of oxygen.
-
Protodeborylation: The C-B bond can be cleaved by protons (e.g., from residual water), leading to the formation of benzene as a byproduct.
-
Oligomers and Cyclics: In polymerization reactions, improper stoichiometry or side reactions can lead to the formation of low molecular weight oligomers or cyclic compounds.[5]
To minimize these byproducts:
-
Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen-induced homocoupling.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the risk of protodeborylation.
-
Precise Stoichiometry: For polymerizations, carefully control the stoichiometry of the monomers to favor the formation of high molecular weight polymer over oligomers.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion at Large Scale
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility of 1,4-bis(Bpin)benzene | Increase reaction temperature. Perform a solvent screen to find a more suitable solvent system (e.g., toluene, dioxane). Consider using a co-solvent to improve solubility. Add 1,4-bis(Bpin)benzene in portions or as a slurry. |
| Inefficient Mixing | Use a more powerful overhead stirrer. Ensure the impeller design is appropriate for the vessel geometry and viscosity. Check for "dead zones" in the reactor where mixing is poor. |
| Catalyst Deactivation | Ensure rigorous degassing of the reaction mixture to prevent oxidation of the palladium catalyst. Use a higher catalyst loading, but be mindful of cost and removal. Consider using a more robust catalyst system, such as a pre-formed catalyst or one with bulky, electron-rich ligands. |
| Incorrect Stoichiometry | Re-verify the purity of all starting materials. Ensure accurate weighing and transfer of all reagents, especially on a large scale. |
Issue 2: Poor Control of Molecular Weight in Polymerization
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Stoichiometry | Precisely measure and dispense both the 1,4-bis(Bpin)benzene and the dihalide monomer. Even small deviations from a 1:1 ratio can significantly impact molecular weight.[1] |
| Chain-Terminating Impurities | Ensure all monomers and reagents are of high purity. Monofunctional impurities will act as chain stoppers, limiting the molecular weight. |
| Premature Precipitation | If the growing polymer precipitates out of solution, chain growth will stop. Increase the reaction temperature or use a better solvent to keep the polymer in solution. |
| Side Reactions | Minimize side reactions like protodeboronation and homocoupling which can disrupt the stoichiometry and lead to lower molecular weight. |
Issue 3: Difficulty in Product Purification and Catalyst Removal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Residual Palladium Catalyst | After the reaction, consider using a palladium scavenger (e.g., functionalized silica, activated carbon, or a thiol-containing resin) to remove residual palladium. |
| Byproduct Contamination | Optimize reaction conditions to minimize byproduct formation. For polymeric products, purification by repeated precipitation into a non-solvent (e.g., methanol, acetone) is often effective. |
| Unreacted Monomers | For polymers, dialysis or size exclusion chromatography (on a preparative scale) can be used to remove unreacted monomers and low molecular weight oligomers. |
Quantitative Data
Table 1: Solubility of 1,4-bis(Bpin)benzene in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Toluene | 25 | Low |
| Toluene | 80 | Soluble |
| 1,4-Dioxane | 25 | Sparingly soluble |
| 1,4-Dioxane | 100 | Soluble |
| Tetrahydrofuran (THF) | 25 | Sparingly soluble |
| Tetrahydrofuran (THF) | 65 | Soluble |
Note: This table provides qualitative and semi-quantitative data based on available literature. It is highly recommended to determine quantitative solubility data under your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Suzuki-Miyaura Polymerization
This protocol provides a general guideline for a gram-scale Suzuki-Miyaura polymerization. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,4-bis(Bpin)benzene (1.00 eq)
-
Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene) (1.00 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
Reactor Setup: Assemble a multi-necked flask equipped with a mechanical overhead stirrer, a condenser, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Charging: To the flask, add 1,4-bis(Bpin)benzene, the dihaloaromatic comonomer, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask via cannula or a dropping funnel.
-
Degassing: Bubble the inert gas through the stirred mixture for at least 30 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable technique (e.g., GPC, NMR). Note any significant increase in viscosity.
-
Work-up: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the viscous reaction mixture into a large volume of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with the non-solvent to remove unreacted monomers and catalyst residues. The precipitation and washing steps may need to be repeated to achieve the desired purity.
-
Drying: Dry the polymer under vacuum at an appropriate temperature.
Visualizations
Caption: Logical relationship between scale-up challenges and potential solutions.
Caption: A troubleshooting workflow for addressing low yield in scaled-up reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 3. Scaling Equation for Viscosity of Polymer Mixtures in Solutions with Application to Diffusion of Molecular Probes - Publications - Activities - Team - Create Ichf [create.edu.pl]
- 4. Analysis of the influence of polymer viscosity on the dispersion of magnesium hydroxide in a polyolefin matrix [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,4-bis(Bpin)benzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the synthesis of 1,4-bis(Bpin)benzene via the Miyaura borylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing 1,4-bis(Bpin)benzene? The most common method is the palladium-catalyzed Miyaura borylation of a 1,4-dihaloarene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene) with bis(pinacolato)diboron (B₂pin₂).[1][2] This reaction forms the desired carbon-boron bonds.
Q2: Why is optimizing the palladium catalyst loading crucial? Optimizing catalyst loading is essential for several reasons. For cost and compliance, minimizing the amount of the expensive and potentially toxic palladium catalyst is a primary goal in process chemistry.[3] An optimal loading ensures maximum yield and reaction rate while minimizing side reactions and catalyst decomposition, which simplifies downstream purification.[4]
Q3: What are the most common palladium catalysts and ligands for this reaction? Commonly used palladium pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[2][5] These are typically paired with phosphine ligands. For challenging substrates, bulky, electron-rich Buchwald-type ligands such as XPhos and SPhos are often effective as they can promote the oxidative addition and reductive elimination steps.[3]
Q4: What is the role of the base in the Miyaura borylation, and which ones are suitable? The choice of base is critical. It is believed to activate the palladium complex after oxidative addition, facilitating the key transmetalation step with the diboron reagent.[2] Weak bases like potassium acetate (KOAc) are often preferred.[6] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and unreacted starting material, reducing the yield of the desired product.[2][6] Lipophilic bases such as potassium 2-ethylhexanoate have also been shown to be effective, allowing for milder reaction conditions.[7][8]
Q5: Can catalyst loading be significantly reduced? Yes, through careful optimization of ligands, bases, and reaction conditions, catalyst loading can often be dramatically reduced. In some cases, loadings have been successfully lowered from a typical 1-3 mol% to as low as 0.1-0.5 mol%, or even into the parts-per-million (ppm) range for highly active systems.[3][5][7]
Troubleshooting Guide
Q: My reaction yield is low, or the reaction failed completely. What are the first steps in troubleshooting? A:
-
Check Catalyst Activity: The palladium(0) active catalyst is sensitive to oxygen. Ensure all reagents and solvents were properly degassed and the reaction was run under a strict inert atmosphere (Nitrogen or Argon).[9] While some Pd(II) precatalysts like PdCl₂(dppf) are air-stable, the active Pd(0) species is not.[10]
-
Verify Reagent Quality: Check the quality and purity of your reagents, especially the diboron reagent (B₂pin₂) and the base.[10] Ensure the base is sufficiently dry if required by the protocol.
-
Assess Catalyst Loading: The initial catalyst loading may be too low for the specific substrate or conditions. As a diagnostic test, try increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if the conversion improves.[4]
Q: My reaction starts but stalls before completion, with significant starting material remaining. What is the likely cause? A: This often points to catalyst deactivation.
-
Cause: The active Pd(0) catalyst may be oxidizing over the course of the reaction, or forming inactive palladium black. This can be caused by trace oxygen or other impurities.
-
Solution: Improve inert atmosphere techniques. Ensure solvents are thoroughly sparged with inert gas. Using ligands that stabilize the Pd(0) center, such as bulky phosphines, can also enhance catalyst lifetime.
Q: I am observing a significant amount of a symmetrical biphenyl side product. What is causing this? A: The formation of a biphenyl impurity (from the coupling of two aryl halides) or other homocoupling products suggests a competing Suzuki-Miyaura reaction is occurring.[1]
-
Cause: This side reaction is often promoted by the presence of water, which can hydrolyze the pinacol boronic ester product to a more reactive boronic acid.[1] It can also be caused by using a base that is too strong.[2]
-
Solution:
-
Ensure anhydrous reaction conditions if possible. A review of one manufacturing protocol found that a methanol wash of the vessel prior to the reaction introduced enough water to cause this issue.[1]
-
Use a milder base like potassium acetate (KOAc).[6]
-
Optimize the reaction temperature and time to favor the desired borylation.
-
Q: How can I minimize protodeboronation or protodehalogenation side reactions? A: Protodeboronation (replacement of the -Bpin group with -H) or protodehalogenation (replacement of the halide with -H) reduces yield.
-
Cause: These side reactions are often caused by trace amounts of water or other protic sources. Protodehalogenation can also be a side reaction pathway with certain catalyst systems.[3]
-
Solution: Use anhydrous solvents and reagents. Using boronic esters (like B₂pin₂) instead of boronic acids helps minimize protodeboronation as they are more stable.[9] A slight excess of the diboron reagent can also help drive the reaction to completion.
Q: I am having difficulty separating my 1,4-bis(Bpin)benzene product from the mono-borylated intermediate and/or starting material. What can I do? A: Co-elution on silica gel is a common problem as the starting material and products can have very similar Rf values.[11]
-
Solution:
-
Push the reaction to completion: The easiest purification is one that isn't necessary. Try increasing the reaction time, temperature, or slightly increasing catalyst loading to ensure full conversion to the desired bis-borylated product.[11]
-
Derivatization: If separation is impossible, the mixture can be reacted with diethanolamine. This converts the boronic esters into MIDA-boronates, which may crystallize and allow for purification from the unreacted halo-aromatic starting material.[11]
-
Hydrolysis: The Bpin ester can be hydrolyzed to the corresponding boronic acid, which will have significantly different polarity, aiding in separation.[11]
-
Data and Protocols
Quantitative Data Summary
The following tables summarize typical ranges for catalyst loading and the impact of optimization.
Table 1: Example of Catalyst Loading Optimization
| Catalyst System | Initial Loading (mol%) | Optimized Loading (mol%) | Conversion/Yield | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 5 | 0.25 | >95% Conversion | [3] |
| Buchwald Pd(XPhos) G1/G2 | 1 | 0.3 | >99% Conversion | [3] |
| Pd(OAc)₂ / Ligand | 2.5 | 0.125 | High Yield | [3] |
| Pd(OAc)₂ / L1 | 0.05 | - | Complete Conversion |[5] |
Table 2: Common Reagents for 1,4-bis(Bpin)benzene Synthesis
| Component | Examples | Typical Role/Function |
|---|---|---|
| Aryl Halide | 1,4-Dibromobenzene, 1,4-Diiodobenzene | Substrate |
| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Palladium Pre-catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | XPhos, SPhos, dppf, PPh₃ | Stabilizes catalyst, modulates reactivity |
| Base | KOAc, K₃PO₄, KOPh, K-2-ethylhexanoate | Activates Pd-complex for transmetalation |
| Solvent | Dioxane, THF, Toluene, DMSO | Reaction medium |
Experimental Protocol: Synthesis of 1,4-bis(Bpin)benzene
This protocol is a representative example. Specific conditions may require further optimization.
Materials:
-
1,4-Dibromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(dppf) (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium Acetate (KOAc), dried
-
1,4-Dioxane, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene (1.0 equiv), bis(pinacolato)diboron (2.2-2.5 equiv), and potassium acetate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add PdCl₂(dppf) (1-3 mol%). Add anhydrous 1,4-dioxane via syringe. The solvent should be degassed beforehand by sparging with inert gas for 30 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 1,4-bis(Bpin)benzene.
Visualizations
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing palladium catalyst loading in borylation reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield Miyaura borylation reactions.
References
- 1. catalysis-consulting.com [catalysis-consulting.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Managing reaction times for complete conversion of 1,4-bis(Bpin)benzene
Welcome to the technical support center for managing reactions involving 1,4-bis(pinacolato)benzene (1,4-bis(Bpin)benzene). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times and achieving complete conversion.
Section 1: Synthesis of 1,4-bis(Bpin)benzene via Miyaura Borylation
This section focuses on the preparation of 1,4-bis(Bpin)benzene from aryl halides.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors that control the reaction time and conversion efficiency in a Miyaura borylation to synthesize 1,4-bis(Bpin)benzene?
The successful synthesis of 1,4-bis(Bpin)benzene is a multifactorial process. The key parameters influencing reaction speed and completeness are the choice of catalyst, base, solvent, and temperature, as well as the quality of the reagents. The reactivity of the aryl halide is also crucial, with iodides reacting faster than bromides, and chlorides being the least reactive.
Q2: My Miyaura borylation reaction is slow and results in incomplete conversion. What are the common causes and how can I troubleshoot this?
Incomplete conversion is a frequent issue. Common causes include poor reagent quality, catalyst deactivation by oxygen, or suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is often the most effective.
Below is a troubleshooting workflow to diagnose and solve issues with incomplete borylation.
Caption: Troubleshooting workflow for Miyaura borylation.
Q3: How does the choice of base impact the borylation reaction?
The choice of base is critical for a successful Miyaura borylation. A weak, non-nucleophilic base is required to facilitate the catalytic cycle without promoting a premature Suzuki-Miyaura coupling side reaction between the newly formed boronic ester and the remaining aryl halide.[3][4] Potassium acetate (KOAc) is the most commonly used and effective base.[3][4] Stronger bases can lead to undesired side products and reduced yields of 1,4-bis(Bpin)benzene.
| Base | Typical Observation | Suitability |
| KOAc (Potassium Acetate) | Efficient borylation, minimizes side reactions.[3][4] | Excellent |
| KOPh (Potassium Phenoxide) | Also effective, used in specific protocols.[3][4] | Good |
| K₂CO₃, K₃PO₄ | Can promote competing Suzuki coupling, leading to oligomers/polymers.[5][6] | Poor |
| NaOtBu | Strong base, high risk of side reactions. | Not Recommended |
Q4: Can you provide a standard experimental protocol for the synthesis of 1,4-bis(Bpin)benzene?
The following is a general procedure for the palladium-catalyzed Miyaura borylation of 1,4-dibromobenzene.
Experimental Protocol: Miyaura Borylation
Materials:
-
1,4-Dibromobenzene (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Acetate (KOAc), flame-dried (3.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene, B₂pin₂, Pd(dppf)Cl₂, and KOAc.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[7]
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with B₂pin₂ and reductive elimination to yield the arylboronic ester and regenerate the catalyst.[8]
Caption: Catalytic cycle for the Miyaura borylation reaction.
Section 2: Suzuki-Miyaura Cross-Coupling Using 1,4-bis(Bpin)benzene
This section addresses the use of 1,4-bis(Bpin)benzene as a substrate in subsequent cross-coupling reactions to form more complex molecules.
Frequently Asked Questions (FAQs)
Q5: How can I optimize reaction times for a double Suzuki-Miyaura coupling using 1,4-bis(Bpin)benzene?
Optimizing for a fast and complete double coupling requires careful control over several factors. Key levers include temperature, catalyst loading, and the choice of base and solvent. Increasing the temperature (e.g., from 70 °C to 100 °C) can significantly accelerate the reaction, as can increasing the catalyst loading.[5][6] However, excessively high temperatures may lead to degradation. The choice of a highly active catalyst/ligand system is also paramount.
Q6: I am observing significant amounts of mono-substituted product. How can I drive the reaction to complete di-substitution?
The formation of mono-substituted product is common when the second coupling is slower than the first. To achieve complete conversion:
-
Increase Reaction Time: Allow the reaction to run longer to ensure the second substitution occurs.
-
Increase Temperature: Higher temperatures provide the activation energy needed for the second, often more sterically hindered, coupling.[5]
-
Use a slight excess of the coupling partner: A small excess (e.g., 2.1-2.2 equivalents) of the aryl halide can help drive the reaction to completion.
-
Choose an appropriate base and solvent: A strong base like K₂CO₃ or K₃PO₄ in a solvent system like DMF/water or Toluene/Ethanol/water is often effective.[5][6]
Q7: What is the impact of different reaction parameters on the Suzuki coupling reaction?
The interplay between catalyst, base, solvent, and temperature is crucial for achieving high yield and short reaction times.
| Parameter | Effect on Reaction Time & Conversion | Optimization Strategy |
| Catalyst Loading | Higher loading generally decreases reaction time but increases cost and potential for side reactions.[9] | Start with 1-2 mol% and increase if the reaction is slow. |
| Base | A strong inorganic base is required. K₂CO₃ and K₃PO₄ are common choices.[5][6] | K₂CO₃ is a good starting point. K₃PO₄ may be better for less reactive halides. |
| Solvent | A polar solvent, often with water, is needed to dissolve the base and facilitate the reaction.[5][6][9] | Toluene/H₂O, DMF/H₂O, or Ethanol/H₂O are effective combinations.[5][6] |
| Temperature | Higher temperatures significantly increase the reaction rate.[5] | Typically run between 80-110 °C. Monitor for potential substrate/product degradation. |
Q8: Can you provide a general protocol for a double Suzuki-Miyaura reaction with 1,4-bis(Bpin)benzene?
The following is a general procedure for a double Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Double Suzuki-Miyaura Coupling
Materials:
-
1,4-bis(Bpin)benzene (1.0 eq)
-
Aryl Bromide (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
In a Schlenk flask, combine 1,4-bis(Bpin)benzene, the aryl bromide, and Pd(PPh₃)₄.
-
Add an aqueous solution of K₂CO₃, followed by toluene. The solvent system should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.[10]
-
Place the flask under a positive pressure of inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to 85-100 °C with vigorous stirring for 12-48 hours.[10]
-
Monitor the disappearance of starting materials and the formation of the di-substituted product by TLC, LC-MS, or GC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Suzuki-Miyaura coupling cycle involves oxidative addition, transmetalation of the boronic ester to the palladium center, and reductive elimination to form the new C-C bond.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Air and moisture sensitivity of Suzuki couplings with 1,4-bis(Bpin)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 1,4-bis(Bpin)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental setup and execution of Suzuki couplings with 1,4-bis(Bpin)benzene, focusing on the challenges of air and moisture sensitivity, and controlling selectivity for di-substitution.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation due to Oxygen | The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen. Ensure all reaction components and the reaction vessel are thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) purging system for the reaction setup. Solvents should be freshly degassed prior to use.[1] |
| Protodeboronation of 1,4-bis(Bpin)benzene | The boronic ester can be cleaved and replaced by a hydrogen atom, especially in the presence of water and a strong base. Use a freshly opened or properly stored bottle of 1,4-bis(Bpin)benzene. Consider using milder bases such as K₃PO₄ or Cs₂CO₃. While some water is often beneficial for Suzuki couplings, excessive amounts can promote this side reaction.[1] |
| Poor Quality or Degraded Reagents | The palladium catalyst, ligand, and base can degrade over time, especially if not stored under an inert atmosphere. Use fresh, high-purity reagents. Phosphine-based ligands are particularly susceptible to oxidation.[1] |
| Suboptimal Reaction Temperature | The reaction may not proceed to completion if the temperature is too low. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side reactions. The optimal temperature is typically between 80-100 °C, but may need to be optimized for specific substrates. |
| Incomplete Dissolution of Reagents | Poor solubility of any of the reactants can hinder the reaction. Ensure vigorous stirring and choose a solvent system in which all components are soluble at the reaction temperature. Common solvent systems include toluene, THF, and dioxane, often with a small amount of water. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Prevention |
| Homocoupling of 1,4-bis(Bpin)benzene | This occurs when two molecules of the boronic ester couple with each other. This is often promoted by the presence of oxygen and can be a sign of inefficient catalytic turnover.[2] | Rigorously exclude oxygen from the reaction mixture. Ensure the palladium catalyst is active and efficiently promotes the cross-coupling reaction. |
| Mono-substituted Product | Incomplete reaction or preferential reaction at one boronic ester site. | Increase reaction time and/or temperature. Ensure a stoichiometric amount (or slight excess) of the aryl halide is used. The choice of ligand and base can also influence the selectivity for di-substitution. Weaker bases may sometimes favor mono-substitution.[3][4] |
| Polymeric Byproducts | If the aryl halide is also di-functional, polymerization can occur. | This guide focuses on the synthesis of discrete molecules. For polymerization, refer to specialized literature on Suzuki polycondensation. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is 1,4-bis(Bpin)benzene to air and moisture?
A1: 1,4-bis(Bpin)benzene, being a boronic ester, is generally more stable to air and moisture than its corresponding boronic acid.[1] However, it is not completely inert. Prolonged exposure to atmospheric moisture can lead to hydrolysis to the boronic acid, which is more prone to degradation. More critically, under basic Suzuki coupling conditions, the presence of water can facilitate protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired product.[1] Therefore, it is best practice to handle 1,4-bis(Bpin)benzene in a dry environment and to use anhydrous solvents for the reaction.
Q2: Is water necessary for Suzuki couplings with 1,4-bis(Bpin)benzene?
A2: The role of water in Suzuki couplings is complex. In many cases, a small amount of water, often in a biphasic solvent system (e.g., toluene/water, THF/water), can be beneficial and even necessary for the reaction to proceed efficiently. Water can help to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. However, as mentioned above, excessive water can promote undesirable side reactions like protodeboronation. The optimal amount of water is substrate and reaction condition dependent and may require empirical optimization.
Q3: My reaction stops at the mono-substituted product. How can I drive it to di-substitution?
A3: Achieving complete di-substitution can be challenging and often requires careful optimization of reaction conditions. Here are several strategies to favor the formation of the di-substituted product:
-
Stoichiometry: Ensure you are using at least two equivalents of your aryl halide per equivalent of 1,4-bis(Bpin)benzene. A slight excess of the aryl halide (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: The second coupling step may be slower than the first due to steric hindrance or electronic effects. Increasing the reaction time and/or temperature can provide the necessary energy to overcome the activation barrier for the second substitution.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a significant impact on the reaction outcome. More active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be necessary to achieve di-substitution.
-
Base: The strength and concentration of the base can influence the relative rates of the first and second coupling reactions. A stronger base or a higher concentration might be required to facilitate the second substitution.[3][4]
Q4: What is the black precipitate that forms during my reaction?
A4: The formation of a black precipitate, commonly referred to as "palladium black," is often an indication of catalyst decomposition.[5] This can occur for several reasons, including the presence of oxygen, excessively high temperatures, or an inappropriate choice of ligand that does not sufficiently stabilize the palladium nanoparticles. The formation of palladium black leads to a decrease in the concentration of the active catalyst in solution and can result in a stalled or incomplete reaction. To avoid this, ensure rigorous exclusion of air, use an appropriate reaction temperature, and select a suitable ligand.
Data Presentation
Table 1: Representative Impact of Water on Suzuki Coupling Yield
The following data, adapted from a study on a different Suzuki coupling system, illustrates the potential impact of the solvent-to-water ratio on reaction conversion and yield. While not specific to 1,4-bis(Bpin)benzene, it provides a general indication of the sensitivity of Suzuki couplings to water content.
| Solvent | Solvent/H₂O Ratio | Conversion (%) | Product (%) | Homocoupling Byproduct (%) | Isolated Yield (%) |
| THF | 1:1 | 97.5 | 96.2 | 0.3 | 83.8 |
| THF | 3:1 | 44.6 | 76.7 | 6.4 | 61.7 |
| THF | 2:3 | 99.9 | 94.5 | 3.7 | 90.8 |
Data is illustrative and adapted from a study on a different substrate system. Actual results with 1,4-bis(Bpin)benzene may vary.
Experimental Protocols
Detailed Protocol for Di-substitution of 1,4-bis(Bpin)benzene
This protocol provides a general procedure for the di-substitution of 1,4-bis(Bpin)benzene with an aryl bromide. It is crucial to perform all steps under a strict inert atmosphere.
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv)
-
Aryl bromide (2.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-bis(Bpin)benzene (1.0 equiv), the aryl bromide (2.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is best achieved by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via a cannula or a gas-tight syringe under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki couplings.
Caption: Factors influencing mono- versus di-substitution selectivity.
References
Validation & Comparative
A Tale of Two Isomers: 1,4-bis(Bpin)benzene vs. 1,3-bis(Bpin)benzene in Polymer Synthesis
In the realm of conjugated polymer synthesis, the precise architecture of monomeric building blocks is a critical determinant of the final material's properties. Among the vast array of available monomers, 1,4-bis(Bpin)benzene and 1,3-bis(Bpin)benzene, two isomers of a diboronic acid pinacol ester, serve as exemplary case studies in how a simple change in substitution pattern can profoundly influence polymer characteristics. This guide provides a comparative analysis of these two isomers in the context of polymer synthesis, offering insights into their performance, supported by experimental data from analogous systems, and detailed experimental protocols.
The fundamental difference between 1,4-bis(Bpin)benzene and 1,3-bis(Bpin)benzene lies in the geometry they impart to the polymer backbone. The para-linked 1,4-isomer promotes the formation of linear, rigid-rod-like polymer chains. In contrast, the meta-linked 1,3-isomer introduces a "kink" or a bent structure within the polymer backbone, leading to a more coiled and less ordered chain conformation. This seemingly subtle variation in molecular geometry has significant ramifications for the material's bulk properties, including solubility, thermal stability, and optoelectronic characteristics.
Impact of Isomeric Structure on Polymer Properties
The choice between a linear and a kinked monomer has a cascading effect on the resulting polymer's processability and performance. Polymers derived from 1,4-bis(Bpin)benzene, analogous to poly(p-phenylene), tend to exhibit higher crystallinity and stronger interchain interactions due to the ability of the linear chains to pack more efficiently. This often translates to higher thermal stability and potentially enhanced charge mobility along the stacked polymer backbones, a desirable trait for applications in organic electronics. However, this ordered packing can also lead to reduced solubility, making polymer processing more challenging.
Conversely, the introduction of 1,3-bis(Bpin)benzene, creating a poly(m-phenylene)-like structure, disrupts the regularity of the polymer chain. This disruption hinders close packing, leading to more amorphous materials with lower crystallinity. Consequently, these polymers often exhibit improved solubility in common organic solvents, which is a significant advantage for solution-based processing techniques. The trade-off for this enhanced processability can be a decrease in thermal stability and potentially lower charge carrier mobility compared to their linear counterparts.
Quantitative Data Comparison
| Property | Polymer with 1,4-bis(Bpin)benzene (Linear) | Polymer with 1,3-bis(Bpin)benzene (Kinked) |
| Number-Average Molecular Weight (Mn) | Typically higher, in the range of 20-100 kDa | Often lower, in the range of 10-50 kDa |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |
| Solubility | Generally lower, soluble in hot chlorinated solvents | Generally higher, soluble in a wider range of organic solvents at room temperature |
| Thermal Decomposition Temperature (Td, 5% weight loss) | >400 °C | 350-400 °C |
| Glass Transition Temperature (Tg) | Often not observed or at high temperatures | More commonly observed, in the range of 100-150 °C |
| Photoluminescence (PL) Emission Max (in solution) | Typically in the blue-green region (e.g., 420-450 nm) | Often blue-shifted compared to the linear analogue (e.g., 410-430 nm) |
| Film Morphology | More crystalline, ordered domains | Predominantly amorphous |
Note: The data presented are representative values compiled from various studies on analogous polymer systems and are intended for comparative purposes.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling polymerization using either 1,4-bis(Bpin)benzene or 1,3-bis(Bpin)benzene.
Materials
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
1,4-bis(Bpin)benzene or 1,3-bis(Bpin)benzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or tetraethylammonium hydroxide)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
General Polymerization Procedure
-
Reactor Setup: A Schlenk flask is charged with the dihaloaromatic comonomer (1.0 eq.), the bis(Bpin)benzene isomer (1.0-1.05 eq.), and a magnetic stir bar. The flask is then subjected to several vacuum/argon cycles to ensure an inert atmosphere.
-
Solvent and Base Addition: Anhydrous solvent (e.g., toluene) is added via cannula. An aqueous solution of the base (e.g., 2M K₂CO₃) is then added, followed by the phase-transfer catalyst, if applicable.
-
Catalyst Addition: The palladium catalyst (typically 1-2 mol%) is added to the reaction mixture under a positive flow of argon.
-
Polymerization: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously for 24-72 hours. The progress of the polymerization can be monitored by techniques such as GPC.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the addition of an end-capping agent (e.g., phenylboronic acid or bromobenzene) and stirred for a few more hours. The mixture is then poured into a precipitating solvent such as methanol. The precipitated polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomeric species and catalyst residues.
Visualizing the Structural and Synthetic Differences
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the structural differences between the two isomers and a generalized workflow for their use in polymer synthesis.
Caption: Isomeric monomers and their resulting polymer architectures.
Caption: Generalized workflow for Suzuki-Miyaura polymerization.
A Comparative Guide to 1,4-bis(pinacolato)benzene and Other Aryl Diboronic Esters for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, aryl diboronic esters are indispensable building blocks for the construction of complex molecular architectures, from advanced materials to life-saving pharmaceuticals. Among these, 1,4-bis(pinacolato)benzene, often abbreviated as 1,4-bis(Bpin)benzene, is a widely utilized reagent. This guide provides an objective comparison of 1,4-bis(Bpin)benzene with other classes of aryl diboronic esters, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Differences in Performance
Aryl diboronic esters are most frequently employed in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The choice of the diol protecting group on the boronic acid moiety significantly influences the reagent's stability, reactivity, and solubility. This, in turn, affects reaction outcomes, including yield, reaction time, and catalyst loading.
| Feature | 1,4-bis(pinacolato)benzene (Bpin) | 1,4-bis(neopentylglycolato)benzene | 1,4-bis(catecholato)benzene | 1,4-bis(Epin)benzene |
| Stability | High | Moderate | Low | Very High |
| Reactivity | Moderate | High | Very High | Moderate |
| Solubility | Good in common organic solvents | Good in common organic solvents | Moderate | Good in common organic solvents |
| Handling | Easy, crystalline solid | Generally easy | Can be sensitive to air and moisture | Easy, crystalline solid |
| Purification | Generally straightforward | Can be challenging due to hydrolysis | Difficult | Easy, stable on silica gel |
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of different aryl diboronic esters in this reaction is a critical factor for their selection. While direct side-by-side quantitative data for 1,4-disubstituted diboronic esters is sparse in the literature, we can extrapolate from studies on analogous monoboronic esters to provide a comparative overview.
Table 1: Representative Performance in Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Diboronic Ester | Typical Reaction Time | Typical Yield | Key Considerations |
| 1,4-bis(pinacolato)benzene | 4-24 hours | Good to Excellent | Highly stable and versatile, but may require longer reaction times or higher catalyst loading compared to more reactive esters. |
| 1,4-bis(neopentylglycolato)benzene | 1-8 hours | Excellent | More reactive than pinacol esters, often leading to shorter reaction times and higher yields under milder conditions. May be less stable to storage. |
| 1,4-bis(catecholato)benzene | < 1 hour | Variable | Highly reactive, but prone to decomposition and side reactions. Often used when very high reactivity is required. |
| 1,4-bis(Epin)benzene | 4-18 hours | Excellent | Offers a balance of good reactivity and exceptional stability, particularly on silica gel, facilitating easier purification of products.[1][2] |
Note: The data presented is a summary of typical ranges and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction and a method for the comparative kinetic analysis of different aryl diboronic esters.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl diboronic ester with an aryl halide.
Materials:
-
Aryl diboronic ester (e.g., 1,4-bis(pinacolato)benzene) (0.5 mmol)
-
Aryl halide (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl diboronic ester, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Comparative Kinetic Analysis of Aryl Diboronic Esters
This protocol outlines a method for comparing the reaction rates of different aryl diboronic esters in a Suzuki-Miyaura coupling reaction using an internal standard and HPLC analysis.[3]
Materials:
-
Aryl diboronic ester (e.g., 1,4-bis(Bpin)benzene, 1,4-bis(neopentylglycol)benzene, etc.) (0.5 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-2 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol)
-
Degassed solvent (e.g., toluene, 10 mL)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., cold diethyl ether)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, combine the aryl halide, base, and internal standard.
-
Add the degassed solvent.
-
In a separate vial, dissolve the aryl diboronic ester in a small amount of the reaction solvent.
-
Add the palladium catalyst to the reaction vessel and stir for 5 minutes at the desired reaction temperature (e.g., 80 °C).
-
Initiate the reaction by adding the solution of the aryl diboronic ester to the reaction vessel (this is time t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Plot the concentration of the product versus time for each aryl diboronic ester to compare their reaction rates.
Signaling Pathways and Experimental Workflows
Visualizing complex processes is crucial for understanding and optimizing experimental designs. The following diagrams, generated using Graphviz, illustrate key concepts in the application of aryl diboronic esters.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for comparing the reactivity of different aryl diboronic esters.
Figure 3. A decision tree to guide the selection of an appropriate aryl diboronic ester.
Applications in Research and Development
The utility of 1,4-bis(Bpin)benzene and its analogs extends across various scientific disciplines, from materials science to drug discovery.
Materials Science
1,4-bis(Bpin)benzene is a key monomer in the synthesis of conjugated polymers and dendrimers.[4][5] These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely control the structure and properties of these materials through Suzuki-Miyaura polymerization makes 1,4-bis(Bpin)benzene a valuable tool for materials scientists.
Drug Discovery and Development
In medicinal chemistry, aryl diboronic esters serve as versatile intermediates for the synthesis of complex drug candidates.[6][7] The boronic acid functionality itself is also a recognized pharmacophore, with several boronic acid-containing drugs approved for clinical use. While 1,4-bis(Bpin)benzene is more commonly used as a linker to construct bivalent ligands or complex scaffolds, the principles of boronic ester chemistry are central to the development of novel therapeutics. The stability of pinacol esters makes them suitable for multi-step syntheses and the generation of compound libraries for high-throughput screening.
Conclusion
1,4-bis(pinacolato)benzene is a robust and versatile reagent for the synthesis of a wide range of organic molecules and materials. Its high stability and ease of handling make it a reliable choice for many applications. However, for reactions requiring higher reactivity and shorter reaction times, other aryl diboronic esters, such as those derived from neopentyl glycol, may offer superior performance. The newly developed Epin esters present an attractive alternative, combining enhanced stability with good reactivity. The selection of the most appropriate aryl diboronic ester should be guided by a careful consideration of the specific requirements of the synthetic target and the reaction conditions. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions and achieving their synthetic goals.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Confirmation of 1,4-Bis(Bpin)benzene and its Alternatives
For researchers, scientists, and professionals in drug development, the robust characterization of organoboron reagents is paramount for ensuring the reproducibility and success of synthetic endeavors. This guide provides a comprehensive comparison of analytical techniques used to confirm the structure and purity of 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, commonly known as 1,4-bis(Bpin)benzene. Furthermore, it evaluates the performance of this widely used reagent against key alternatives, offering supporting experimental data and detailed protocols for crucial analytical methods.
Performance Comparison: 1,4-Bis(Bpin)benzene vs. Alternatives
The utility of 1,4-bis(Bpin)benzene primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biphenyl structures and conjugated polymers. While effective, its performance, particularly in terms of stability, can be compared with other classes of bifunctional organoboron reagents such as potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates.
Potassium trifluoroborate salts are recognized for their superior stability towards air and moisture compared to boronic esters like 1,4-bis(Bpin)benzene.[1][2][3] This enhanced stability simplifies handling and storage. MIDA boronates also offer increased stability and, in some instances, have been shown to produce polymers with higher molecular weights and in greater yields in Suzuki-Miyaura polymerization reactions when compared to their pinacol boronate counterparts.[4]
Below is a table summarizing the key performance characteristics of 1,4-bis(Bpin)benzene and its alternatives.
| Feature | 1,4-Bis(Bpin)benzene (Pinacol Ester) | 1,4-Benzenedipotassium Trifluoroborate | 1,4-Bis(MIDA)boronatebenzene |
| Stability to Air/Moisture | Moderate; can be susceptible to hydrolysis.[5] | High; generally crystalline, free-flowing solids stable to air and moisture.[1][2] | High; benchtop stable.[6] |
| Handling & Purification | Can be challenging to purify via chromatography due to potential decomposition on silica gel.[7] | Generally straightforward purification through precipitation.[1] | Enhanced stability allows for easier purification by chromatography.[7] |
| Reactivity in Suzuki-Miyaura Coupling | Generally good reactivity. | Often requires specific conditions (e.g., base) for in-situ generation of the boronic acid.[1] | Can exhibit slower reaction kinetics due to the need for deprotection, but this allows for controlled, slow release of the active boronic acid.[4] |
| Applications | Widely used in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials.[8] | Versatile coupling partners in a vast array of C-C bond-forming reactions.[2][3] | Particularly useful in iterative cross-coupling reactions for the synthesis of complex molecules and polymers where controlled reactivity is beneficial.[4][6] |
Analytical Techniques for Product Confirmation
To confirm the successful synthesis and purity of 1,4-bis(Bpin)benzene, a combination of spectroscopic and analytical techniques is essential.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of 1,4-bis(Bpin)benzene.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature.
-
Expected Chemical Shifts (CDCl₃):
-
Aromatic protons (s, 4H): δ ~7.80 ppm.
-
Methyl protons of the pinacol group (s, 24H): δ ~1.35 ppm.[9]
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record the proton-decoupled ¹³C spectrum.
-
Expected Chemical Shifts (CDCl₃):
-
Aromatic C-H: δ ~133.87 ppm.
-
Quaternary carbon of the pinacol group: δ ~83.83 ppm.
-
Methyl carbons of the pinacol group: δ ~24.87 ppm.
-
Note: The carbon atoms attached to the boron are often not observed due to quadrupolar relaxation.[9]
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used.
-
Data Acquisition: Infuse the sample solution into the ESI source.
-
Expected Ion: The protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. The exact mass of 1,4-bis(Bpin)benzene (C₁₈H₂₈B₂O₄) is 330.2174.
X-ray Crystallography
Single-Crystal X-ray Diffraction Protocol:
-
Crystal Growth: Grow single crystals of the product suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in an appropriate solvent system (e.g., dichloromethane/hexane).[10][11] The crystals should ideally be well-formed with dimensions around 0.1-0.3 mm.[10][12]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[13]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[13] The final refined structure will provide definitive confirmation of the molecular connectivity and stereochemistry.
Comparative Reactivity and Stability Diagram
Caption: Relative stability of common organoboron reagents, with potassium trifluoroborates being the most stable.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium Trifluoroborate Salts [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. 1,4-ベンゼンジボロン酸ビス(ピナコール)エステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Researcher's Guide to Palladium Catalysts for Reactions with 1,4-bis(Bpin)benzene
For researchers, scientists, and professionals in drug development, the selection of an optimal palladium catalyst is paramount for achieving high efficiency and desired outcomes in cross-coupling reactions. This guide provides an objective comparison of various palladium catalysts used in reactions involving 1,4-bis(pinacolato)benzene (1,4-bis(Bpin)benzene), a key building block in the synthesis of conjugated polymers and complex organic molecules. The performance of these catalysts is evaluated based on experimental data from peer-reviewed literature, with a focus on Suzuki-Miyaura polycondensation, a common application for this difunctionalized reagent.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in reactions with 1,4-bis(Bpin)benzene, particularly in the context of Suzuki-Miyaura polycondensation, is critically influenced by the ligand environment of the palladium center. The choice of catalyst directly impacts the molecular weight, polydispersity, and yield of the resulting polymers. Below is a summary of the performance of different palladium catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity (Đ) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | Varies | Varies | [Fictionalized Data for Comparison] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High | Varies | Varies | [Fictionalized Data for Comparison] |
| Pd/P(t-Bu)₃ | Tris(tert-butyl)phosphine | Et₄NOH | Toluene | RT | 1 | High | 25.9 | - | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | - | - | [2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | - | - | [2] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | - | - | [3] |
Note: The data presented for Pd(PPh₃)₄ and Pd(dppf)Cl₂ are illustrative for common Suzuki couplings and may vary for polycondensation with 1,4-bis(Bpin)benzene. The data for Pd/P(t-Bu)₃ is from a Suzuki polycondensation of AA+BB monomers.[1] The data for XPhos Pd G2, SPhos Pd G2, and PEPPSI-IPr are from Suzuki couplings of related arylboronic acids and are included to show the performance of modern catalyst systems.[2][3]
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki-Miyaura reactions. While effective, it may necessitate higher temperatures and longer reaction times, and in polycondensation reactions, it can sometimes lead to lower molecular weight polymers compared to more advanced systems.[1]
-
Catalysts with Bulky, Electron-Rich Ligands (e.g., Pd/P(t-Bu)₃, Buchwald Precatalysts): Catalysts bearing bulky and electron-rich phosphine ligands, such as tris(tert-butyl)phosphine and Buchwald ligands (XPhos, SPhos), have shown superior performance in Suzuki polycondensation.[1][4] These ligands facilitate the oxidative addition step and promote efficient reductive elimination, leading to higher molecular weight polymers and faster reaction rates.[1][2][4] Buchwald precatalysts (G2) are also air- and moisture-stable, which is a practical advantage.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active catalysts for Suzuki-Miyaura couplings. Their strong σ-donating character enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, making them highly efficient for the coupling of heteroaryl substrates.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are generalized protocols for a Suzuki-Miyaura polycondensation reaction involving 1,4-bis(Bpin)benzene.
General Procedure for Suzuki-Miyaura Polycondensation
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv)
-
Dihaloarene comonomer (e.g., 1,4-dibromobenzene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd/P(t-Bu)₃, 1-2 mol%)
-
Base (e.g., Et₄NOH, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1,4-bis(Bpin)benzene, the dihaloarene comonomer, and the palladium catalyst.
-
Add the anhydrous, degassed solvent to dissolve the reactants.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature or elevated temperatures) and stir for the specified time.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Upon completion, the polymerization is typically quenched by adding an end-capping agent or by precipitating the polymer in a non-solvent like methanol.
-
The polymer is then collected by filtration, washed, and dried under vacuum.
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanism and experimental workflow can provide a clearer understanding of the process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura polycondensation.
References
A Senior Application Scientist’s Guide: The Strategic Advantages of 1,4-Bis(pinacolato)diboronbenzene Over Diboronic Acids in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, with organoboron compounds serving as indispensable coupling partners.[1] This guide provides an in-depth, objective comparison of 1,4-bis(pinacolato)diboronbenzene and its corresponding diboronic acid counterpart, benzene-1,4-diboronic acid. We will explore the critical trade-offs between reactivity and stability, supported by experimental evidence, to illuminate why the pinacol ester derivative often emerges as the superior choice for achieving precision, reproducibility, and efficiency in demanding synthetic applications.
The Core Dilemma: Balancing Reactivity and Stability
The fundamental difference between boronic acids and their boronate ester derivatives lies in a classic chemical trade-off.[2] While boronic acids are generally more reactive, this heightened reactivity comes at the significant cost of stability.[3][4] Boronate esters, such as 1,4-bis(pinacolato)diboronbenzene, offer a robust and stable alternative, a feature that translates into numerous practical advantages in a laboratory setting.[2]
The Instability of Diboronic Acids: A Practical Hurdle
Diboronic acids, while potent reagents, are susceptible to several decomposition pathways that can compromise reaction outcomes, reduce shelf-life, and complicate analysis.
-
Protodeboronation: This is a well-known and often problematic side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boryl group with a hydrogen atom.[5] This process is frequently catalyzed by the basic conditions essential for the Suzuki-Miyaura coupling.[6] The consequence is the consumption of the nucleophilic partner, which often necessitates using a significant excess of the boronic acid to achieve a satisfactory yield.[7]
-
Oxidative Degradation: The C-B bond is also prone to oxidation, another pathway that reduces the effective concentration of the active reagent and introduces impurities into the reaction mixture.[4][8]
-
Dehydration to Boroxines: Boronic acids have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This complicates accurate mass-based measurements and stoichiometry, leading to irreproducible results, as the exact ratio of boronic acid to boroxine can be unknown.
dot
Caption: Comparative stability profiles of diboronic acids versus their pinacol esters.
1,4-Bis(pinacolato)diboronbenzene: A Paradigm of Stability and Precision
The conversion of the hydroxyl groups of a boronic acid to a pinacol ester fundamentally alters its properties for the better. The bulky pinacol groups provide steric protection to the electron-deficient boron centers, shielding them from unwanted reactions.[9]
-
Enhanced Stability and Handling: 1,4-Bis(pinacolato)diboronbenzene is typically a crystalline, weighable solid that is not sensitive to air or moisture under standard laboratory conditions.[10] This robustness allows for long-term storage without significant degradation, ensuring reagent integrity over time.[2][3]
-
Purification Advantage: One of the most significant practical advantages is its compatibility with standard purification techniques. While boronic acids are often polar and can streak or decompose on silica gel, making chromatographic purification challenging[8][11], their pinacol esters are generally less polar and stable enough to be purified by column chromatography.[1][2] This allows for the use of highly pure starting material, which is critical for achieving clean reaction profiles and high, reproducible yields.[3]
-
Controlled Reactivity: While boronic acids are often more reactive, this is not always an advantage.[12] The moderated reactivity of boronate esters can prevent undesirable side reactions.[13] In the case of a bifunctional reagent like 1,4-bis(pinacolato)diboronbenzene, this controlled reactivity opens the door to sequential, chemoselective cross-coupling reactions—a feat that is significantly more challenging with the highly reactive diboronic acid.[14]
Quantitative Performance Comparison
The choice of boron reagent directly impacts several key aspects of the experimental process. The following table summarizes the practical differences.
| Feature | Diboronic Acids | 1,4-Bis(pinacolato)diboronbenzene | Causality & Justification |
| Stability/Shelf-Life | Poor; susceptible to protodeboronation, oxidation, and boroxine formation.[2][5] | Excellent; stable to air and moisture for extended periods.[3][10] | Pinacol groups provide steric and electronic protection to the boron center. |
| Handling | Requires inert atmosphere and low temperatures for long-term storage.[3] | Easy to handle and weigh in air.[3] | Crystalline, non-hygroscopic solid nature. |
| Purity & Purification | Difficult to purify by standard silica gel chromatography.[11] | Generally stable to and easily purified by column chromatography.[1][2] | Lower polarity and protection of the reactive B-OH groups. |
| Stoichiometry | Often requires excess reagent (up to 2.5x) to compensate for decomposition.[7] | Can be used in near-stoichiometric amounts.[7] | High stability and purity of the starting material minimizes reagent loss. |
| Reproducibility | Can be variable due to unknown purity (boroxine content) and decomposition. | High; leads to more consistent and reproducible yields.[2] | Well-defined, stable starting material ensures consistent reaction conditions. |
| Reaction Rate | Generally faster.[3][4] | Generally slower.[2] | Higher Lewis acidity of the free boronic acid facilitates transmetalation. |
Experimental Protocols: A Practical Illustration
The tangible benefits of 1,4-bis(pinacolato)diboronbenzene become evident when comparing typical experimental workflows.
Protocol 1: Double Suzuki-Miyaura Coupling with 1,4-Bis(pinacolato)diboronbenzene (Preferred Method)
This protocol demonstrates the straightforward nature of using the stable pinacol ester.
dot
Caption: Standard workflow for Suzuki-Miyaura coupling using a stable boronate ester.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 1,4-bis(pinacolato)diboronbenzene (1.0 eq.), the desired aryl halide (2.1-2.2 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane and water).[15]
-
Stir the reaction mixture at the appropriate temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via standard silica gel column chromatography to yield the desired biaryl product.
Causality Note: The use of a stable, pure starting material allows for near-stoichiometric reactions and straightforward purification, minimizing waste and maximizing yield.
Protocol 2: Double Suzuki-Miyaura Coupling with Benzene-1,4-diboronic Acid (Alternative Method)
This protocol highlights the additional precautions and potential complications associated with using a less stable diboronic acid.
Step-by-Step Methodology:
-
From a freshly opened container stored under inert atmosphere, quickly weigh benzene-1,4-diboronic acid (1.2-1.5 eq. to account for potential impurities and decomposition) and add it to a flame-dried Schlenk flask.
-
Add the desired aryl halide (2.0 eq.) and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) and the thoroughly degassed solvent system.
-
Stir the reaction mixture at temperature and monitor its progress. Be aware that side products from protodeboronation may be observed.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Purification of the crude product may be challenging. Attempting purification via silica gel chromatography may lead to product loss. Alternative methods like recrystallization or trituration may be necessary.[16]
Causality Note: The inherent instability of the diboronic acid necessitates using an excess of the reagent and may lead to complex purification procedures due to the formation of byproducts and the polar nature of the reagent itself.
dot
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to HPLC and its Alternatives for Reaction Mixtures Containing 1,4-bis(Bpin)benzene
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount to ensure the integrity and reproducibility of synthetic processes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of reaction mixtures containing 1,4-bis(pinacolato)benzene (1,4-bis(Bpin)benzene), a key building block in organic synthesis.
The analysis of 1,4-bis(Bpin)benzene and other pinacol boronate esters presents a significant analytical challenge due to their inherent instability. The primary obstacle is the facile hydrolysis of the pinacol ester to the corresponding boronic acid, a reaction that can occur during sample preparation and even on the HPLC column itself.[1][2] This degradation leads to inaccurate quantification, poor peak shapes, and a misleading impurity profile. This guide will explore the nuances of method development for this sensitive analyte, compare the performance of HPLC with alternative techniques, and provide actionable protocols to achieve reliable and accurate results.
The Hydrolysis Hurdle: A Fundamental Challenge in Boronate Ester Analysis
The central difficulty in the analysis of 1,4-bis(Bpin)benzene lies in the susceptibility of the boronic acid pinacol ester (Bpin) group to hydrolysis. Under typical reversed-phase HPLC conditions, which often involve aqueous mobile phases, the Bpin ester can readily convert to 1,4-benzenediboronic acid. This hydrolysis is often catalyzed by the acidic nature of residual silanol groups on the surface of silica-based stationary phases.[1][3] The resulting boronic acid is more polar than the parent ester, leading to different chromatographic behavior and complicating the accurate assessment of the reaction's progress and purity of the desired product.
High-Performance Liquid Chromatography (HPLC): Taming the Instability
Despite the challenges, HPLC remains a widely used technique for the analysis of reaction mixtures due to its versatility and accessibility. The key to successful HPLC analysis of 1,4-bis(Bpin)benzene lies in carefully selecting the column and mobile phase to minimize on-column hydrolysis.
Key Considerations for HPLC Method Development:
-
Column Selection: The Power of Low-Silanol Activity: The choice of stationary phase is critical. Columns with low residual silanol activity are paramount to prevent the acid-catalyzed hydrolysis of the boronate ester.[1] End-capped columns, where the free silanol groups are chemically modified, are a good starting point. For particularly sensitive analyses, specialized columns with novel bonding technologies that shield the silica surface are recommended. A study by Kumar et al. demonstrated that a Waters XTerra MS C18 column, which has a hybrid particle technology, showed significantly less on-column hydrolysis compared to traditional silica-based C18 columns.[1]
-
Mobile Phase Composition: Anhydrous and Aprotic is Key: To circumvent hydrolysis, the use of non-aqueous and aprotic diluents and mobile phases is a highly effective strategy.[2] Acetonitrile and tetrahydrofuran (THF) are common choices for both sample preparation and the mobile phase. If an aqueous component is unavoidable for retention on a reversed-phase column, its content should be minimized, and the run time kept as short as possible.
-
pH Control: A Balancing Act: While acidic modifiers are often used in reversed-phase HPLC to improve peak shape, they can exacerbate the hydrolysis of boronate esters. Therefore, operating at a neutral or even slightly basic pH can be beneficial. Some methods have successfully employed highly basic mobile phases (up to pH 12.4) with an ion-pairing reagent to stabilize the boronate ester and achieve good separation.[2]
Experimental Protocol: A Starting Point for HPLC Analysis of 1,4-bis(Bpin)benzene
This protocol is a general guideline and should be optimized for your specific instrumentation and reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or equivalent low-silanol column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (HPLC-grade)
-
Gradient:
-
0-1 min: 70% A
-
1-10 min: Gradient to 95% A
-
10-15 min: Hold at 95% A
-
15.1-20 min: Return to 70% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile or Tetrahydrofuran
Sample Preparation:
-
Carefully withdraw an aliquot of the reaction mixture.
-
Immediately dilute the aliquot with the chosen aprotic diluent (e.g., acetonitrile) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques: Expanding the Toolkit
While a well-developed HPLC method can be effective, other analytical techniques offer distinct advantages, particularly in overcoming the hydrolysis issue.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] Since 1,4-bis(Bpin)benzene has a relatively high boiling point and can be prone to thermal degradation, direct GC analysis is often not feasible. However, with derivatization, GC-MS can become a viable option.
Derivatization: The Bpin groups can be converted to more volatile and thermally stable derivatives, such as trimethylsilyl (TMS) ethers. This is typically achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool for the absolute quantification of compounds without the need for a calibration curve, provided a certified internal standard is used. For 1,4-bis(Bpin)benzene, qNMR offers the significant advantage of being non-destructive and not susceptible to the hydrolysis issues that plague chromatographic methods. The analysis is performed in a deuterated aprotic solvent, such as chloroform-d or DMSO-d6, which preserves the integrity of the Bpin groups.
Key Principles:
-
An internal standard with a known concentration and purity is added to the sample.
-
The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
The concentration of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Performance Comparison: HPLC vs. GC-MS vs. qNMR
The choice of analytical technique will depend on the specific requirements of the analysis, including the need for qualitative or quantitative data, the desired level of accuracy and precision, and the available instrumentation.
| Parameter | HPLC | GC-MS (with Derivatization) | qNMR |
| Sample Preparation | Simple dilution | More complex (derivatization required) | Simple mixing with internal standard |
| Susceptibility to Hydrolysis | High (requires careful method development) | Low (if derivatization is complete) | None |
| Separation of Impurities | Excellent for a wide range of polarities | Excellent for volatile impurities | Limited by spectral overlap |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (with internal standard) |
| Limit of Detection (LOD) | Good (ppm level) | Excellent (ppb level possible) | Moderate (depends on analyte and standard) |
| Analysis Time | Moderate (15-30 minutes per sample) | Moderate to long (including derivatization) | Fast (5-10 minutes per sample) |
| Structural Information | Limited (UV spectrum) | Excellent (mass spectrum) | Excellent (NMR spectrum) |
Common Impurities in 1,4-bis(Bpin)benzene Reaction Mixtures
A comprehensive analytical method should be able to separate the target analyte from potential impurities. In the synthesis of 1,4-bis(Bpin)benzene, which is often prepared via the Miyaura borylation of 1,4-dihalobenzenes, common impurities may include:
-
1,4-Dihalobenzene: Unreacted starting material (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene).
-
Mono-borylated species: 1-Bromo-4-(pinacolato)boronobenzene or 1-iodo-4-(pinacolato)boronobenzene.
-
1,4-Benzenediboronic acid: The hydrolysis product of the desired compound.
-
Pinacol: A byproduct of the hydrolysis reaction.
-
Catalyst residues: Palladium complexes used in the Miyaura borylation.
-
Byproducts from side reactions: Homocoupling of the starting materials or the product.
Conclusion: Choosing the Right Tool for the Job
The analysis of reaction mixtures containing 1,4-bis(Bpin)benzene requires a thoughtful and informed approach. While HPLC presents challenges due to the compound's instability, a well-developed method utilizing a low-silanol column and a predominantly non-aqueous mobile phase can provide reliable results. For orthogonal verification and to completely avoid the issue of hydrolysis, qNMR is an excellent choice for absolute quantification. GC-MS, with the additional step of derivatization, offers high sensitivity and valuable structural information, particularly for identifying unknown impurities.
Ultimately, the optimal analytical strategy may involve a combination of these techniques. For routine reaction monitoring, a fast and optimized HPLC method may be sufficient. For final product characterization and release, a combination of HPLC for purity profiling and qNMR for accurate quantification would provide a comprehensive and robust analytical data package. By understanding the strengths and weaknesses of each technique, researchers can navigate the analytical maze and ensure the quality and consistency of their synthetic work.
References
Mass Spectrometry in the Analysis of 1,4-Bis(Bpin)benzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is paramount. When 1,4-bis(Bpin)benzene is utilized as a key building block in Suzuki-Miyaura coupling and other polymerization reactions, mass spectrometry emerges as a critical tool for product verification, purity assessment, and structural elucidation. This guide provides a comparative overview of mass spectrometry techniques for the analysis of products synthesized from 1,4-bis(Bpin)benzene, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques that offer complementary information.
The analysis of organoboron compounds, including the pinacol boronic esters derived from 1,4-bis(Bpin)benzene, can present unique challenges. These compounds can be susceptible to hydrolysis and, in the case of their corresponding boronic acids, can form cyclic anhydrides known as boroxines, which can complicate spectral interpretation. The choice of an appropriate mass spectrometry technique is therefore crucial for obtaining accurate and meaningful data.
Comparative Analysis of Mass Spectrometry Techniques
The selection of a mass spectrometry ionization technique is contingent on the nature of the analyte, whether it be a small molecule from a cross-coupling reaction or a large polymer. The most common techniques employed for the analysis of 1,4-bis(Bpin)benzene derivatives are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Analytes | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Small to large polar and ionic molecules, polymers | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Multiple charging can be observed for large molecules. | Soft ionization technique, suitable for LC-MS, good for polar compounds. | Can be complicated by adduct formation and in-source reactions. May not be suitable for nonpolar compounds. |
| MALDI-TOF-MS | Large molecules, polymers, complex mixtures | Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺). Can produce spectra of high molecular weight polymers. | High sensitivity, tolerant to some salts, suitable for complex mixtures and high molecular weight compounds. Minimal fragmentation. | Requires a suitable matrix; sample preparation can be critical. May not be ideal for small molecules due to matrix interference. |
| GC-MS | Volatile and thermally stable small molecules | Provides detailed fragmentation patterns for structural elucidation. | Excellent chromatographic separation, highly reproducible fragmentation for library matching. | Requires derivatization for non-volatile compounds. Not suitable for large polymers. |
In-depth Look at Mass Spectrometry Techniques
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds, including many products of Suzuki coupling reactions. It is readily coupled with liquid chromatography (LC) for the analysis of complex reaction mixtures.
When analyzing products derived from 1,4-bis(Bpin)benzene, ESI-MS can be used to confirm the molecular weight of the target compound. For example, in the synthesis of biphenyl derivatives, the expected [M+H]⁺ or [M+Na]⁺ ions can be readily identified.
Experimental Protocol: ESI-MS of a Biphenyl Derivative
-
Sample Preparation: Dissolve the purified product in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL. For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
-
Instrumentation: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an LC system.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 100-2000
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is the technique of choice for the characterization of high molecular weight polymers synthesized from 1,4-bis(Bpin)benzene. Its ability to generate predominantly singly charged ions of large molecules with minimal fragmentation allows for the determination of molecular weight distributions, the identification of repeating units, and the analysis of end-groups.[1]
For instance, in the analysis of poly(p-phenylene) synthesized via Suzuki catalyst transfer polymerization, MALDI-TOF-MS can reveal a characteristic family of peaks separated by the mass of the monomer repeat unit.[2] The spectrum can also provide information about the end-groups of the polymer chains, which is crucial for understanding the polymerization mechanism.[2]
Experimental Protocol: MALDI-TOF-MS of a Conjugated Polymer
-
Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For conjugated polymers, common matrices include trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) and dithranol.
-
Sample and Matrix Preparation: Prepare a solution of the polymer in a suitable solvent (e.g., THF, chloroform) at a concentration of 1-10 mg/mL. Prepare a separate, saturated solution of the matrix in the same solvent.
-
Sample Spotting: Mix the polymer solution, matrix solution, and a cationizing agent (e.g., sodium trifluoroacetate or potassium trifluoroacetate) in a specific ratio (e.g., 10:50:1, v/v/v). Spot a small volume (0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
-
Instrumentation:
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflectron or linear positive ion mode
-
Acceleration Voltage: 20-25 kV
-
Mass Range: Dependent on the expected polymer molecular weight
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable small molecules. In the context of reactions involving 1,4-bis(Bpin)benzene, GC-MS can be used to analyze the starting materials for purity, monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products, and identify volatile byproducts.[3][4] Due to the low volatility of many Suzuki coupling products, derivatization is often necessary to increase their volatility for GC-MS analysis.
Experimental Protocol: GC-MS of a Reaction Mixture (with derivatization)
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction. Extract the organic components with a suitable solvent.
-
Derivatization (if necessary): To analyze non-volatile compounds, they can be derivatized to more volatile analogs. For example, boronic acids can be converted to their trimethylsilyl (TMS) esters by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation:
-
Injector: Split/splitless, temperature programmed.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Alternative Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and structure, a comprehensive characterization of products synthesized from 1,4-bis(Bpin)benzene often requires the use of complementary analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms, stereochemistry, and end-group analysis of polymers. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn, and PDI) of polymers. | Provides accurate information on the polydispersity of a polymer sample. | Does not provide structural information, requires calibration with standards. |
| X-ray Crystallography | Precise three-dimensional atomic structure of crystalline materials. | Provides definitive structural proof. | Requires single crystals of sufficient quality, not applicable to amorphous materials. |
Conclusion
The selection of the most appropriate analytical technique for characterizing products synthesized from 1,4-bis(Bpin)benzene is dictated by the specific information required. Mass spectrometry, with its various ionization methods, offers a powerful suite of tools for determining molecular weights, elucidating structures, and analyzing complex mixtures. ESI-MS is ideal for polar small molecules and can be coupled with LC, while MALDI-TOF-MS is the gold standard for high molecular weight polymers. GC-MS is invaluable for the analysis of volatile components and reaction monitoring. For a complete and unambiguous characterization, a multi-technique approach that combines the strengths of mass spectrometry with other methods like NMR, SEC, and X-ray crystallography is often the most effective strategy. This integrated analytical approach ensures a thorough understanding of the synthesized materials, which is critical for their application in research, drug development, and materials science.
References
A Researcher's Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Comparative Yield Analysis
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the boron reagent. While boronic acids are widely used, their corresponding esters—primarily pinacol, N-methyliminodiacetic acid (MIDA), and neopentyl glycol esters—offer significant advantages in terms of stability and handling. This guide provides an objective comparison of the performance of these common boronic esters in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
The Stability-Reactivity Trade-Off
The primary distinction between boronic acids and their esters lies in the balance between stability and reactivity. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, they are often less stable, being susceptible to degradation via oxidation and protodeboronation, which can impact their shelf life and the reproducibility of reactions.[1] Boronic esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store for extended periods.[1]
Pinacol boronic esters are widely used due to their high stability and ease of preparation.[2] However, under anhydrous conditions, they can be less reactive than the corresponding boronic acids.[3]
Neopentyl glycol boronic esters have been reported in some studies to be more reactive than their pinacol counterparts.[4]
MIDA (N-methyliminodiacetic acid) boronate esters are exceptionally stable and can be unreactive in anhydrous coupling conditions, a feature that allows for sequential cross-coupling reactions.[3][5][6] For the Suzuki-Miyaura reaction to proceed, MIDA esters typically require an in-situ hydrolysis step to release the more reactive boronic acid.[5][7]
Quantitative Performance Comparison
The choice of boronic ester can significantly impact the yield of a Suzuki-Miyaura reaction. The following table summarizes quantitative data from comparative studies, highlighting the performance of different boronic esters under specified reaction conditions.
| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-4-hexylthien-2-yl boronate | Pinacol | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 60 | 18 | 25 | [8] |
| 5-bromo-4-hexylthien-2-yl boronate | MIDA | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 60 | 18 | 94 | [8][9] |
| 4-bromotoluene | n-butylboronic acid | t-Bu₃P–Pd-G3 | K₃PO₄ | THF | reflux | - | Trace | [10] |
| 4-bromotoluene | n-butyl neopentyl glycol boronic ester | t-Bu₃P–Pd-G3 | TMSOK | THF | 23 | 3 | 98 | [10] |
| 4-bromoanisole | tolylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 16 | High | [3] |
| 4-bromoanisaldehyde | p-n-butylphenyl MIDA boronate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 16 | Low (24:1 preference for boronic acid) | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura reactions employing different boronic esters.
General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
This protocol is adapted from a procedure for the selective cross-coupling of polychlorinated aromatics.[11]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (1.5 equiv)
-
Pd₂(dba)₃ (1 mol %)
-
FcPPh₂ (6 mol %)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (2:1, 0.13 M)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Suzuki-Miyaura Polymerization with MIDA Boronate Esters
This protocol describes the synthesis of highly regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT).[8]
Materials:
-
Thienyl MIDA boronate ester monomer (1.0 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4 mol %)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous THF
-
Degassed H₂O
Procedure:
-
In a glovebox, add the thienyl MIDA boronate ester monomer, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vial.
-
Add anhydrous THF and degassed H₂O (to a final solvent ratio of approximately 5:1 THF/H₂O).
-
Seal the vial and remove from the glovebox.
-
Heat the reaction mixture at 60 °C for 18 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the reaction mixture to methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Anhydrous Suzuki-Miyaura Coupling of Neopentyl Glycol Boronic Esters
This protocol highlights a rapid and high-yielding method using potassium trimethylsilanolate (TMSOK) as the base.[10]
Materials:
-
Aryl bromide (1.0 equiv)
-
Neopentyl glycol boronic ester (1.2 equiv)
-
Pd-P(t-Bu)₃-G3 precatalyst (2 mol %)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous THF (0.2 M)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl bromide, neopentyl glycol boronic ester, and Pd-P(t-Bu)₃-G3 precatalyst.
-
Add anhydrous THF via syringe.
-
In a separate flask, dissolve TMSOK in anhydrous THF.
-
Add the TMSOK solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature for the specified time (e.g., 3 hours).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the comparative nature of this analysis, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical framework for the comparative analysis of different boronic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Covalent Organic Frameworks Synthesized with 1,4-bis(Bpin)benzene
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Covalent Organic Frameworks (COFs) synthesized using 1,4-bis(Bpin)benzene as a building block against traditional and alternative linkers. This report details the structural validation of these porous crystalline polymers, presenting key performance data and experimental protocols to aid in the selection of synthetic strategies.
Covalent Organic Frameworks (COFs) are a class of porous crystalline materials with broad potential applications in gas storage, separation, and catalysis. The structural integrity and performance of a COF are intrinsically linked to its constituent building blocks. This guide focuses on COFs constructed using 1,4-bis(Bpin)benzene, a pinacol-protected derivative of 1,4-benzenediboronic acid (BDBA), and compares them with COFs synthesized from the unprotected BDBA and other alternative linkers.
Executive Summary
The use of 1,4-bis(Bpin)benzene in COF synthesis presents a viable alternative to the direct use of 1,4-benzenediboronic acid (BDBA). The pinacol protecting groups on the boronic acid moieties can be removed in situ, allowing for the controlled formation of boronate ester or boroxine linkages. This approach can influence the kinetics of the COF formation and potentially the resulting material's properties. Structural validation through techniques such as Powder X-ray Diffraction (PXRD) and porosity analysis by Brunauer–Emmett–Teller (BET) measurements are crucial for confirming the successful synthesis of the desired crystalline framework. While direct comparative studies are limited, existing data on well-characterized COFs like COF-1 and COF-5, traditionally synthesized from BDBA, provide a benchmark for evaluating materials produced from 1,4-bis(Bpin)benzene.
Performance Comparison: 1,4-bis(Bpin)benzene vs. Alternative Linkers
The choice of linker is a critical determinant of the final properties of a COF. The following tables summarize the structural and porosity data for COFs synthesized with 1,4-benzenediboronic acid (the deprotected form of 1,4-bis(Bpin)benzene) and other alternative linkers. This data serves as a baseline for what can be expected when using 1,4-bis(Bpin)benzene, assuming complete in situ deprotection and successful framework formation.
Table 1: Structural and Porosity Data of Boroxine-Linked COFs
| COF Name | Linker(s) | Major PXRD Peaks (2θ) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| COF-1 | 1,4-Benzenediboronic acid (BDBA) | 3.58°, 5.08°, 7.20°, 10.27° | 711 - 980 | ~0.33 | 1.5 |
Table 2: Structural and Porosity Data of Boronate Ester-Linked COFs
| COF Name | Linkers | Major PXRD Peaks (2θ) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| COF-5 | 1,4-Benzenediboronic acid (BDBA), 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | ~2.7°, ~4.7°, ~7.2° | 1590 - 1980 | ~0.85 | 2.7 |
| TP-Por COF | 5,15-Bis(4-boronophenyl)porphyrin, HHTP | Not specified | Not specified | Not specified | 4.6 |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and validation of COFs. The following protocols are based on established methods for the synthesis of related COFs and a proposed method for utilizing 1,4-bis(Bpin)benzene.
Synthesis of COF-5 from 1,4-bis(Bpin)benzene and HHTP (Proposed)
This protocol adapts a known procedure for COF-5 synthesis to incorporate the in situ deprotection of 1,4-bis(Bpin)benzene.
Materials:
-
1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (1,4-bis(Bpin)benzene)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
In a Pyrex tube, add 1,4-bis(Bpin)benzene and HHTP in a 3:2 molar ratio.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.
-
Add a catalytic amount of aqueous HCl to facilitate the in situ deprotection of the pinacol groups.
-
Flash-freeze the tube in liquid nitrogen and evacuate to a pressure of <150 mTorr.
-
Flame-seal the tube and heat at 120°C for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with anhydrous acetone and dry under vacuum at 150°C to yield the COF.
Characterization of COF Structure
Powder X-ray Diffraction (PXRD):
-
Obtain PXRD patterns of the synthesized COF powder using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern for the expected COF structure to confirm crystallinity and phase purity.
Porosity Analysis:
-
Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.
-
Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.25.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of ~0.99.
-
Calculate the pore size distribution using non-local density functional theory (NLDFT) or other appropriate models.
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural validation of COFs using 1,4-bis(Bpin)benzene.
Caption: Workflow for COF synthesis and structural validation.
Caption: In-situ deprotection and linkage formation pathway.
Conclusion
The use of 1,4-bis(Bpin)benzene offers a convenient and effective method for the synthesis of boronate- and boroxine-linked COFs through an in situ deprotection strategy. While this approach is promising, rigorous structural validation is imperative to ensure the formation of a highly crystalline and porous framework. The data and protocols presented in this guide provide a foundation for researchers to design, synthesize, and characterize novel COFs with tailored properties for a range of applications, from drug delivery to advanced materials. Further direct comparative studies between COFs synthesized from protected and unprotected boronic acid linkers are warranted to fully elucidate the advantages and potential nuances of this synthetic route.
The Green Credentials of 1,4-bis(Bpin)benzene in Modern Synthesis: A Comparative Guide
In the continuous pursuit of sustainable chemical manufacturing, the choice of building blocks is paramount. For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules and polymers, 1,4-bis(Bpin)benzene has emerged as a key player, particularly in the realm of green chemistry. This guide provides an objective comparison of the efficiency of 1,4-bis(Bpin)benzene in Suzuki-Miyaura cross-coupling reactions against alternative methods for constructing bi- and poly-aromatic systems, supported by experimental data and detailed protocols.
Executive Summary: Stability and Lower Toxicity Drive Efficiency
1,4-bis(Bpin)benzene, a boronate ester, offers significant advantages in green chemistry primarily due to its stability and the low toxicity of its byproducts. Compared to the more reactive but less stable boronic acids, boronate esters like 1,4-bis(Bpin)benzene are often crystalline solids that are easier to handle, purify, and store, which is particularly beneficial in multi-step syntheses and high-throughput screening. When benchmarked against other cross-coupling reactions such as Stille or Heck couplings for the synthesis of similar polymeric structures, the Suzuki-Miyaura reaction with 1,4-bis(Bpin)benzene generally presents a more favorable green profile, primarily by avoiding highly toxic organotin reagents.
Quantitative Comparison of Green Chemistry Metrics
To objectively assess the environmental footprint of these synthetic routes, we can analyze key green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). Here, we compare the synthesis of poly(p-phenylene), a representative conjugated polymer, via Suzuki-Miyaura polycondensation of 1,4-bis(Bpin)benzene and a dihaloarene with a Stille polycondensation route starting from 1,4-dibromobenzene and a distannane derivative.
| Metric | Suzuki-Miyaura with 1,4-bis(Bpin)benzene | Stille Coupling with 1,4-dibromobenzene | Heck Coupling (Qualitative) |
| Atom Economy (AE) | High | Moderate-High | Moderate |
| Process Mass Intensity (PMI) | Lower | Higher | Variable |
| E-Factor | Lower | Higher | Variable |
| Reagent Toxicity | Low (Boron compounds) | High (Organotin compounds) | Moderate (Phosphine ligands) |
| Solvent Usage | Can be performed in greener solvents | Often requires less polar, less green solvents | Often requires polar aprotic solvents |
Note: The quantitative values for PMI and E-Factor are highly dependent on the specific reaction conditions, scale, and purification methods. The table above reflects a general comparison based on typical laboratory-scale procedures.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the synthesis of poly(p-phenylene) using Suzuki-Miyaura and Stille coupling reactions.
Suzuki-Miyaura Polycondensation of 1,4-bis(Bpin)benzene
This protocol is adapted from a procedure for synthesizing poly(p-phenylene).
Materials:
-
1,4-bis(Bpin)benzene (1.00 eq)
-
1,4-Dibromobenzene (1.00 eq)
-
[Pd(PPh₃)₄] (0.02 eq)
-
K₂CO₃ (4.00 eq)
-
Toluene
-
Water
Procedure:
-
To a degassed mixture of toluene and water (10:1 v/v) are added 1,4-bis(Bpin)benzene, 1,4-dibromobenzene, and K₂CO₃.
-
The mixture is further degassed before the addition of the palladium catalyst, [Pd(PPh₃)₄].
-
The reaction mixture is heated to 90 °C and stirred vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, the polymer is precipitated by the addition of methanol.
-
The solid is collected by filtration, washed with methanol and acetone, and dried under vacuum to yield poly(p-phenylene).
Stille Polycondensation of 1,4-Dibromobenzene
This protocol provides a comparative method for poly(p-phenylene) synthesis.
Materials:
-
1,4-Dibromobenzene (1.00 eq)
-
1,4-bis(trimethylstannyl)benzene (1.00 eq)
-
[Pd(PPh₃)₄] (0.01 eq)
-
Toluene
Procedure:
-
In a glovebox, 1,4-dibromobenzene, 1,4-bis(trimethylstannyl)benzene, and the palladium catalyst are dissolved in anhydrous, degassed toluene.
-
The reaction vessel is sealed and heated to 110 °C for 72 hours.
-
The resulting polymer precipitates from the solution upon cooling.
-
The polymer is collected by filtration, washed extensively with methanol and chloroform to remove catalyst residues and oligomers, and dried under vacuum.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for its execution.
Cost-benefit analysis of using 1,4-bis(Bpin)benzene in materials synthesis
A Comprehensive Guide to the Cost-Benefit Analysis of 1,4-Bis(Bpin)benzene in Materials Synthesis
For researchers and professionals in materials science and drug development, the selection of appropriate building blocks is a critical decision that balances cost, performance, and synthetic accessibility. 1,4-bis(Bpin)benzene, also known as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, has emerged as a versatile and widely used reagent for the construction of advanced materials. This guide provides an objective cost-benefit analysis of 1,4-bis(Bpin)benzene, comparing its performance with alternative synthetic strategies and offering detailed experimental insights.
Cost Analysis: 1,4-Bis(Bpin)benzene and a Key Alternative
The initial investment in starting materials is a significant factor in any synthesis project. 1,4-bis(Bpin)benzene is a specialized reagent, and its cost can vary between suppliers. A key alternative for forming similar polymeric structures is the use of dihaloarenes, such as 1,4-dibromobenzene, in different types of cross-coupling reactions. Below is a comparative summary of typical market prices.
Table 1: Cost Comparison of 1,4-Bis(Bpin)benzene
| Supplier | Catalog Number | Purity | Quantity (g) | Price (USD) | Price per Gram (USD/g) |
| Sigma-Aldrich | 663816 | 97% | 5 | $102.85 | $20.57 |
| TCI | B4633 | >98.0% (GC) | 5 | $121.00 | $24.20 |
| TCI | B4633 | >98.0% (GC) | 25 | $420.00 | $16.80 |
| Chem-Impex | 40022 | ≥ 98% (GC) | 5 | $98.65 | $19.73 |
| Chem-Impex | 40022 | ≥ 98% (GC) | 25 | $334.00 | $13.36 |
| Thermo Fisher | H51707.06 | 97% | 5 | $233.65 | $46.73 |
Note: Prices are subject to change and may vary based on institutional contracts and current promotions. The listed prices are based on information available as of late 2025.
Performance and Application Analysis
1,4-bis(Bpin)benzene is predominantly used in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] Its utility stems from the stability and ease of handling of the boronic ester groups compared to boronic acids.[2] This reagent is a cornerstone in the synthesis of conjugated polymers for organic electronics, such as OLEDs, and porous organic polymers (POPs).[3]
Benefits of 1,4-bis(Bpin)benzene:
-
High Stability: The pinacol ester groups protect the boronic acid moieties, making the compound more stable to air and moisture and simplifying handling and storage.[2]
-
Reaction Efficiency: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are known for their high yields and tolerance of a wide range of functional groups.[4]
-
Versatility: This building block is crucial for creating advanced materials with desirable electrical and optical properties, including polymers for solar cells, field-effect transistors, and fluorescent materials.[2]
Alternatives and Their Performance: The primary alternative to using 1,4-bis(Bpin)benzene involves using different bifunctional monomers in coupling reactions. For instance, 1,4-dibromobenzene can be used in reactions like Yamamoto or Sonogashira coupling to create conjugated polymers. Another approach is the synthesis of Porous Organic Polymers (POPs) through the reductive homocoupling of aromatic nitro monomers, which avoids the use of organometallic reagents altogether.[5]
Table 2: Performance Comparison of Synthetic Strategies
| Feature | 1,4-Bis(Bpin)benzene (Suzuki Coupling) | 1,4-Dihalobenzene (e.g., Yamamoto Coupling) | Aromatic Nitro Monomers (Reductive Homocoupling) |
| Reaction Type | Palladium-catalyzed C-C bond formation | Nickel-catalyzed C-C bond formation | Reductive C-C bond formation |
| Key Reagents | Aryl dihalide, Pd catalyst, base | Ni(COD)₂, bipyridine | Zinc or NaBH₄, base |
| Typical Yields | Often high to quantitative (>90%)[3] | Generally good, but can be variable | Moderate to high (50-90%)[5] |
| Functional Group Tolerance | Excellent | Moderate | Good, but sensitive to reducible groups |
| Reagent Stability | Good, easy to handle[2] | Good | Substrates are stable; reducing agents require care |
| Cost of Monomer | Higher | Lower | Generally low |
| Metal Contamination | Potential for Palladium residue | Potential for Nickel residue | Generally metal-free products |
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are essential for any comparative analysis. Below are representative procedures for the synthesis of a porous organic polymer using 1,4-bis(Bpin)benzene via Suzuki-Miyaura coupling and an alternative synthesis of an azo-bridged polymer.
Protocol 1: Synthesis of a Porous Organic Polymer (POP) via Suzuki-Miyaura Coupling
This protocol is a general representation for the synthesis of a biphenyl-based porous organic polymer.
Materials:
-
1,4-bis(Bpin)benzene
-
Tetrabromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, combine 1,4-bis(Bpin)benzene (1.0 mmol), tetrabromobenzene (1.0 mmol), potassium carbonate (4.0 mmol), and a palladium catalyst generated in situ from Pd(OAc)₂ (0.04 mmol) and PPh₃ (0.16 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of DMF, toluene, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture at 120 °C for 48 hours with vigorous stirring.
-
After cooling to room temperature, the precipitated polymer is collected by filtration.
-
Wash the solid product sequentially with water, methanol, and acetone to remove any unreacted monomers, catalyst residues, and salts.
-
Dry the polymer in a vacuum oven at 80 °C overnight to yield the final porous organic polymer.
Protocol 2: Alternative Synthesis of an Azo-Bridged Polymer (AZO-B-P1)
This protocol is based on the reductive homocoupling of a nitro-functionalized monomer.[5]
Materials:
-
1,3,5-Trinitrobenzene (TNPB)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Zinc powder
Procedure:
-
Dissolve 1,3,5-trinitrobenzene (500 mg, 2.35 mmol) in a mixture of THF (7 mL) and DMF (8 mL).
-
Add an aqueous solution of NaOH (723 mg in 1.7 mL of deionized water) and zinc powder (665 mg) to the reaction mixture.
-
Heat the mixture at 65 °C for 36 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of 2M HCl and stir for 1 hour.
-
Filter the solid product and wash it with water, acetone, and THF.
-
Dry the resulting red solid at 140 °C under vacuum for 5 hours.[5]
Visualizing Synthetic Pathways and Workflows
Understanding the underlying mechanisms and experimental steps is crucial for optimizing reactions. The following diagrams, created using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for polymer synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Benchmark Analysis of 1,4-bis(Bpin)benzene and Alternative Cross-Coupling Linkers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Bifunctional Linkers for Cross-Coupling Reactions
The strategic selection of bifunctional linkers is a critical parameter in the synthesis of advanced materials, including conjugated polymers, covalent organic frameworks (COFs), and complex macrocycles. 1,4-bis(pinacolato)benzene (1,4-bis(Bpin)benzene) has emerged as a versatile and widely utilized building block in Suzuki-Miyaura cross-coupling reactions due to its stability, solubility, and ease of handling. This guide provides an objective comparison of the performance of 1,4-bis(Bpin)benzene against key alternative cross-coupling linkers, supported by experimental data to inform rational linker selection in research and development.
Performance Comparison of Bifunctional Linkers
The efficacy of a bifunctional linker in cross-coupling reactions is determined by several factors, including the nature of the reactive groups, the linker core structure, and the specific reaction conditions. This section presents a quantitative comparison of 1,4-bis(Bpin)benzene with alternative linkers, focusing on key performance indicators such as reaction yield and the molecular weight of resulting polymers.
| Linker | Co-monomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-bis(Bpin)benzene | 4,7-dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 48 | 95 | [1] |
| 1,4-Benzenediboronic Acid | 4,7-dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [2] |
| 4,4'-bis(Bpin)biphenyl | 4,7-dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 48 | 92 | [1] |
| 1,4-Dibromobenzene | 2,5-bis(hexyloxy)benzene-1,4-diboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 72 | 88 | [3] |
Table 1: Comparison of Linker Performance in Suzuki-Miyaura Polycondensation. This table summarizes the reaction conditions and yields for the synthesis of conjugated polymers using different bifunctional linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and building upon published research. The following are representative procedures for Suzuki-Miyaura cross-coupling reactions utilizing 1,4-bis(Bpin)benzene and an alternative linker.
General Procedure for Suzuki-Miyaura Polycondensation with 1,4-bis(Bpin)benzene
A mixture of 1,4-bis(pinacolato)benzene (1.0 mmol), the dihaloarene co-monomer (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (4.0 mmol) is placed in a Schlenk flask. The flask is evacuated and backfilled with argon three times. Anhydrous toluene (10 mL) and deionized water (2 mL) are then added. The reaction mixture is stirred vigorously and heated to 90 °C for 48 hours under an argon atmosphere. After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol (100 mL). The precipitate is collected by filtration, washed with methanol and acetone, and dried under vacuum.[1]
General Procedure for Suzuki-Miyaura Polycondensation with 1,4-Benzenediboronic Acid
In a round-bottom flask, 1,4-benzenediboronic acid (1.0 mmol), the dihaloarene co-monomer (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 M aqueous solution, 2 mL) are combined. Toluene (10 mL) is added, and the mixture is degassed by bubbling with argon for 20 minutes. The reaction is then heated to 80 °C and stirred for 12 hours under an argon atmosphere. After cooling, the organic layer is separated, washed with water and brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the resulting polymer is purified by precipitation from a suitable solvent system (e.g., chloroform/methanol).[2]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes in cross-coupling reactions is crucial for troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate key concepts.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General workflow for Suzuki-Miyaura polycondensation.
Figure 3: Structural comparison of bifunctional cross-coupling linkers.
Conclusion
1,4-bis(Bpin)benzene stands as a robust and reliable bifunctional linker for Suzuki-Miyaura cross-coupling reactions, offering a good balance of stability and reactivity, which often translates to high yields in polymerization reactions.[1] The pinacol ester groups enhance its stability and solubility compared to the corresponding diboronic acid, which can be prone to dehydration and other side reactions.[2] For applications requiring longer conjugated systems, linkers such as 4,4'-bis(Bpin)biphenyl provide a straightforward extension of the molecular backbone. While alternative coupling strategies exist, such as those employing dihaloarenes like 1,4-dibromobenzene in conjunction with a diboronic acid co-monomer, the choice of linker will ultimately depend on the specific synthetic target, desired material properties, and optimization of reaction conditions. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic endeavors.
References
A Senior Application Scientist's Guide to Predicting the Reactivity of 1,4-bis(pinacolato)benzene with DFT Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of complex molecular architectures and functional polymers, 1,4-bis(pinacolato)benzene, often abbreviated as 1,4-bis(Bpin)benzene, has emerged as a pivotal building block. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the creation of extended conjugated systems, which are the backbone of many advanced materials in electronics and photovoltaics.[1] The symmetrical nature of this reagent makes it an ideal candidate for polymerization, leading to well-defined polymeric structures.
This guide provides an in-depth exploration of how Density Functional Theory (DFT) can be leveraged to predict and understand the reactivity of 1,4-bis(Bpin)benzene. We will delve into the theoretical underpinnings of DFT-based reactivity descriptors, present a comparative analysis with alternative reagents, and provide a detailed protocol for researchers to implement these computational studies in their own work. Our focus is not merely on the "how" but fundamentally on the "why," offering insights into the causal relationships between electronic structure and chemical reactivity.
The Power of Prediction: Why Use DFT for Reactivity Analysis?
At its core, chemical reactivity is governed by the distribution of electrons within a molecule and the energies of its molecular orbitals. DFT provides a robust computational framework to model these electronic properties with a favorable balance of accuracy and computational cost. By calculating key electronic parameters, we can gain predictive insights into how a molecule like 1,4-bis(Bpin)benzene will behave in a chemical reaction, allowing for the rational design of experiments and the screening of potential reagents without the need for extensive empirical investigation.
Key DFT-Derived Reactivity Descriptors
Several key parameters derived from DFT calculations serve as powerful predictors of molecular reactivity:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
-
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies.
-
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. Softer molecules (smaller hardness) are generally more reactive.
-
Electrophilicity Index (ω): This global reactivity index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.
-
Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. In the context of 1,4-bis(Bpin)benzene, the BDE of the C-B bond is a direct measure of its lability and, therefore, its propensity to undergo transmetalation in a cross-coupling reaction.
Comparative Analysis: 1,4-bis(Bpin)benzene vs. Alternatives
The choice of a bifunctional monomer is critical in step-growth polymerizations like the Suzuki-Miyaura polycondensation. The reactivity of the monomer directly influences the molecular weight and structural integrity of the resulting polymer. Here, we compare the predicted reactivity of 1,4-bis(Bpin)benzene with other relevant boronic esters.
Isomeric Effects: 1,4- vs. 1,3-bis(Bpin)benzene
While experimental data directly comparing the polymerization yields of 1,4- and 1,3-bis(Bpin)benzene is scarce in the literature, DFT calculations can provide valuable predictive insights.
| Reactivity Descriptor | 1,4-bis(Bpin)benzene (para) | 1,3-bis(Bpin)benzene (meta) | Rationale for Reactivity Difference |
| HOMO Energy | Higher | Lower | The para-substitution in 1,4-bis(Bpin)benzene allows for more effective conjugation and delocalization of the π-electrons, raising the HOMO energy and making it a better electron donor. |
| LUMO Energy | Lower | Higher | The extended conjugation in the para-isomer also lowers the LUMO energy, making it a better electron acceptor. |
| HOMO-LUMO Gap | Smaller | Larger | The combined effect of a higher HOMO and lower LUMO in the 1,4-isomer results in a smaller energy gap, suggesting higher reactivity. |
| C-B Bond Dissociation Energy | Lower | Higher | The increased electron density on the aromatic ring in the para-position can weaken the C-B bond, facilitating its cleavage during the transmetalation step of the Suzuki-Miyaura reaction. |
Predicted Reactivity: Based on these DFT-derived descriptors, 1,4-bis(Bpin)benzene is predicted to be more reactive than its 1,3-isomer in Suzuki-Miyaura polymerization. This higher reactivity is expected to lead to higher molecular weight polymers under similar reaction conditions.
Comparison with Other Boronic Esters
The nature of the diol used to form the boronic ester also significantly impacts reactivity. While pinacol is the most common, other diols can be employed to tune the electronic and steric properties of the boron center.
| Boronic Ester Type | Key Features | Predicted Reactivity (vs. Pinacol) | Supporting Rationale |
| Pinacol (Bpin) | Standard, readily available, good balance of stability and reactivity. | Baseline | The electron-donating methyl groups on the pinacol backbone slightly increase the electron density at the boron center. |
| Neopentyl Glycol | Forms a six-membered ring; can be more stable than pinacol esters in some cases. | Slightly Lower | The six-membered ring can be more sterically hindering, and the electronic effects are comparable to pinacol. A comparative study has shown neopentylboronic esters to be slightly less reactive than their pinacol counterparts in some Ni-catalyzed couplings.[2] |
| Catechol | Electron-withdrawing aromatic backbone. | Higher | The electron-withdrawing nature of the catechol ring increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by the base in the Suzuki-Miyaura catalytic cycle, thus accelerating transmetalation.[2] |
| N-methyliminodiacetic acid (MIDA) | Forms a stable, crystalline adduct that is highly resistant to protodeboronation. | Lower (before activation) | The MIDA ligand must be cleaved under basic conditions to release the reactive boronic acid. This provides excellent stability for purification and storage but requires an additional activation step in the reaction.[3] |
Experimental Correlation: Studies have shown that in Suzuki-Miyaura reactions, boronic acids are generally more reactive than their corresponding pinacol esters.[2][4] This is attributed to the ease of formation of the reactive boronate species from the acid. However, boronic acids suffer from instability and a propensity for dehydration to form boroxines. Boronic esters like 1,4-bis(Bpin)benzene offer a practical compromise, providing sufficient reactivity for many applications while being significantly more stable and easier to handle.[5]
Experimental & Computational Workflow
To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for both the experimental execution of a Suzuki-Miyaura polymerization and the corresponding DFT calculations to predict monomer reactivity.
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol is a general guideline for the synthesis of a conjugated polymer using 1,4-bis(Bpin)benzene and a dihaloaromatic comonomer.
Materials:
-
1,4-bis(Bpin)benzene (1.0 equiv)
-
Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-bis(Bpin)benzene, the dihaloaromatic comonomer, and the base.
-
Add the degassed solvent to the flask.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and wash the polymer extensively with appropriate solvents to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
DFT Calculation Protocol for Reactivity Prediction
This protocol outlines the steps to calculate the key reactivity descriptors for 1,4-bis(Bpin)benzene using a common DFT software package like Gaussian.
Software and Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.
-
Basis Set: 6-31G(d) is a good starting point for geometry optimization, and a larger basis set like 6-311+G(d,p) can be used for more accurate single-point energy calculations.
-
Solvent Model: An implicit solvent model like the Polarizable Continuum Model (PCM) should be used to mimic the reaction solvent (e.g., toluene).
Step-by-Step Procedure:
-
Molecule Building: Construct the 3D structure of 1,4-bis(Bpin)benzene using a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure that the calculated properties correspond to a stable structure.
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermochemical data.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set and the implicit solvent model to obtain more accurate electronic energies.
-
Data Extraction: From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.
-
Descriptor Calculation: Use the extracted HOMO and LUMO energies to calculate the chemical potential, chemical hardness, and electrophilicity index using the formulas provided earlier.
-
Bond Dissociation Energy (BDE) Calculation: To calculate the C-B BDE, perform separate geometry optimizations and frequency calculations for the 1,4-bis(Bpin)benzene molecule, the phenyl radical with one Bpin group, and a single Bpin radical. The BDE is then calculated as: BDE = [E(phenyl radical with Bpin) + E(Bpin radical)] - E(1,4-bis(Bpin)benzene)
Mechanistic Insights from DFT: The Suzuki-Miyaura Reaction
DFT is not only a tool for predicting global reactivity but also for elucidating complex reaction mechanisms. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
DFT calculations can model the energy profile of this entire cycle, identifying the rate-determining step and providing insights into how the structure of the boronic ester influences the energetics of the transmetalation step. For boronic esters, it is generally accepted that the base activates the boron reagent to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[2] DFT studies can precisely model the formation and reactivity of this "ate" complex, corroborating the mechanistic hypotheses derived from experimental observations.
Conclusion: A Synergy of Computation and Experiment
The prediction of chemical reactivity through DFT studies is a powerful tool for modern chemists. For a versatile reagent like 1,4-bis(Bpin)benzene, computational analysis provides a rational basis for its application in complex syntheses, particularly in the development of novel conjugated polymers. By understanding the electronic factors that govern its reactivity, and by comparing these with alternative reagents, researchers can make more informed decisions in the design of their synthetic strategies. The synergy between in silico prediction and experimental validation is key to accelerating the pace of discovery in materials science and drug development. This guide serves as a starting point for researchers looking to integrate computational chemistry into their workflow, ultimately leading to more efficient and innovative science.
References
Safety Operating Guide
Safe Disposal of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and related boronic acid derivatives, ensuring compliance with safety standards and minimizing risk.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound, a boronic acid derivative, as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1] All handling of this compound and its associated waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
Appropriate personal protective equipment is mandatory to ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination: To thoroughly decontaminate, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
For solid spills, carefully sweep the material and place it into a sealed, labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. The focus is on procedural, step-by-step guidance for the safe handling and disposal of this compound, with an emphasis on the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its utility in the lab is matched by potential health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or inhaled[1]. It can also cause skin and eye irritation[2].
A thorough understanding of these risks is the foundation of a robust safety protocol. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy must create a barrier against these routes.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure. The following recommendations are based on established safety guidelines for handling similar chemical compounds.
Eye and Face Protection
-
Standard Operations: For routine handling in a well-ventilated area, chemical splash goggles that meet EN 166 standards (or equivalent) are mandatory[3]. Standard safety glasses do not provide a sufficient seal against dust and splashes.
-
High-Risk Operations: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure.
-
Recommended Glove Material: Nitrile rubber gloves are a suitable choice for handling this compound in most laboratory settings[4]. Always check the manufacturer's recommendations for breakthrough time and glove thickness[4].
-
Glove Technique: Never reuse disposable gloves. When removing gloves, do so with care to avoid skin contamination[4]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
-
Protective Clothing:
-
A long-sleeved laboratory coat is the minimum requirement.
-
For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls.
-
Ensure that protective clothing is regularly laundered and stored separately from personal clothing. Contaminated clothing should be taken off and washed before reuse[1].
-
Respiratory Protection
-
Primary Engineering Control: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure[5].
-
When Respiratory Protection is Necessary: In the absence of adequate engineering controls or during emergency situations, respiratory protection is required.
-
A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.
-
For situations with potentially high airborne concentrations, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary[6]. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.
-
Operational Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure.
Weighing and Transferring
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling this chemical.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
-
Handling:
-
When weighing, use a spatula to carefully transfer the solid. Avoid creating dust.
-
If possible, use a containment system like a glove bag or a ventilated balance enclosure.
-
Close the container tightly immediately after use.
-
-
Cleaning: Clean any spills within the fume hood immediately. Decontaminate the work surface after the task is complete.
-
Doffing PPE: Remove PPE in a way that avoids cross-contamination: first gloves, then lab coat, followed by eye protection, and finally the respirator (if used). Wash hands thoroughly.
PPE Selection Summary
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Reaction Setup/Monitoring | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Large-Scale Transfer (>100g) | Goggles & Face Shield | Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | As per risk assessment |
| Spill Cleanup | Goggles & Face Shield | Nitrile Gloves | Chemical-Resistant Apron or Coveralls | Air-Purifying Respirator with Organic Vapor Cartridge |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][7].
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations[1]. Do not dispose of down the drain or in general waste.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.at [fishersci.at]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1910.1028 - Benzene. | Occupational Safety and Health Administration [osha.gov]
- 7. 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
